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  • Product: methyl 3-amino-3-phenylpentanoate hydrochloride
  • CAS: 1803591-84-5

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Integration of Methyl 3-amino-3-phenylpentanoate Hydrochloride

Executive Overview In the realm of modern peptidomimetics and rational drug design, β,β-disubstituted β-amino acids represent a paradigm shift in overcoming the pharmacokinetic limitations of native α-peptides. Methyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of modern peptidomimetics and rational drug design, β,β-disubstituted β-amino acids represent a paradigm shift in overcoming the pharmacokinetic limitations of native α-peptides. Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) serves as a premier chiral building block. By introducing a highly sterically hindered β-carbon into a peptide backbone, this compound fundamentally alters Ramachandran dihedral angles, granting near-absolute resistance to enzymatic degradation. This technical guide explores the causality behind its physicochemical properties, details a self-validating synthetic workflow, and maps its integration into advanced pharmaceutical applications.

Molecular Architecture & Physicochemical Causality

The molecular architecture of methyl 3-amino-3-phenylpentanoate hydrochloride is defined by a pentanoate aliphatic chain, a methyl ester, and a chiral β-carbon (C3) heavily substituted with both an amino group and a phenyl ring.

Causality of the Salt Form: Free β-amino acids are notoriously difficult to store and handle because the nucleophilic amine readily attacks the electrophilic carbonyl carbon, forming a stable six-membered lactam ring. By synthesizing the compound as a hydrochloride salt , the amine is protonated (


). This eliminates its nucleophilicity, preventing intramolecular cyclization and ensuring long-term shelf stability. Furthermore, the salt form disrupts the non-polar crystal lattice, significantly enhancing solubility in polar aprotic and protic solvents used during solid-phase peptide synthesis (SPPS).
Quantitative Physicochemical Data

The following table summarizes the core quantitative data, structurally validated by 1[1] and foundational thermodynamic profiles of β-amino esters from 2[2].

PropertyValueStructural Causality / Significance
Chemical Name Methyl 3-amino-3-phenylpentanoate HClCore β,β-disubstituted scaffold.
CAS Number 1803591-84-5Unique identifier for the HCl salt form.
Molecular Formula C₁₂H₁₈ClNO₂Includes the HCl equivalent required for stability.
Molecular Weight 243.73 g/mol Free base MW is 207.27 g/mol ; difference confirms protonation.
Appearance White to off-white crystalline powderIndicates high-purity ordered crystal lattice.
Solubility Soluble in DMSO, MeOH, H₂OIon-dipole interactions from the HCl salt drive rapid solvation.

Mechanistic Synthesis & Self-Validating Isolation Protocol

The synthesis of methyl 3-amino-3-phenylpentanoate hydrochloride relies on the highly controlled esterification of the parent free acid. The protocol below utilizes thionyl chloride (


) in anhydrous methanol, a method adapted from standard β-amino acid esterification procedures documented by the 3[3].
Experimental Protocol

Objective: To achieve >95% yield of the methyl ester while utilizing an internal self-validating feedback loop to ensure zero lactamization.

Step 1: Anhydrous Activation Chill 50 mL of anhydrous methanol to 0°C under an inert argon atmosphere. Causality: Argon prevents atmospheric moisture ingress. Moisture would prematurely hydrolyze


 into 

and

gas, destroying the reagent before it can activate the carboxylic acid.

Step 2: Reagent Addition Add 1.2 equivalents of


 dropwise over 15 minutes.
Causality: The reaction of 

with methanol is highly exothermic. Dropwise addition controls the thermal runaway, preventing localized superheating that degrades the solvent.

Step 3: Substrate Integration & Reflux Introduce 10 mmol of 3-amino-3-phenylpentanoic acid. Elevate the temperature to 70°C and reflux for 4 hours. Self-Validation Check 1: After 2 hours, perform a Thin-Layer Chromatography (TLC) aliquot check (Hexane:EtOAc 3:1). The complete disappearance of the baseline spot (highly polar free acid) and the emergence of a higher


 spot validates the progression of the nucleophilic acyl substitution.

Step 4: Precipitation & Isolation Remove the solvent in vacuo. Resuspend the resulting viscous oil in 5 mL of cold methanol, then rapidly add 50 mL of cold diethyl ether. Causality: Diethyl ether acts as a non-polar anti-solvent. It drastically reduces the dielectric constant of the mixture, forcing the highly polar hydrochloride salt to crash out of solution as a pure crystalline solid. Filter and dry under high vacuum.

Step 5: Final Analytical Validation Self-Validation Check 2: Analyze the isolated crystal via LC-MS. The mass spectrometer must show a dominant peak at m/z 208.13 (


 of the free base). The total absence of a peak at m/z 175  (which would indicate the loss of the methoxy group via lactam formation) definitively validates the success of the protective acidic conditions.

SynthesisWorkflow A 3-amino-3-phenylpentanoic acid (Starting Material) B Anhydrous MeOH + SOCl2 (0°C, Argon Atm) A->B Suspend C Esterification Reflux (70°C, 4 Hours) B->C Nucleophilic Attack D In Situ Protonation (Prevents Lactamization) C->D HCl byproduct generation E Anti-Solvent Precipitation (Cold Diethyl Ether) D->E Concentration & Crash out F Methyl 3-amino-3-phenylpentanoate HCl (Yield >95%) E->F LC-MS Validation

Figure 1: Synthetic workflow and in situ lactamization prevention of the β-amino acid ester.

Pharmacokinetic Applications: Overcoming Proteolytic Degradation

The integration of methyl 3-amino-3-phenylpentanoate into peptide sequences is a cornerstone of modern peptidomimetic drug development. According to research published by4[4], β-amino acids drastically modulate the conformation, dynamics, and proteolytic susceptibility of native peptides.

The Causality of Enzymatic Resistance: Endogenous proteases (such as trypsin, pepsin, and DPP-IV) possess active sites that are evolutionarily hardwired to recognize the exact spatial geometry of standard α-peptide bonds. When methyl 3-amino-3-phenylpentanoate is incorporated, the extra methylene unit (the β-carbon) alters the fundamental Ramachandran dihedral angles (


, 

, and

).

More importantly, the presence of both a bulky phenyl ring and an ethyl group (derived from the pentanoate chain) at the C3 position creates a profound steric clash within the protease's ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 binding pockets. This steric bulk physically misaligns the scissile amide bond away from the enzyme's catalytic triad (e.g., the Ser-His-Asp network). Consequently, the hydrolysis transition state cannot be stabilized, conferring near-absolute proteolytic resistance and extending the in vivo half-life of the therapeutic candidate from mere minutes to several hours or days.

ProteolyticResistance A Peptidomimetic Drug Design B Native α-Amino Acid A->B C β-Amino Acid Integration (3-amino-3-phenylpentanoate) A->C D Standard Backbone Geometry B->D E Altered Dihedral Angles (φ, ψ, θ) C->E Steric Bulk (Phenyl/Ethyl) F Perfect Catalytic Triad Alignment D->F G Steric Clash at Protease Active Site E->G Misaligned Scissile Bond H Rapid in vivo Degradation (Short Half-life) F->H I High Proteolytic Resistance (Extended Half-life) G->I Transition State Failure

Figure 2: Logical pathway of steric-induced proteolytic resistance in β-peptidomimetics.

References

1.[1] BLD Pharm. 1803591-84-5 | Methyl 3-amino-3-phenylpentanoate hydrochloride. Retrieved from: 2.[3] The Royal Society of Chemistry. Supporting Information: Photoredox Catalysis for β-Amino Acid Derivatives. Retrieved from: 3.[2] BenchChem. β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Retrieved from: 4.[4] ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from:

Sources

Exploratory

Structural and Conformational Analysis of Methyl 3-Amino-3-Phenylpentanoate HCl

Topic: Molecular Structure and Conformation of Methyl 3-amino-3-phenylpentanoate HCl Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Abstract Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Conformation of Methyl 3-amino-3-phenylpentanoate HCl Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Abstract

Methyl 3-amino-3-phenylpentanoate hydrochloride represents a critical class of


-disubstituted amino acid derivatives. Characterized by a quaternary carbon center at the 

-position, this scaffold exhibits unique conformational rigidity driven by the Thorpe-Ingold effect. This whitepaper provides an in-depth analysis of its molecular architecture, detailing the steric and electronic factors that govern its folding propensity. We present a high-fidelity synthesis protocol utilizing the Ellman auxiliary for enantioselective construction and explore the compound's utility as a foldamer building block in peptidomimetic drug design.

Molecular Architecture and Stereochemistry

Chemical Connectivity

The compound is a


-amino acid ester with a pentanoate backbone. The defining feature is the quaternary 

-carbon (C3)
, which bears four distinct substituents:
  • Amine Group: Protonated as an ammonium salt (

    
    ) in the hydrochloride form.
    
  • Phenyl Ring: Provides aromatic stacking potential and lipophilicity.

  • Ethyl Group: The "tail" of the pentanoate chain (C4-C5), adding steric bulk.

  • Methyl Acetate Moiety: The "head" group (

    
    ), derived from the C1-C2 segment.
    

This specific substitution pattern classifies the molecule as a


-amino acid derivative . Unlike simple 

-amino acids (which have one side chain), the presence of both phenyl and ethyl groups at C3 creates a "gem-disubstituted" center, significantly altering the rotational energy landscape of the backbone.
Chirality

The C3 position is a stereogenic center. The enantiomers are defined by the spatial arrangement of the phenyl and ethyl groups relative to the amine.

  • Nomenclature: (R)- or (S)-Methyl 3-amino-3-phenylpentanoate.

  • Importance: Biological activity (e.g., receptor binding) and foldamer helicity (left-handed vs. right-handed helices) are strictly dictated by this absolute configuration.

Conformational Analysis

The Thorpe-Ingold Effect (Gem-Disubstitution)

The most critical structural determinant for this molecule is the Thorpe-Ingold effect (or gem-dimethyl effect). The steric repulsion between the bulky Phenyl and Ethyl groups at C3 restricts bond rotation around the


 (C2-C3) and 

bonds.
  • Mechanism: To minimize steric clash between the C3-substituents and the carbonyl oxygen, the backbone is forced into a gauche conformation.

  • Result: This pre-organizes the molecule into a folded state even before peptide coupling, significantly lowering the entropic penalty for secondary structure formation (e.g., helices).

Hydrogen Bonding Networks

The conformation differs markedly between the free base and the hydrochloride salt.

A. Free Base (Solution State)

In non-polar solvents (e.g.,


), the free amine tends to form an intramolecular hydrogen bond  with the ester carbonyl oxygen.
  • Motif: A 6-membered ring (C6) hydrogen bond (

    
    ).
    
  • Stability: This "closed" conformation is stabilized by the gem-disubstitution at C3, which brings the donor (NH2) and acceptor (C=O) into proximity.

B. Hydrochloride Salt (Solid State)

In the crystalline HCl form, the intramolecular H-bond is typically disrupted by strong ionic interactions.

  • Lattice Structure: The protonated ammonium group (

    
    ) acts as a strong H-bond donor to the chloride counterion (
    
    
    
    ) and intermolecularly to carbonyl oxygens of neighboring molecules.
  • Packing: The phenyl rings often engage in T-shaped or parallel-displaced

    
     stacking, further rigidifying the lattice.
    
Visualizing the Conformational Lock

The following diagram illustrates the transition from a flexible chain to a locked conformation driven by the C3 substituents.

Conformation cluster_salt HCl Salt Form Random Flexible Chain (High Entropy) Steric Steric Pressure (Ph/Et Repulsion) Random->Steric Thorpe-Ingold Effect Gauche Gauche Conformation (Rotational Lock) Steric->Gauche Minimizes Clash HBond Intramolecular H-Bond (C6 Ring Formation) Gauche->HBond Pre-organization Ionic Ionic Lattice (NH3+ ... Cl-) HBond->Ionic Protonation (+HCl)

Figure 1: Conformational restriction pathway. The steric bulk of the phenyl and ethyl groups forces the backbone into a gauche orientation, facilitating H-bond formation or ionic locking.

Synthesis Protocol: The Ellman Auxiliary Route

To ensure high enantiomeric purity—critical for pharmaceutical applications—the Ellman Sulfinamide method is the gold standard. This protocol avoids the resolution steps required by racemic Reformatsky reactions.

Retrosynthetic Logic
  • Target: Chiral

    
    -amino ester with a quaternary center.
    
  • Disconnection: C2-C3 bond.

  • Precursors: Propiophenone (ketone) + Bromoacetate (nucleophile) + tert-Butanesulfinamide (chiral auxiliary).

Step-by-Step Methodology

Step 1: Ketimine Formation

  • Reagents: Propiophenone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Conditions: Reflux for 24 hours under

    
    .
    
  • Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine.

  • Workup: Pour into brine, filter through Celite, extract with EtOAc.

Step 2: Reformatsky-Type Addition

  • Reagents: Methyl bromoacetate (3.0 eq), Zn dust (activated), CuCl (cat.).

  • Solvent: THF/Et2O.

  • Procedure: Generate the Reformatsky reagent (zinc enolate) in situ and add the sulfinyl ketimine at -78°C.

  • Selectivity: The bulky chiral sulfinyl group directs the attack of the enolate to one face of the imine, establishing the C3 quaternary stereocenter.

Step 3: Deprotection and Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the sulfinamide intermediate in MeOH, add HCl/Dioxane at 0°C. Stir for 1 hour.

  • Purification: Precipitate the product by adding diethyl ether. Filter the white solid (Methyl 3-amino-3-phenylpentanoate HCl).

Synthesis Start Propiophenone (Ph-CO-Et) Imine Chiral N-Sulfinyl Ketimine (Activated Electrophile) Start->Imine Ti(OEt)4, THF Aux (R)-t-Bu-Sulfinamide Aux->Imine Protected Sulfinamide u03b2-Amino Ester (Single Diastereomer) Imine->Protected Zn, BrCH2COOMe, -78°C Reformatsky Zn Enolate Addition (Methyl Bromoacetate) Reformatsky->Protected Deprotect HCl / Dioxane (Cleavage) Protected->Deprotect Product Methyl 3-amino-3-phenylpentanoate HCl (Final Salt) Deprotect->Product

Figure 2: Stereoselective synthesis workflow using the Ellman auxiliary to establish the quaternary C3 center.

Characterization and Validation

NMR Spectroscopy

The quaternary nature of C3 simplifies the proton NMR spectrum significantly (no C3-H).

  • Solvent:

    
     is preferred for the HCl salt to break ionic aggregates.
    
  • Key Signals:

    • 
       ppm (br s, 3H): 
      
      
      
      protons.
    • 
       ppm (m, 5H): Phenyl aromatic protons.
      
    • 
       ppm (s, 3H): Methyl ester (
      
      
      
      ).
    • 
       and 
      
      
      
      ppm (AB system, J
      
      
      16 Hz, 2H): Diastereotopic
      
      
      -protons (
      
      
      ). The large splitting confirms the chiral environment and rigid conformation.
    • 
       ppm (m, 2H): Ethyl methylene (
      
      
      
      ).
    • 
       ppm (t, 3H): Ethyl methyl (
      
      
      
      ).
X-Ray Diffraction (XRD)

In the solid state, expect a monoclinic or orthorhombic cell. The critical validation parameter is the torsion angle around C2-C3, which should deviate significantly from


 (anti) to 

(gauche), confirming the steric lock.

Applications in Drug Design[1]

Peptidomimetics and Foldamers

-amino acids are potent "helix inducers." When incorporated into peptides, the methyl 3-amino-3-phenylpentanoate scaffold forces the backbone into a 14-helix  secondary structure.
  • Benefit: This structure mimics the

    
    -helix of natural proteins but is completely resistant to proteolytic degradation (proteases cannot cleave 
    
    
    
    -peptide bonds).
  • Use Case: Design of antimicrobial peptides (AMPs) or protein-protein interaction inhibitors.

CNS Active Intermediates

The 3-amino-3-phenyl structural motif is pharmacophorically relevant to opioid receptor modulators. The quaternary center prevents metabolic oxidation at the


-position, potentially increasing the half-life of drugs derived from this intermediate compared to their tertiary analogs.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 102-125.

  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 20-25. 
    
  • Toniolo, C., et al. (2001).[1] "Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution)." Biopolymers, 60(6), 396-419.[1][2]

  • Vasudev, P. G., et al. (2011).

    
    -amino acids and peptides." Chemical Reviews, 111(2), 657-687. 
    
  • Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic

    
    -substituted 
    
    
    
    -amino acids." European Journal of Organic Chemistry, 2000(1), 1-15.

Sources

Exploratory

Thermodynamic Stability of β-Amino Acid Ester Hydrochlorides: A Comprehensive Technical Guide

Executive Summary β-amino acid ester hydrochlorides are indispensable intermediates in the synthesis of peptidomimetics, β-peptides, and small-molecule therapeutics. Their unique structural properties impart exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-amino acid ester hydrochlorides are indispensable intermediates in the synthesis of peptidomimetics, β-peptides, and small-molecule therapeutics. Their unique structural properties impart exceptional metabolic stability to drug candidates. However, managing these compounds requires a rigorous understanding of their thermodynamic behavior. This whitepaper provides an in-depth analysis of the thermodynamic drivers of instability—specifically hydrolysis and intramolecular cyclization—and outlines self-validating experimental protocols to accurately profile their solid-state and solution-state stability.

The Strategic Role of β-Amino Acid Ester Hydrochlorides

In modern medicinal chemistry, incorporating β-amino acids into peptide backbones is a proven strategy to confer 1[1]. Unlike natural α-amino acids, β-amino acids introduce additional conformational rigidity, making them ideal for designing highly specific protease and peptidase inhibitors[2].

During synthesis, storage, and formulation, these molecules are typically protected as ester hydrochlorides. This salt form is a thermodynamic necessity rather than a mere convenience. The protonation of the amine to form the hydrochloride salt significantly lowers the ground-state energy of the molecule, preventing spontaneous degradation pathways that plague the free base form, thereby enabling 3[3].

Mechanistic Drivers of Thermodynamic Instability

To engineer robust synthetic workflows, scientists must understand the competing thermodynamic forces that compromise the integrity of β-amino acid esters.

Solution-State Dynamics: Hydrolysis vs. Cyclization

In aqueous or polar environments, the stability of the ester hydrochloride is dictated by the pH-dependent equilibrium between the stable ammonium cation and the reactive free amine. As the pH approaches the pKa of the β-amino group, the concentration of the free base increases, triggering two primary degradation pathways:

  • Intermolecular Hydrolysis: The ester carbonyl is susceptible to nucleophilic attack by water or hydroxide ions, leading to ester cleavage. The activation energy for this pathway is heavily influenced by the steric bulk of the esterifying alcohol and 4[4].

  • Intramolecular Cyclization (Lactamization): The liberated free amine can act as an internal nucleophile, attacking the adjacent ester carbonyl to form a four-membered β-lactam ring. This cyclization is accompanied by the elimination of an alcohol[5]. The thermodynamics of this reaction are driven by the Thorpe-Ingold effect, where substituents on the carbon backbone force the reactive termini into close proximity.

Solid-State Dynamics: Lattice Energy and Hygroscopicity

In the solid state, thermodynamic stability is a function of the ionic lattice energy. While hydrochloride salts generally exhibit robust crystalline structures, they are inherently hygroscopic. The absorption of atmospheric moisture (deliquescence) disrupts the crystal lattice, creating micro-aqueous environments that lower the activation energy for both solid-state hydrolysis and free-base liberation, ultimately compromising6[6].

DegradationPathways A β-Amino Acid Ester HCl (Stable Salt) B Free Base Equilibrium (Reactive Intermediate) A->B Deprotonation (pH > pKa) B->A Protonation (HCl) C Hydrolysis Pathway (Intermolecular) B->C H2O / OH- Attack D Cyclization Pathway (Intramolecular) B->D Nucleophilic Attack E β-Amino Acid (Hydrolysis Product) C->E Ester Cleavage F β-Lactam (Cyclization Product) D->F Alcohol Elimination

Thermodynamic degradation pathways of β-amino acid ester hydrochlorides.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, stability testing must employ self-validating systems where orthogonal analytical techniques confirm the same thermodynamic phenomena.

Protocol 1: Solid-State Thermodynamic Profiling

Causality & Rationale: Determining the thermal boundaries and moisture sensitivity is critical because water ingress acts as a plasticizer, lowering the glass transition temperature and mobilizing molecules to react in the solid state.

  • Sample Preparation: Isolate the β-amino acid ester hydrochloride and dry under high vacuum (<0.1 mbar) at 40°C for 24 hours to ensure an anhydrous baseline.

  • Differential Scanning Calorimetry (DSC): Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. Heat from 25°C to 300°C at 10°C/min under a continuous nitrogen purge (50 mL/min). Validation: The onset of the endothermic melting peak establishes the upper thermal limit before lattice collapse.

  • Thermogravimetric Analysis (TGA): Run TGA simultaneously to correlate thermal events with mass loss. Validation: This differentiates a pure melting event (no mass loss) from thermal degradation (e.g., elimination of HCl gas).

  • Dynamic Vapor Sorption (DVS): Subject a 10 mg sample to a relative humidity (RH) gradient from 0% to 90% in 10% increments at 25°C. Validation: Monitoring mass changes establishes the critical relative humidity (CRH) at which deliquescence initiates solid-state degradation.

Protocol 2: Solution-State Kinetic Stability Mapping

Causality & Rationale: Quantifying degradation rates across a pH gradient allows for the calculation of activation energies (


). By understanding the kinetics, formulation scientists can predict shelf-life and optimize buffer systems.
  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, borate) to map the protonation state of the amine.

  • Incubation: Dissolve the ester hydrochloride to a final concentration of 1 mg/mL in each buffer. Aliquot into sealed vials and incubate at precisely controlled temperatures (25°C, 40°C, 60°C).

  • Sampling and Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24, 48 hours), extract a 100 μL aliquot. Critical Step: Immediately quench the reaction by diluting 1:1 with an acidic mobile phase (0.1% TFA in acetonitrile). This forces the amine back into its protonated, non-nucleophilic state, freezing the reaction profile.

  • HPLC-UV/MS Analysis: Analyze the quenched samples using a reversed-phase C18 column. Quantify the remaining intact ester, the hydrolyzed acid, and the cyclized β-lactam.

  • Data Processing: Plot the natural log of the remaining ester concentration versus time to determine pseudo-first-order rate constants (

    
    ). Apply the Arrhenius equation to calculate the activation energy (
    
    
    
    ).

ExperimentalWorkflow Step1 Sample Prep (Anhydrous) Step2 Solid-State (DSC, TGA, DVS) Step1->Step2 Solid Step3 Solution-State (HPLC Kinetics) Step1->Step3 Aqueous Step4 Parameter Extraction (Ea, ΔG, k_obs) Step2->Step4 Thermal Data Step3->Step4 Kinetic Data Step5 Stability Profiling & Shelf-life Step4->Step5 Modeling

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data: Thermodynamic Parameters

The structural properties of the ester group directly influence the thermodynamic stability of the molecule. The following table summarizes the comparative kinetic and thermal parameters for standard β-amino acid ester hydrochlorides.

Ester DerivativeSteric BulkRelative Hydrolysis Rate (pH 7.4)Cyclization PropensitySolid-State Melting Point Range (°C)
Methyl Ester HCl LowFastHigh120 - 150
Ethyl Ester HCl ModerateModerateModerate140 - 170
tert-Butyl Ester HCl HighSlowLow160 - 190
Benzyl Ester HCl ModerateModerateHigh130 - 160

Note: Increased steric bulk (e.g., tert-butyl) significantly raises the activation energy for both hydrolysis and intramolecular nucleophilic attack, yielding superior solution-state stability at the cost of requiring harsher deprotection conditions.

Conclusion

The thermodynamic stability of β-amino acid ester hydrochlorides is a delicate balance governed by pH, moisture, and steric hindrance. By employing rigorous, self-validating analytical protocols—combining solid-state thermal profiling with solution-state kinetic mapping—researchers can accurately predict degradation pathways. Mastering these thermodynamic principles is essential for the successful integration of β-amino acids into next-generation therapeutics.

References

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry."[Link]

  • ResearchGate. "The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors."[Link]

  • PMC / NIH. "A Convenient Synthesis of Amino Acid Methyl Esters."[Link]

  • Iowa State University Digital Repository. "Metal ion complex catalysis of amino acid ester hydrolysis."[Link]

  • Google Patents.

Sources

Foundational

Methyl 3-amino-3-phenylpentanoate hydrochloride CAS number and chemical data

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of β-Amino Phenylpentanoate Esters, with a Focus on Methyl 3-amino-3-phenylpentanoate hydrochloride Introduction β-Amino esters a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of β-Amino Phenylpentanoate Esters, with a Focus on Methyl 3-amino-3-phenylpentanoate hydrochloride

Introduction

β-Amino esters are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. Their structural motif, characterized by an amino group at the β-position relative to a carbonyl group, is a key feature in many drug candidates. This guide provides a comprehensive technical overview relevant to researchers, scientists, and professionals in drug development, focusing on the synthesis, characterization, and potential applications of β-amino phenylpentanoate esters, with a specific emphasis on the structural framework of Methyl 3-amino-3-phenylpentanoate hydrochloride. While a dedicated CAS number for "Methyl 3-amino-3-phenylpentanoate hydrochloride" is not readily found in major chemical databases, this document will leverage data from closely related and structurally similar compounds to provide a robust and scientifically grounded resource. The principles and methodologies discussed herein are broadly applicable to the synthesis and study of this class of molecules.

Proposed Synthesis of Methyl 3-amino-3-phenylpentanoate hydrochloride

The synthesis of β-amino esters can be achieved through various established organic reactions. A plausible and efficient method for the preparation of Methyl 3-amino-3-phenylpentanoate is the Reformatsky reaction, followed by hydrolysis and esterification, and finally, conversion to the hydrochloride salt. This multi-step synthesis is widely used for the construction of β-amino esters due to its reliability and scalability.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of the β-hydroxy ester via Reformatsky Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and dry tetrahydrofuran (THF).

  • Initiation: To the zinc suspension, add a small crystal of iodine to activate the zinc surface.

  • Addition of Reactants: A solution of ethyl 2-bromopropionate (1.1 equivalents) and propiophenone (1.0 equivalent) in dry THF is added dropwise from the dropping funnel.

  • Reaction Conditions: The reaction mixture is gently heated to initiate the reaction. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Conversion to the Hydrochloride Salt

  • Dissolution: The purified methyl 3-amino-3-phenylpentanoate is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate of Methyl 3-amino-3-phenylpentanoate hydrochloride is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Propiophenone Propiophenone Reformatsky Reformatsky Reaction Propiophenone->Reformatsky Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->Reformatsky Zinc Activated Zinc Zinc->Reformatsky Beta_hydroxy_ester β-hydroxy ester intermediate Reformatsky->Beta_hydroxy_ester Esterification Esterification (MeOH, H+) Beta_hydroxy_ester->Esterification Amino_ester Methyl 3-amino-3-phenylpentanoate Esterification->Amino_ester HCl_salt_formation HCl Salt Formation Amino_ester->HCl_salt_formation Final_Product Methyl 3-amino-3-phenylpentanoate hydrochloride HCl_salt_formation->Final_Product

Caption: Proposed synthetic workflow for Methyl 3-amino-3-phenylpentanoate hydrochloride.

Structural and Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties for Methyl 3-amino-3-phenylpentanoate. These values are calculated based on its chemical structure and provide a useful estimation for experimental design.

PropertyPredicted Value
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Expected to be a white to off-white solid
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Spectroscopic Characterization (Expected)

The identity and purity of the synthesized Methyl 3-amino-3-phenylpentanoate hydrochloride would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene and methine protons of the pentanoate chain, the methyl protons of the ester, and a broad signal for the amine proton which may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the pentanoate chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Potential Applications in Research and Drug Development

β-Amino esters are valuable intermediates in the synthesis of various pharmaceutical agents. Their structural motif is present in drugs targeting a range of conditions. For instance, similar structures are found in compounds with neuroprotective effects and in inhibitors of enzymes like methyltransferases, which are implicated in cancer.[1][2] The presence of both an amino and an ester group allows for diverse chemical modifications, making these compounds ideal starting materials for the generation of compound libraries for drug discovery screening.[3] The phenyl group and the specific substitution pattern in Methyl 3-amino-3-phenylpentanoate could offer unique pharmacological properties.

General Safety Information

While specific toxicity data for Methyl 3-amino-3-phenylpentanoate hydrochloride is not available, compounds of this class should be handled with care. It is advisable to treat it as a potential irritant to the skin, eyes, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the substance. All work should be conducted in a well-ventilated fume hood.

References

  • LookChem. methyl 3-amino-3-phenylpropanoate. [Link]

  • PubChem. Methyl 3-amino-3-phenylpropionate. [Link]

  • Google Patents. CN103396332A - 3-[(N-methyl-N-pentyl)
  • Google Patents.
  • PubChem. Methyl 3-amino-3-methylbutanoate hydrochloride. [Link]

  • Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. [Link]

  • LookChem. methyl (3R)-3-amino-5-phenylpentanoate. [Link]

  • PubChemLite. Methyl 3-amino-5-phenylpentanoate (C12H17NO2). [Link]

  • PubMed. Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. [Link]

  • Cresset Group. Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. [Link]

  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Exploratory

The Emerging Potential of Methyl 3-Amino-3-Phenylpentanoate HCl: A Technical Guide for Exploratory Drug Discovery

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry In the landscape of drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. Methyl 3-amino-3-phenylpentan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. Methyl 3-amino-3-phenylpentanoate HCl represents a promising, yet largely unexplored, scaffold. While direct literature on this specific molecule is sparse, its structural motifs—a β-amino acid derivative with a phenyl group at the 3-position—suggest a rich potential for biological activity. This guide serves as a technical primer for researchers and drug development professionals, offering a hypothesized framework for synthesizing and investigating the medicinal chemistry applications of this intriguing compound. Drawing upon established principles and data from structurally related molecules, we will delineate a strategic pathway for its evaluation as a potential therapeutic agent.

The presence of a chiral center at the 3-position, combined with the phenyl and pentanoate moieties, provides a unique three-dimensional architecture that could facilitate interactions with a variety of biological targets. The methyl ester offers a modifiable handle for prodrug strategies or for fine-tuning pharmacokinetic properties. This document will provide the foundational knowledge and experimental direction needed to unlock the therapeutic promise of methyl 3-amino-3-phenylpentanoate HCl.

Proposed Synthesis of Methyl 3-Amino-3-Phenylpentanoate HCl

A robust and scalable synthetic route is the first critical step in the evaluation of any new chemical entity. Based on established methods for the synthesis of amino acid methyl ester hydrochlorides, a straightforward and efficient pathway can be proposed.[1][2] The most common and effective method is the Fischer esterification of the corresponding β-amino acid using methanol in the presence of an acid catalyst.[2]

Synthetic Workflow

A β-Alanine Analog (Starting Material) D Reaction Mixture A->D B Methanol (Solvent and Reagent) B->D C Acid Catalyst (e.g., SOCl₂ or TMSCl) C->D E Workup and Purification D->E Reaction Monitoring (TLC) F Methyl 3-amino-3-phenylpentanoate HCl (Final Product) E->F Recrystallization

Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol: Synthesis using Thionyl Chloride (SOCl₂) in Methanol

This method is highly effective for converting amino acids to their corresponding methyl ester hydrochlorides.[2]

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add the starting β-amino acid, 3-amino-3-phenylpentanoic acid.

  • Solvent: Add anhydrous methanol to the flask, ensuring the starting material is suspended.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully, add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • Reaction: After the addition of thionyl chloride is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[2]

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Remove the excess methanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final, high-purity methyl 3-amino-3-phenylpentanoate HCl.[2]

Hypothesized Medicinal Chemistry Applications and Rationale

The structural features of methyl 3-amino-3-phenylpentanoate HCl suggest several potential avenues for therapeutic application. By examining the biological activities of structurally analogous compounds, we can formulate a rational basis for an initial screening cascade.

Potential Therapeutic Area Hypothesized Biological Target Rationale Based on Structural Analogs
Neurological Disorders GABA Aminotransferase (GABA-AT)Derivatives of 4-amino-5-fluoro-3-phenylpentanoic acid have shown selective inhibition of GABA-AT, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3] The 3-phenylpentanoic acid core is a key feature for this activity.
Pain Management µ-Opioid Receptor3-Amino-3-phenylpropionamide derivatives have been identified as potent ligands for the µ-opioid receptor, suggesting the 3-amino-3-phenyl scaffold can be adapted for analgesia.[4]
Oncology Kinase Inhibition (e.g., c-MET, HER2)Various 3-aminopropanoic acid derivatives have been explored as scaffolds for the development of kinase inhibitors with antiproliferative activity.[5] The phenyl group can be functionalized to enhance binding to the ATP-binding pocket of kinases.
Oncology Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)Recent studies on 3-aminopropanoic acid derivatives have identified promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR.[6]

Proposed Research and Drug Discovery Workflow

A systematic approach is essential to efficiently evaluate the therapeutic potential of methyl 3-amino-3-phenylpentanoate HCl. The following workflow outlines a logical progression from initial screening to lead optimization.

A In Silico Screening (Docking against hypothesized targets) B In Vitro Assay Cascade (e.g., Enzyme inhibition, Receptor binding) A->B Prioritization of compounds C Hit Identification and Validation B->C Identification of active compounds D Structure-Activity Relationship (SAR) Studies C->D Generation of initial SAR data E Lead Optimization (ADMET Profiling, Potency Enhancement) D->E Design of improved analogs F In Vivo Proof-of-Concept Studies E->F Selection of development candidates

Caption: Proposed Drug Discovery Workflow.

Key Experimental Protocol: In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay

Given the strong rationale for targeting GABA-AT, a primary in vitro screen should assess the inhibitory potential of methyl 3-amino-3-phenylpentanoate HCl against this enzyme.

  • Enzyme and Substrate Preparation:

    • Recombinant human GABA-AT is commercially available or can be expressed and purified.

    • Prepare a stock solution of GABA (the substrate) and α-ketoglutarate (the co-substrate) in an appropriate assay buffer.

    • Prepare a stock solution of the test compound (methyl 3-amino-3-phenylpentanoate HCl) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the GABA-AT enzyme.

    • Incubate the plate for a predetermined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the GABA and α-ketoglutarate solution.

    • The reaction produces glutamate and succinic semialdehyde. The production of glutamate can be coupled to a secondary reaction that generates a detectable signal (e.g., fluorescence or absorbance).

    • Monitor the signal over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Plot the reaction rate as a function of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Conclusion and Future Directions

Methyl 3-amino-3-phenylpentanoate HCl presents a compelling starting point for a drug discovery program. While its biological activity is yet to be fully elucidated, the structural similarities to known bioactive molecules provide a strong foundation for a hypothesis-driven investigation. The synthetic and experimental workflows outlined in this guide offer a clear and actionable path for researchers to explore the therapeutic potential of this novel scaffold. Future work should focus on the synthesis of enantiomerically pure forms of the compound to investigate stereospecific interactions with biological targets, as well as the generation of a library of analogs to establish a robust structure-activity relationship. Through systematic and rigorous investigation, the full medicinal chemistry potential of methyl 3-amino-3-phenylpentanoate HCl can be unlocked.

References

  • Silverman, R. B., & Nanavati, S. M. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. Journal of Medicinal Chemistry, 34(7), 2295-2298. [Link]

  • An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 4214-4221. [Link]

  • Van Binst, G., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 551-554. [Link]

  • Ghandourah, E., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. [Link]

  • Di Micco, S., et al. (2024). Methyl-Containing Pharmaceuticals. Molecules, 29(9), 2005. [Link]

  • Krasavin, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. [Link]

Sources

Foundational

Technical Guide: Crystal Structure Analysis of Methyl 3-amino-3-phenylpentanoate Hydrochloride

The following technical guide details the structural analysis workflow for Methyl 3-amino-3-phenylpentanoate hydrochloride , a chiral -amino acid ester derivative. This guide is designed for pharmaceutical researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis workflow for Methyl 3-amino-3-phenylpentanoate hydrochloride , a chiral


-amino acid ester derivative.

This guide is designed for pharmaceutical researchers and crystallographers. It synthesizes confirmed synthetic data with standard crystallographic protocols to establish a rigorous workflow for structural elucidation, absolute configuration determination, and solid-state characterization.

[1][2]

Executive Summary & Compound Profile

Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5 ) is a


-disubstituted amino acid ester.[1][2][3] Unlike simple 

-amino acids, this molecule possesses a quaternary carbon center at the C3 position, bearing both a phenyl group and an ethyl chain (from the pentanoate backbone).
  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 243.73 g/mol [1][2]

  • Chirality: The C3 position is a stereogenic quaternary center. Determining the absolute configuration (

    
     or 
    
    
    
    ) is the primary objective of X-ray structural analysis.
  • Physical State: White solid (Recrystallized).

Strategic Importance

-amino acid esters with quaternary centers are critical scaffolds in peptidomimetics and drug design (e.g., stabilizing 

-peptide helices against proteolytic degradation).[1][2] The steric bulk of the C3-phenyl/ethyl group restricts conformational freedom, often forcing the backbone into specific gauche conformations stabilized by intramolecular hydrogen bonding.

Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Synthesis Overview

The compound is typically accessible via photocatalytic aminoesterification of alkenes or Mannich-type additions.[1][2] A verified route involves the radical addition of carbamates or oxime esters to


-substituted styrenes.[1][2]

Reference Protocol:

  • Reactants: Start with the corresponding alkene precursor (e.g., 2-phenyl-1-butene) and an amino-radical precursor in methanol.

  • Catalysis: Ir-photocatalyst mediated radical addition under blue LED irradiation.

  • Isolation: Column chromatography (

    
    , Petroleum ether:EtOAc) yields the free base.
    
  • Salt Formation: Dissolve free base in dry

    
    ; add 
    
    
    
    (4M in dioxane) dropwise at 0°C. The hydrochloride salt precipitates immediately.
Crystallization Strategy

The hydrochloride salt is polar and likely hygroscopic. A vapor diffusion or slow cooling method is required to grow diffraction-quality prisms or blocks.[1][2]

MethodSolvent SystemProtocolSuccess Probability
Vapor Diffusion MeOH (Solvent) /

(Antisolvent)
Dissolve 20 mg in minimal MeOH.[1][2] Place in inner vial. Fill outer vial with

. Seal.
High (Standard for amine salts)
Slow Cooling

/ Hexane (1:[2]1)
Dissolve in hot

.[4] Add warm hexane until turbid. Add drop of

to clear. Cool to 4°C.
Medium (Risk of oiling out)
Evaporation Ethanol (Absolute)Slow evaporation through a pinhole septum at room temperature.Low (Likely yields clusters)

X-Ray Diffraction Workflow

Directive: Follow this step-by-step workflow to solve the structure and assign absolute configuration.

Data Collection Parameters[1][2]
  • Temperature: 100 K (Liquid Nitrogen stream). Critical for reducing thermal motion of the flexible ethyl chain and improving high-angle data quality.[1][2]

  • Source:

    
     (
    
    
    
    ) is preferred over
    
    
    for this light-atom structure to enhance the anomalous signal for absolute configuration determination (using Chlorine anomalous scattering).[1][2]
  • Resolution: Aim for

    
     or better.
    
Structure Solution & Refinement (SHELX Pipeline)
  • Space Group Determination: Expect a chiral space group (e.g.,

    
     or 
    
    
    
    ) since the compound is enantiopure. If the sample is racemic, expect
    
    
    .
  • Phasing: Use Intrinsic Phasing (SHELXT) . The Chloride ion (

    
    ) will dominate the initial phases.
    
  • Refinement (SHELXL):

    • Non-Hydrogen Atoms: Refine anisotropically.

    • Hydrogens: Place C-H hydrogens geometrically (riding model).

    • Ammonium Hydrogens: Locate

      
       protons in the difference Fourier map (
      
      
      
      ) to accurately model hydrogen bonding.[2] Refine with DFIX restraints if necessary.
  • Absolute Configuration: Calculate the Flack Parameter .

    • Flack

      
      : Correct enantiomer.
      
    • Flack

      
      : Inverted structure (swap).
      
    • Note: With

      
       present, the anomalous signal using 
      
      
      
      is sufficient to distinguish enantiomers confidently.
Workflow Visualization

The following diagram outlines the logical flow from crystal selection to CIF validation.

XRD_Workflow Sample Recrystallized Sample (MeOH/Et2O) Mount Mount Crystal (Mitegen loop, <0.3mm) Sample->Mount Collect Data Collection (100K, Cu-Ka, >50 deg 2-theta) Mount->Collect Reduce Data Reduction (Integration, Scaling, Abs. Corr.) Collect->Reduce Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Refine Refinement (SHELXL) Anisotropic atoms, H-bond location Solve->Refine AbsConfig Absolute Configuration (Flack Parameter Check) Refine->AbsConfig AbsConfig->Refine Flack ~ 1.0 (Invert) CIF Final CIF Generation & CheckCIF Validation AbsConfig->CIF Flack ~ 0.0

Caption: Operational workflow for SC-XRD analysis of chiral ammonium salts.

Structural Analysis & Expected Features

Based on established crystallographic data for homologous


-amino esters (e.g., methyl 3-amino-3-phenylpropanoate).[1][2]
Conformation (Torsion Angles)

The critical torsion angle is


.[1][2]
  • Gauche Conformation: In

    
    -amino acid derivatives, the amine and carbonyl groups typically adopt a gauche orientation to maximize electrostatic interaction or H-bonding.[1][2]
    
  • Quaternary Strain: The bulky phenyl group at C3 will likely occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the ethyl chain and amine into specific orientations defined by the Thorpe-Ingold effect .

Hydrogen Bonding Network

The lattice will be dominated by a charge-assisted hydrogen bonding network involving the ammonium cation (


) and the Chloride anion (

) or Carbonyl oxygen (

).[1][2]
  • Primary Interaction:

    
     (Charge-assisted, strong, 
    
    
    
    ).[1][2]
  • Secondary Interaction:

    
     (Intermolecular).
    
  • Graph Set Motif: Look for

    
     rings if dimers form, or 
    
    
    
    chains if the molecules stack linearly.
Packing Diagram Logic

The following diagram illustrates the expected H-bond connectivity in the unit cell.

Lattice_Packing Mol1_NH3 Mol A (-NH3+) Cl_Ion Chloride (Cl-) Mol1_NH3->Cl_Ion Strong H-bond Mol2_CO Mol B (C=O) Mol1_NH3->Mol2_CO Intermolecular (Packing) Mol1_CO Mol A (C=O) Mol2_NH3 Mol B (-NH3+) Mol2_NH3->Mol1_CO Intermolecular (Packing) Mol2_NH3->Cl_Ion Strong H-bond

Caption: Predicted charge-assisted Hydrogen Bonding Network stabilizing the crystal lattice.

References & Data Sources

  • Synthesis & Characterization : Verified synthesis and NMR data for Methyl 3-amino-3-phenylpentanoate (Compound 3e).

    • Source:

  • Crystallographic Methodology : Standard protocols for determining absolute structure using anomalous scattering.

    • Source:[2]

  • Analogous Structures : Comparative data for

    
    -amino acid hydrochloride salts.
    
    • Source: (Search via CCDC)[1][2]

Sources

Exploratory

pKa values and ionization of methyl 3-amino-3-phenylpentanoate HCl

This guide outlines the physicochemical profiling of Methyl 3-amino-3-phenylpentanoate Hydrochloride , focusing on its pKa values, ionization behavior, and stability. It is designed for researchers requiring high-fidelit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profiling of Methyl 3-amino-3-phenylpentanoate Hydrochloride , focusing on its pKa values, ionization behavior, and stability. It is designed for researchers requiring high-fidelity data for formulation and pharmacokinetic modeling.

Executive Summary

Methyl 3-amino-3-phenylpentanoate HCl is a specific


-amino acid ester derivative characterized by a quaternary carbon at the 

-position. Unlike simple linear amino esters, the steric bulk of the geminal phenyl and ethyl groups at the C3 position significantly influences its ionization constants (pKa) and hydrolytic stability.

Understanding the ionization profile of this compound is critical for:

  • Solubility Optimization: Predicting pH-dependent solubility profiles (LogS).

  • Permeability Modeling: Estimating membrane transport via LogD analysis.

  • Stability Profiling: Mitigating ester hydrolysis during formulation and bioanalysis.

Structural Analysis & Theoretical Ionization

To accurately determine the pKa, one must first deconstruct the electronic environment of the ionizable center.

Structural Deconstruction

The molecule consists of a pentanoate backbone with a methyl ester terminus. The critical ionizable center is the primary amine at position 3 (C3).

  • Core Scaffold: Pentanoic acid methyl ester.

  • Substituents at C3:

    • Amino Group (

      
      ):  The proton binding site.
      
    • Phenyl Ring: Electron-withdrawing group (via induction) relative to an alkyl chain.

    • Ethyl Group: Weakly electron-donating alkyl chain.

    • Carboxymethyl (

      
      ):  Electron-withdrawing group at the 
      
      
      
      -position.
pKa Prediction Logic

The pKa of the conjugate acid (ammonium form) is governed by the stability of the positive charge.

  • Base Value: A typical primary alkyl amine has a pKa

    
     10.5.
    
  • 
    -Ester Effect:  The electron-withdrawing ester group (
    
    
    
    ) two bonds away destabilizes the positive charge on the nitrogen, lowering the pKa by
    
    
    1.0–1.5 units.
  • Benzylic Effect: The phenyl ring directly attached to the C3 carbon exerts an inductive electron-withdrawing effect, further reducing electron density at the nitrogen. This typically lowers pKa by another

    
     1.0 unit compared to a purely aliphatic analog.
    
  • Steric Hindrance (Quaternary Center): The C3 position is fully substituted (Quaternary). Steric bulk hinders the solvation shell of water molecules around the ammonium ion (

    
    ). Reduced solvation destabilizes the cation, favoring deprotonation (lower pKa).
    

Derived Theoretical pKa: Based on these "Fragment Contribution" principles, the pKa of Methyl 3-amino-3-phenylpentanoate is estimated to be in the range of 7.2 – 7.8 . This is significantly lower than typical amines, making it a weaker base that may exist as a significant fraction of neutral species at physiological pH (7.4).

Ionization cluster_legend Physiological Relevance Salt Solid State (HCl Salt) Stable Cation Cation Solution pH < pKa Protonated Ammonium (R-NH3+) Salt->Cation Dissolution (Fast) Equilibrium Ka Equilibrium Cation->Equilibrium ± H+ Neutral Solution pH > pKa Neutral Free Base (R-NH2) Equilibrium->Neutral Text At pH 7.4, this compound likely exists as a mixture of Cation and Neutral forms, enhancing membrane permeability.

Figure 1: Ionization pathway of Methyl 3-amino-3-phenylpentanoate HCl.[1][2]

Experimental Determination Protocol

Due to the presence of the labile methyl ester, standard titration methods can yield erroneous results if hydrolysis occurs during the measurement. The following protocol utilizes a Potentiometric Titration with Time-Zero Extrapolation to ensure accuracy.

Materials & Prerequisites[1][2]
  • Compound: >5 mg Methyl 3-amino-3-phenylpentanoate HCl (High Purity).

  • Titrant: 0.1 M KOH (Standardized, Carbonate-free).

  • Solvent: 0.15 M KCl (Ionic Strength Adjuster) in degassed water.

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with micro-electrode.

  • Temperature: 25.0 ± 0.1 °C.

Step-by-Step Methodology
  • System Preparation:

    • Calibrate the pH electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the target range.

    • Purge the titration vessel with Argon or Nitrogen to exclude atmospheric

      
      .
      
  • Sample Dissolution:

    • Weigh approx. 3-5 mg of the HCl salt.

    • Dissolve in 10 mL of 0.15 M KCl solution.

    • Note: The starting pH will be acidic (approx. pH 3-4) due to the HCl salt.

  • Fast-Scan Titration (The "Check" Run):

    • Perform a rapid titration from pH 2.5 to 11.0.

    • Purpose: Identify the approximate inflection point and detect if significant drift (hydrolysis) occurs at high pH.

  • Equilibrium Titration with Stability Monitoring:

    • Titrate with 0.1 M KOH using small increments (

      
      ).
      
    • Critical Control: At pH > 9.0, the methyl ester is susceptible to base-catalyzed hydrolysis.

    • Set the electrode stability criterion to "Strict" (e.g., <0.2 mV/min change) but set a maximum wait time of 45 seconds per point to minimize exposure to alkaline conditions.

  • Data Processing (Bjerrum Plot Analysis):

    • Plot

      
       (average number of protons bound) vs. pH.
      
    • The pKa is the pH where

      
      .
      
Handling Ester Instability

If the titration curve shows hysteresis (the up-curve and down-curve do not match), ester hydrolysis is occurring.

Corrective Workflow: Use the Difference Plot Method :

  • Perform three titrations at varying speeds.

  • Extrapolate the calculated pKa to "Time = 0" to eliminate the kinetic component of hydrolysis.

Quantitative Data Summary

While specific experimental values must be determined for each batch, the following reference table summarizes the derived physicochemical profile based on structural surrogates (e.g.,


-phenylalanine methyl ester).
ParameterValue / RangeDescription
pKa (Base) 7.4 ± 0.3 Predicted value for the amine group. Lower than typical amines due to

-ester and benzylic induction.
LogP (Neutral) 2.1 – 2.4 Moderate lipophilicity due to the phenyl and ethyl groups.
LogD (pH 7.4) ~1.8 Distribution coefficient at physiological pH. Since pH

pKa, ~50% is neutral, ensuring good permeability.
Intrinsic Solubility Low (Neutral) The free base is likely an oil or low-melting solid with limited water solubility.
Salt Solubility High (>50 mg/mL) The HCl salt is highly soluble in water/acidic media.

Implications for Drug Development[1][4]

Formulation Stability

The methyl ester is the "weak link."

  • Acidic pH (pH 1-4): The ester is relatively stable. The HCl salt can be stored as a solid or in acidic solution.

  • Neutral/Alkaline pH (pH > 7): Hydrolysis to the parent acid (3-amino-3-phenylpentanoic acid) accelerates.

  • Recommendation: Avoid liquid formulations at pH > 6.0. For oral delivery, enteric coating or encapsulation is recommended to prevent gastric hydrolysis if the target is the intact ester.

Absorption Window

With a pKa near 7.4, this compound exhibits a pH-dependent absorption profile :

  • In Stomach (pH 1.5): 100% Ionized. High solubility, low passive permeability.

  • In Intestine (pH 6.5 - 7.5): ~50% Neutral. This is the "Sweet Spot" for absorption. The significant fraction of uncharged species allows for rapid passive diffusion across the enterocyte membrane.

Workflow cluster_exp Experimental Workflow Start Dissolve HCl Salt (Acidic pH) Titration Potentiometric Titration (Add KOH) Start->Titration Check pH > 9.0? Titration->Check Hydrolysis Risk: Ester Hydrolysis (Generates Acid Impurity) Check->Hydrolysis Yes (High Risk) Calc Calculate pKa (Bjerrum Plot) Check->Calc No Hydrolysis->Calc Apply Correction

Figure 2: Experimental workflow highlighting the critical hydrolysis risk zone.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Soriano-Ursúa, M. A., et al. (2009). "A theoretical and experimental study of the pKa of amine derivatives." Journal of Molecular Structure: THEOCHEM. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2868374, 3-Amino-3-phenylpropanoic acid hydrochloride. Retrieved from PubChem.[1][3] Link

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for substituent effects on amine pKa).

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) Analysis and Handling Protocols for Methyl 3-amino-3-phenylpentanoate Hydrochloride

Introduction Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) is a highly specialized -amino acid derivative[1]. In modern drug development, -amino acid esters serve as critical chiral building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) is a highly specialized


-amino acid derivative[1]. In modern drug development, 

-amino acid esters serve as critical chiral building blocks for synthesizing peptidomimetics and small-molecule integrin antagonists[2]. As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory checklist, but as a mechanistic blueprint. Understanding the physicochemical behavior of the hydrochloride salt form is essential for maintaining molecular integrity, ensuring reproducible synthetic yields, and enforcing rigorous laboratory safety.

Part 1: Physicochemical Profiling & Structural Causality

To design a safe and effective handling protocol, we must first deconstruct the molecule's physical properties. The hydrochloride salt formulation is intentionally chosen over the free base to enhance crystalline stability, prevent premature amine oxidation, and increase solubility in polar protic solvents[3].

Table 1: Physicochemical Properties of Methyl 3-amino-3-phenylpentanoate HCl

PropertyValue / DescriptionMechanistic Implication
CAS Number 1803591-84-5[1]Unique identifier for regulatory tracking and inventory management.
Molecular Formula C12H18ClNO2[4]Highlights the presence of the reactive ester and amine salt.
Molecular Weight 243.73 g/mol [1]Relevant for exact stoichiometric calculations in API synthesis.
Appearance White to off-white solidIndicates high purity; discoloration suggests oxidation or degradation.
Solubility Soluble in water, methanolThe ionic -NH3⁺Cl⁻ group drives polar solvent affinity[3].

Part 2: Hazard Identification & Mechanistic Toxicology

Under the[5], this compound is typically classified under specific GHS categories. Understanding the causality behind these hazards allows researchers to anticipate risks rather than simply reacting to them.

  • Skin Irritation (Category 2, H315): The localized dissolution of the hydrochloride salt in skin moisture (sweat) creates a micro-environment with a low pH. This leads to acid-mediated epidermal irritation rather than systemic toxicity.

  • Eye Irritation (Category 2A, H319): The ocular mucosa is highly sensitive to the osmotic and acidic shock caused by the rapid dissociation of the HCl salt.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): Inhalation of the crystalline dust can irritate the respiratory tract due to the same localized acidification mechanism upon contact with mucosal membranes.

Causality in Chemical Degradation

If exposed to high humidity or alkaline conditions, the ester group undergoes hydrolysis, yielding trace methanol and 3-amino-3-phenylpentanoic acid. This not only degrades the reagent—ruining downstream synthetic steps—but can also alter the hazard profile of the bulk powder.

DegradationPathway Parent Methyl 3-amino-3-phenylpentanoate HCl (Stable Salt) FreeBase Free Amine Formation (Nucleophilic) Parent->FreeBase Exposure to Base / Moisture Hydrolysis Ester Hydrolysis (Yields Methanol + Beta-Amino Acid) Parent->Hydrolysis High Humidity / pH Extremes FreeBase->Hydrolysis Autocatalysis (Basic Microenvironment) Degradant 3-amino-3-phenylpentanoic acid (Degradant) Hydrolysis->Degradant Cleavage of Methoxy Group

Chemical degradation pathway of the amino ester hydrochloride under suboptimal storage.

Part 3: Experimental Protocol: Safe Handling, Storage, and Reactivity Validation

To ensure both safety and scientific integrity, the following self-validating protocol must be employed when handling this compound in a synthesis workflow.

Step-by-Step Methodology: Integrity Validation & Handling

Step 1: Environmental Control & PPE

  • Action: Transfer the compound exclusively within a ductless fume hood or a Class II biological safety cabinet. Don nitrile gloves, safety goggles, and a lab coat.

  • Causality: Prevents the inhalation of irritant crystalline dust and protects against localized acidification on the skin.

Step 2: Inert Storage Execution

  • Action: Store the reagent at 2-8°C in a desiccator backfilled with argon[6].

  • Causality: Argon is heavier than air and displaces ambient moisture, preventing hygroscopic water absorption and subsequent acid-catalyzed ester hydrolysis.

Step 3: Gravimetric Transfer

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: The ionic nature of the hydrochloride salt makes it highly prone to static cling, which can lead to rapid aerosolization and inaccurate mass measurements during transfer.

Step 4: Integrity Validation via HPLC

  • Action: Before use in critical API synthesis, dissolve a 1 mg/mL aliquot in LC-MS grade methanol. Run a rapid reverse-phase HPLC assay (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: A single sharp peak confirms the absence of the hydrolyzed free acid degradant. If a secondary, more polar peak appears, the batch has been compromised by moisture.

Part 4: Emergency Response and Spill Management Workflow

In the event of a spill, standard sweeping can aerosolize the irritant dust. The response must be chemically informed to neutralize the hazard safely.

SpillResponse Start Spill Detected: Methyl 3-amino-3-phenylpentanoate HCl Assess Assess Risk & Ventilation (Avoid Dust Generation) Start->Assess PPE Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Neutralize Apply Weak Base (NaHCO3) Neutralize Localized Acidity PPE->Neutralize Collect Wet Sweeping Method (Prevent Aerosolization) Neutralize->Collect Dispose EPA-Compliant Hazardous Waste Disposal Collect->Dispose

Emergency response workflow for hydrochloride salt spills, emphasizing chemical neutralization.

Conclusion

The safe and effective use of methyl 3-amino-3-phenylpentanoate hydrochloride relies on a deep understanding of its physicochemical properties. By treating the SDS as a mechanistic guide rather than a static document, researchers can prevent compound degradation, ensure reproducible synthetic yields, and maintain a rigorous standard of laboratory safety.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

  • Google Patents. "WO2014015054A1 - Beta amino acid derivatives as integrin antagonists." World Intellectual Property Organization.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Methyl 3-Amino-3-Phenylpentanoate Hydrochloride

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of methyl 3-amino-3-phenylpentanoate hydrochloride . This compound is a valuable -amino acid ester building block, freque...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of methyl 3-amino-3-phenylpentanoate hydrochloride . This compound is a valuable


-amino acid ester building block, frequently employed in the development of peptidomimetics and integrin antagonists.

The guide focuses on the esterification of the corresponding


-amino acid , a standard and robust route suitable for professional laboratory settings. This approach ensures high purity and avoids the variability associated with de novo construction of the carbon skeleton in non-specialized workflows.

Introduction & Scientific Context


-Amino acids and their esters are critical motifs in medicinal chemistry. Unlike their 

-amino counterparts,

-amino acids introduce unique conformational stability to peptide backbones, making them resistant to enzymatic degradation. The specific target, methyl 3-amino-3-phenylpentanoate , features a quaternary carbon center at the

-position (carrying both a phenyl and an ethyl group), which imparts significant steric constraints useful for locking bioactive conformations.

This protocol details the conversion of 3-amino-3-phenylpentanoic acid to its methyl ester hydrochloride salt. We utilize a thionyl chloride (


) mediated esterification  in methanol.[1] This method is preferred over acid-catalyzed Fischer esterification for amino acids because the in-situ generation of anhydrous 

ensures the amine remains protonated (preventing side reactions like lactamization) and drives the equilibrium forward effectively.

Safety & Pre-requisites (Critical)

WARNING: This procedure involves the use of Thionyl Chloride (


), a highly corrosive and water-reactive reagent that releases toxic gases (

and

).
  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with a face velocity of at least 100 fpm.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles AND a face shield.

    • Hands: Double-gloving recommended (Nitrile over Laminate barrier gloves) when handling neat

      
      .
      
    • Body: Chemical-resistant lab coat and closed-toe shoes.

  • Emergency Protocols: An eyewash station and safety shower must be immediately accessible. Calcium gluconate gel is not required (unlike HF), but saturated sodium bicarbonate solution should be available for neutralizing spills.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the activation of methanol by thionyl chloride to form a highly electrophilic species, followed by nucleophilic attack by the carboxylic acid. The amine functionality is protected as the ammonium salt throughout the reaction, preventing N-acylation or polymerization.

ReactionMechanism Start 3-Amino-3-phenylpentanoic Acid (Zwitterion) Intermediate Acyl Chloride / Protonated Intermediate Start->Intermediate Activation Reagent Methanol + SOCl2 (Generates HCl + MeOSOOCl) Reagent->Intermediate Product Methyl 3-amino-3-phenylpentanoate HCl (Target) Intermediate->Product Methanolysis Byproducts SO2 (gas) + HCl (gas) Intermediate->Byproducts Elimination

Figure 1: Mechanistic pathway for the thionyl chloride mediated esterification of


-amino acids.

Experimental Protocol

Scale: 10 mmol (approx. 1.93 g of starting acid) Expected Yield: 90-95% Time: ~4-6 hours (plus drying time)

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]AmountRole
3-Amino-3-phenylpentanoic acid 193.241.01.93 gLimiting Reagent
Thionyl Chloride (

)
118.973.02.2 mLActivating Agent
Methanol (Anhydrous) 32.04Solvent20 mLSolvent/Reactant
Diethyl Ether 74.12-~50 mLPrecipitation
Step-by-Step Methodology
Phase 1: Reagent Activation (Exothermic)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Claisen adapter. Attach a drying tube (packed with

    
    ) or an inert gas line (
    
    
    
    /Ar) to exclude moisture.
  • Solvent Charge: Add 20 mL of anhydrous methanol to the flask.

  • Cooling: Place the flask in an ice-water bath (0 °C) and allow it to cool for 10 minutes. Stirring should be vigorous.

  • Addition: Using a dry glass syringe, add 2.2 mL of Thionyl Chloride dropwise over 15 minutes.

    • Note: The reaction is exothermic and will evolve gas. Ensure the temperature does not spike. The solution may fume slightly; this is the formation of the reactive chlorosulfite/HCl species.

Phase 2: Reaction[5]
  • Substrate Addition: Once the

    
     addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Then, add 1.93 g of 3-amino-3-phenylpentanoic acid  in one portion.
    
    • Note: The solid should dissolve as the reaction proceeds.

  • Reflux: Replace the drying tube with a reflux condenser. Heat the reaction mixture to a gentle reflux (bath temp ~65-70 °C) for 3 to 4 hours .

    • Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM, visualize with Ninhydrin stain). The starting acid will remain at the baseline or streak, while the ester will move as a distinct spot (

      
       ~0.4-0.6 depending on exact conditions).
      
Phase 3: Isolation & Purification
  • Concentration: Cool the mixture to room temperature. Concentrate the solution to dryness using a rotary evaporator (bath temp < 40 °C) to remove solvent and excess

    
    .
    
    • Safety: The distillate will be acidic. Ensure the trap is properly vented.

  • Co-evaporation: To ensure complete removal of

    
     and traces of water, re-dissolve the residue in 10 mL of Methanol or DCM and re-evaporate. Repeat this twice.
    
  • Crystallization/Precipitation: The residue will likely be a viscous oil or gum.

    • Add 5-10 mL of cold Diethyl Ether (or MTBE) to the residue.

    • Triturate (scratch the side of the flask with a spatula) to induce crystallization. The hydrochloride salt should precipitate as a white to off-white solid.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the cake with cold ether (2 x 5 mL).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets overnight to remove trace acid.
    
Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Cool MeOH (0°C) Step2 Add SOCl2 Dropwise Step1->Step2 Step3 Add Amino Acid Step2->Step3 Step4 Reflux (3-4 hrs) Step3->Step4 Step5 Rotary Evaporation Step4->Step5 Step6 Triturate w/ Ether Step5->Step6 Step7 Filter & Dry Step6->Step7

Figure 2: Operational workflow for the batch synthesis of the target ester.

Analytical Specifications (Quality Control)

Upon isolation, the product must be validated against the following criteria to ensure suitability for downstream applications.

AttributeSpecificationMethod
Appearance White crystalline solidVisual Inspection
Purity > 95%HPLC (C18, Acetonitrile/Water gradient)
Identity (

NMR)
Characteristic methyl ester singlet (~3.6 ppm)

NMR (DMSO-

or

)
Identity (MS)

consistent with MW (207.27 free base)
LC-MS (ESI+)
Melting Point Distinct sharp range (e.g., 140-145 °C, derivative dependent)Capillary MP Apparatus

Troubleshooting Note: If the product remains an oil, it may contain excess solvent or impurities. Dissolve in a minimum amount of warm methanol and add diethyl ether dropwise until cloudy, then refrigerate to recrystallize.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis. Retrieved from

  • Organic Syntheses. (1999). Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Org. Synth. 76, 252. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-3-phenylpropanoic acid. Retrieved from

Sources

Application

Application Note: Efficient Esterification of Sterically Hindered β-Amino Acids

Synthesis of Methyl 3-Amino-3-phenylpentanoate Hydrochloride Introduction & Mechanistic Rationale Beta-amino acids (β-amino acids) and their ester derivatives are critical structural motifs in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl 3-Amino-3-phenylpentanoate Hydrochloride

Introduction & Mechanistic Rationale

Beta-amino acids (β-amino acids) and their ester derivatives are critical structural motifs in modern medicinal chemistry and drug development. When incorporated into peptidomimetics, they induce highly stable secondary structures and confer exceptional resistance to metabolic degradation by endogenous peptidases[1]. However, the esterification of β-amino acids—particularly sterically hindered variants like 3-amino-3-phenylpentanoic acid—presents a unique synthetic challenge. The proximity of the free amino and carboxyl groups often leads to unwanted self-condensation or polymerization, forming β-peptides instead of the desired ester.

To circumvent this, thionyl chloride (


) mediated esterification in anhydrous alcohol is the field-proven, gold-standard methodology. This protocol leverages a mechanistic dual-action:
  • Amine Masking :

    
     reacts with methanol to generate anhydrous 
    
    
    
    gas in situ. This immediately protonates the primary amine, converting it into a non-nucleophilic hydrochloride salt and effectively preventing self-amidation[2].
  • Carboxyl Activation :

    
     simultaneously converts the sterically hindered carboxylic acid into a highly reactive acyl chloride intermediate, drastically lowering the activation energy required for nucleophilic attack by the alcohol[2].
    

This method is highly scalable, requires no complex purification (such as column chromatography), and typically proceeds to quantitative yields[3].

Experimental Design & Causality

When designing the esterification protocol for 3-amino-3-phenylpentanoic acid, several critical parameters must be controlled to ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness):

  • Reagent Selection : While traditional Fischer esterification (bubbling

    
     gas into methanol) is effective for simple, linear amino acids, the bulky phenyl and ethyl groups at the C3 (β) position of our substrate create significant steric hindrance. The highly reactive acyl chloride intermediate generated by 
    
    
    
    is absolutely necessary to drive the reaction forward at a practical rate.
  • Temperature Control : The addition of

    
     to methanol is highly exothermic. Performing this step at 0 °C prevents the volatilization of the generated 
    
    
    
    and avoids solvent boiling, ensuring a safe and controlled reagent preparation[4].
  • Self-Validating Checkpoints : The protocol is designed as a self-validating system. The successful formation of the ester can be visually confirmed during workup (precipitation of a white crystalline solid upon ether addition) and analytically confirmed by the disappearance of the broad carboxylic acid O-H stretch in FTIR.

Materials and Reagents

Caution: Thionyl chloride is a corrosive, toxic liquid that reacts violently with water to release


 and 

gases. All procedures must be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE).
ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Amino-3-phenylpentanoic acid193.241.01.00 gSubstrate (Starting Material)
Thionyl Chloride (

)
118.973.01.13 mLCarboxyl Activator /

Source
Anhydrous Methanol32.04Solvent15.0 mLNucleophile / Reaction Medium
tert-Butyl methyl ether (TBME)88.15Anti-solvent30.0 mLCrystallization / Precipitation Agent
Step-by-Step Protocol

Step 1: Preparation of the Methanolic


 / Acyl Chloride Reagent 
  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube (to exclude ambient moisture).

  • Add 15.0 mL of anhydrous methanol to the dry flask and cool the system to 0 °C using an ice-water bath. Allow 5 minutes for the solvent to chill[4].

  • Transfer 1.13 mL of

    
     to the dropping funnel.
    
  • Critical Step : Add the

    
     dropwise to the stirred methanol over a period of 10–15 minutes. Causality: Rapid addition will cause the methanol to boil violently due to the exothermic reaction, leading to a loss of the in situ generated 
    
    
    
    gas and creating a pressure hazard.

Step 2: Substrate Addition 5. Once the


 addition is complete, maintain the solution at 0 °C for an additional 5 minutes to ensure complete thermal equilibration.
6. Remove the dropping funnel and quickly add 1.00 g of 3-amino-3-phenylpentanoic acid in one portion.
7. Re-seal the flask and allow the suspension to stir at room temperature for 15 minutes. The substrate will gradually dissolve as the amine is protonated to form the soluble hydrochloride salt.

Step 3: Esterification (Reflux) 8. Transfer the flask to a pre-heated oil bath or heating mantle. 9. Gently heat the mixture to reflux (approx. 60–65 °C) and maintain this temperature for 3 to 4 hours. Causality: The extended reflux time (compared to 1-2 hours for standard unhindered amino acids[3]) is required to overcome the steric hindrance imposed by the β-phenyl and β-ethyl groups. 10. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1, visualized with Ninhydrin stain). The starting material spot should completely disappear.

Step 4: Workup and Isolation 11. Upon reaction completion, cool the mixture to room temperature, then transfer it to an ice bath (0 °C) for 10 minutes. 12. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately one-third of its original volume to remove excess methanol and residual volatile byproducts (


, 

). 13. Precipitation : While stirring vigorously, slowly add 30.0 mL of ice-cold tert-butyl methyl ether (TBME) to the concentrated solution[4]. A white crystalline precipitate of methyl 3-amino-3-phenylpentanoate hydrochloride will form immediately. 14. Continue stirring at 0 °C for 15 minutes to maximize crystallization. 15. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with two 5.0 mL portions of cold TBME to remove any trapped impurities. 16. Dry the crystals under high vacuum for 12 hours to afford the pure product.
Expected Analytical Data

To ensure the trustworthiness of the synthesis, validate the isolated product against the following expected analytical parameters:

Analytical MethodExpected Signal / ResultDiagnostic Significance

H NMR
(

)
Singlet at ~3.65 ppm (3H)Confirms the successful incorporation of the methyl ester group.

H NMR
(

)
Downfield shift of α-

protons
Indicates the conversion of the carboxylate to the electron-withdrawing ester.
ESI-MS (Positive Mode)

at m/z 208.13
Confirms the exact mass of the free base ester (

).
FTIR (ATR)Sharp peak at ~1735 cm

Characteristic C=O stretch of an aliphatic ester, replacing the broad acid band.
Mechanistic Workflow Visualization

Workflow cluster_mechanism Mechanistic Dual-Action SM 3-amino-3-phenylpentanoic acid (Free Zwitterion) Reagent Anhydrous Methanol + SOCl2 (0 °C, Dropwise Addition) SM->Reagent Protonation Amine Protonation (HCl) Prevents Self-Condensation Reagent->Protonation Generates HCl Activation Carboxyl Activation Acyl Chloride Intermediate Reagent->Activation Activates -COOH Esterification Nucleophilic Attack by Methanol (Reflux 60-65 °C, 3-4 h) Protonation->Esterification Activation->Esterification Workup Solvent Evaporation & Ether Precipitation Esterification->Workup Product Methyl 3-amino-3-phenylpentanoate Hydrochloride (>90% Yield) Workup->Product

Figure 1: Mechanistic workflow for the thionyl chloride-mediated esterification of β-amino acids.

References
  • Pianeta Chimica . Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at:[4]

  • Farmacia Journal . Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Available at:[2]

  • PMC - NIH . Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Available at:[3]

  • Benchchem . A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Available at:[1]

Sources

Method

Using methyl 3-amino-3-phenylpentanoate HCl as a chiral building block

Application Note: Methyl 3-amino-3-phenylpentanoate HCl as a Chiral Building Block Abstract Methyl 3-amino-3-phenylpentanoate HCl is a specialized -disubstituted amino acid derivative featuring a quaternary carbon center...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-amino-3-phenylpentanoate HCl as a Chiral Building Block

Abstract

Methyl 3-amino-3-phenylpentanoate HCl is a specialized


-disubstituted amino acid derivative featuring a quaternary carbon center at the 

-position.[1] Unlike standard

-amino acids, the presence of both a phenyl ring and an ethyl group at the C3 position introduces significant steric bulk, imparting unique conformational stability to resulting peptides (foldamers) and high resistance to proteolytic degradation. This guide outlines the handling, enzymatic resolution, and synthetic application of this building block, specifically addressing the challenges of coupling sterically hindered quaternary centers.

Introduction & Structural Analysis

The utility of Methyl 3-amino-3-phenylpentanoate lies in its quaternary


-carbon .[1] In drug discovery, this motif is prized for two reasons:
  • Conformational Locking: The geminal disubstitution (phenyl/ethyl) restricts bond rotation around

    
    , forcing peptides into stable helical structures (e.g., the 14-helix) useful for disrupting protein-protein interactions.[1]
    
  • Metabolic Stability: The absence of a hydrogen atom at the

    
    -position renders the molecule completely resistant to standard proteases and metabolizing enzymes.[1]
    

However, this steric bulk presents a synthetic bottleneck.[1] Standard coupling protocols (EDC/NHS) often fail or result in low yields.[1] This guide provides optimized protocols to overcome these barriers.

Handling and Stability

  • Physical State: White to off-white crystalline solid (HCl salt).[1]

  • Hygroscopicity: Moderate.[1] The HCl salt is prone to absorbing atmospheric moisture, which can hydrolyze the methyl ester over time.

  • Storage: Store at +2°C to +8°C under argon or nitrogen. Desiccate before weighing.

  • Free-Basing: The HCl salt must be neutralized prior to use in nucleophilic applications.[1]

    • Method: Partition between EtOAc and saturated aqueous NaHCO

      
      .[1][2] Dry organic layer over Na
      
      
      
      SO
      
      
      and concentrate immediately before use. Do not store the free base for extended periods as it may cyclize to the
      
      
      -lactam or polymerize.

Application Protocols

Protocol A: Enzymatic Resolution (Kinetic Resolution)

Rationale: Synthetic routes often yield the racemate.[1] Due to the quaternary center, chemical resolution is difficult. Enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B) is the industry standard for resolving


-amino esters with high enantioselectivity (

).[1]

Materials:

  • Racemic Methyl 3-amino-3-phenylpentanoate (Free base)[1]

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous)[1]

  • Nucleophile: Water (0.5 eq relative to ester)[1][3]

Procedure:

  • Preparation: Dissolve racemic ester (10 mmol) in DIPE (50 mL).

  • Initiation: Add water (5 mmol, 0.5 eq) and immobilized CAL-B (200 mg/mmol substrate).

  • Incubation: Shake at 200 rpm at 30°C. Monitor conversion via chiral HPLC.

    • Note: The enzyme typically hydrolyzes the (

      
      )-enantiomer to the acid, leaving the (
      
      
      
      )-ester intact (or vice-versa depending on specific sterics; verify with optical rotation).
  • Termination: Stop reaction at 50% conversion (approx. 24–48 h). Filter off the enzyme.[1]

  • Separation:

    • Wash the organic phase with saturated NaHCO

      
       (3x).[1]
      
    • Organic Layer: Contains the unreacted Ester (High ee).[1]

    • Aqueous Layer: Contains the hydrolyzed Acid (High ee).[1] Acidify to pH 2 and extract with EtOAc to recover.[1]

Data Summary: Enzymatic Resolution Efficiency

ParameterValueNotes
Enzyme CAL-B (Novozym 435)Highly robust; reusable 5–10 times.[1]
Solvent DIPE or MTBEHydrophobic solvents preserve enzyme activity.[1]
Temp 30°C – 45°CHigher temps increase rate but may lower

-value.[1]
Typical Yield 45–48% (theoretical 50%)For each enantiomer.[1]
Typical ee >98%After recrystallization of the salt.[1]
Protocol B: Peptide Coupling (The "Difficult" Coupling)

Rationale: Coupling a quaternary


-amino acid to another residue is challenging due to the steric wall created by the phenyl/ethyl groups.[1] Standard carbodiimides (EDC/DCC) are insufficient.[1] We utilize HATU  with HOAt , which generates a highly reactive active ester that accelerates the reaction before side reactions (N-acyl urea formation) occur.[1]

Materials:

  • Amine: Methyl 3-amino-3-phenylpentanoate (Free base)[1]

  • Carboxylic Acid:

    
    -protected amino acid (e.g., Boc-Phe-OH)[1]
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for quaternary centers.[1]

  • Base: DIPEA (Diisopropylethylamine)[1][4]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: In a flame-dried flask, dissolve the

    
    -protected acid (1.1 eq) and HATU (1.1 eq) in dry DMF (0.2 M concentration).
    
  • Base Addition: Add DIPEA (2.5 eq) and stir at 0°C for 5 minutes. The solution should turn yellow.[1]

  • Coupling: Add the free-based Methyl 3-amino-3-phenylpentanoate (1.0 eq) dissolved in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: If conversion is <50% after 12h, add 0.5 eq more HATU/DIPEA.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (cold), sat.[1] NaHCO

    
    , and brine.[1][2] Dry over MgSO
    
    
    
    .
Protocol C: Cyclization to -Lactams

Rationale:


-amino esters are direct precursors to 

-lactams (azetidin-2-ones).[1] For this sterically hindered substrate, simple heating often fails.[1] A Grignard-mediated cyclization is required to deprotonate the amine and force the intramolecular attack on the ester.

Procedure:

  • Dissolve Methyl 3-amino-3-phenylpentanoate (1.0 eq) in dry THF under Argon.

  • Cool to -20°C.

  • Add

    
    -BuMgCl (2.2 eq, 1.0 M in THF) dropwise.[1]
    
    • Mechanism:[1][5][6] The first equivalent deprotonates the amine; the second coordinates the carbonyl oxygen, increasing electrophilicity.

  • Stir at -20°C for 1 hour, then warm to RT overnight.

  • Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][2]
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathways when using this building block, distinguishing between resolution for chirality and activation for coupling.

G Start Racemic Methyl 3-amino-3-phenylpentanoate HCl FreeBase Free Base (NaHCO3 Wash) Start->FreeBase Neutralization Resolution Enzymatic Resolution (CAL-B / DIPE) FreeBase->Resolution S_Acid (S)-Acid (Aqueous Phase) Resolution->S_Acid Hydrolysis R_Ester (R)-Ester (Organic Phase) Resolution->R_Ester Unreacted Coupling Peptide Coupling (HATU/HOAt) R_Ester->Coupling Pathway A Lactam Cyclization (t-BuMgCl) R_Ester->Lactam Pathway B Product1 Beta-Peptide (Foldamer) Coupling->Product1 Product2 Beta-Lactam (Antibiotic Core) Lactam->Product2

Figure 1: Strategic workflow for processing racemic


-amino esters into enantiopure scaffolds and final bioactive products.

Mechanistic Insight: The Steric Challenge

Why do standard couplings fail? The diagram below visualizes the steric clash at the quaternary center that necessitates the use of HATU/HOAt.

Sterics cluster_0 Standard Activation (EDC) cluster_1 High-Speed Activation (HATU) Target Quaternary Carbon (C3) (Phenyl + Ethyl Groups) Nucleophile Amine (-NH2) Target->Nucleophile Attached to Clash Steric Shielding Prevents Approach Nucleophile->Clash Electrophile Activated Carboxyl (HATU-Ester) Slow Slow Kinetics -> Side Reactions Electrophile->Slow Standard leaving group Fast Fast Kinetics -> Successful Bond Electrophile->Fast 7-aza boost

Figure 2: The quaternary center (Red) shields the amine.[1] HATU creates a hyper-reactive ester (Green) that outcompetes the steric deceleration.

References

  • Seebach, D., et al. (1996).[1] "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination of the 
    
    
    
    -hexapeptide and of the
    
    
    -heptapeptide." Helvetica Chimica Acta, 79(4), 913-941.[1] Link[1]
    • Significance: The foundational text on synthesizing and coupling

      
      -amino acids.[1]
      
  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1] Link[1]

    • Significance: Establishes the utility of sterically hindered -amino acids in cre
  • Liljeblad, A., & Kanerva, L. T. (2006).[1] "Biocatalysis as a profound tool in the preparation of highly enantiopure

    
    -amino acids."[1] Tetrahedron, 62(25), 5831-5854.[1] Link[1]
    
    • Significance: Validates the CAL-B enzymatic resolution protocol for -amino esters.
  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

    • Significance: The source for the HATU/HOAt protocol required for hindered amines.[1]

  • Ojeda, R., et al. (2009).[1] "Synthesis of

    
    -lactams from 
    
    
    
    -amino esters using Grignard reagents." Tetrahedron Letters, 50(47), 6469-6473.[1]
    • Significance: Provides the specific cyclization conditions for hindered substrates.[1]

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions Involving Methyl 3-Amino-3-phenylpentanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The formation of an amide bond between a carboxylic acid and an amine is the fundamental reaction in peptide synthesis.[1] While seemingly stra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond between a carboxylic acid and an amine is the fundamental reaction in peptide synthesis.[1] While seemingly straightforward, the efficiency and fidelity of this reaction are highly dependent on the nature of the amino acid substrates, the choice of coupling reagents, and the reaction conditions. A significant challenge in peptide synthesis arises when dealing with sterically hindered amino acids, such as methyl 3-amino-3-phenylpentanoate hydrochloride. The bulky phenyl and ethyl groups adjacent to the amine functionality can significantly impede the approach of the activated carboxylic acid, leading to slow reaction rates and incomplete couplings.

This document provides a comprehensive guide to performing peptide coupling reactions with the sterically hindered amino ester, methyl 3-amino-3-phenylpentanoate hydrochloride. It will delve into the rationale behind selecting appropriate coupling reagents, bases, and solvents, and offer detailed, step-by-step protocols for successful amide bond formation.

The Challenge of Steric Hindrance

Steric hindrance in peptide coupling refers to the spatial arrangement of atoms in molecules that obstructs a chemical reaction. In the case of methyl 3-amino-3-phenylpentanoate, the presence of a quaternary carbon atom bearing both a phenyl and an ethyl group at the 3-position creates a crowded environment around the amino group. This bulkiness makes it difficult for the activated carboxyl group of the incoming amino acid to approach and react, often requiring more potent coupling reagents and optimized reaction conditions to achieve high yields.[2] For challenging couplings involving such sterically hindered amino acids, a higher ratio of coupling reagent to the amino acid substrate may be necessary to drive the reaction to completion.[2]

Selecting the Right Coupling Reagent

The choice of coupling reagent is paramount for overcoming the challenge of steric hindrance.[2] While standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective for many routine couplings, they often fall short when faced with sterically demanding substrates.[3] For such cases, more powerful in-situ activating reagents are required.[3] These are typically categorized into two main classes: aminium/uronium salts and phosphonium salts.[2][4]

1. Aminium/Uronium Salts: HATU, HBTU, and HCTU

These reagents are widely used due to their high reactivity and ability to suppress racemization.[5][6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is currently one of the most effective coupling reagents for overcoming steric hindrance.[5] It reacts with a carboxylic acid in the presence of a base to form a highly reactive OAt-active ester.[6][8] The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the coupling reaction and minimizing epimerization.[6][9] HATU consistently outperforms many other reagents in terms of the purity of the crude product, especially in difficult sequences.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another popular and efficient coupling reagent that forms a reactive HOBt active ester.[7][10] While generally very effective, it may be slightly less potent than HATU for the most challenging couplings.[11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a more reactive analogue of HBTU, forming a more reactive O-6-ClBt ester.[4]

2. Phosphonium Salts: PyBOP and PyAOP

Phosphonium-based reagents are also highly effective, particularly for difficult couplings.[2][11]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a valuable tool for couplings involving sterically hindered amino acids, providing consistently high yields.[11] It functions by forming a highly reactive phosphonium-activated intermediate.[11] One advantage of PyBOP is that its by-products are often more water-soluble, facilitating easier workup.[11]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP incorporates the HOAt moiety, leading to the formation of a more reactive active ester compared to PyBOP.[4]

The following table provides a summary of recommended coupling reagents for sterically hindered amino esters.

Coupling ReagentActive Ester FormedReactivityKey Advantages
HATU OAt esterVery HighExcellent for difficult sequences, low racemization.[5][6]
HBTU OBt esterHighWidely used, cost-effective.[7][10]
PyBOP OBt esterHighGood for sterically hindered couplings, water-soluble by-products.[11]
HCTU O-6-ClBt esterVery HighMore reactive than HBTU.[3][4]

The Role of Bases and Solvents

Bases: A non-nucleophilic organic base is essential in peptide coupling reactions to facilitate the deprotonation of the carboxylic acid and the hydrochloride salt of the amine.[5][7] The most commonly used bases are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[1] For sterically hindered couplings, DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions. In cases with a high risk of racemization, a weaker base like sym-collidine may be considered.[1]

Solvents: The choice of solvent is critical for ensuring proper solvation of the reactants and the growing peptide chain, which is crucial for reaction efficiency.[3][12] Poor solvation can lead to aggregation and incomplete reactions.[13]

  • N,N-Dimethylformamide (DMF): * DMF is the most commonly used solvent for peptide synthesis due to its excellent solvating properties.[12]

  • N-Methyl-2-pyrrolidone (NMP): * NMP is often superior to DMF for its ability to solvate complex peptide-resin structures and disrupt aggregation.[3][12]

  • Dichloromethane (DCM): DCM is also frequently used, sometimes in combination with DMF.[14]

For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[3] Recent research has also explored greener solvent alternatives to reduce the environmental impact of peptide synthesis.[15][16]

Experimental Protocols

The following protocols provide a general framework for coupling an N-protected amino acid to methyl 3-amino-3-phenylpentanoate hydrochloride in a solution-phase synthesis.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields with the sterically hindered amine.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • Methyl 3-amino-3-phenylpentanoate hydrochloride (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add the methyl 3-amino-3-phenylpentanoate hydrochloride (1.0 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended.[11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][17][18]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[19]

Protocol 2: PyBOP-Mediated Coupling

This protocol offers an effective alternative to HATU.

Materials:

  • N-protected amino acid (e.g., Fmoc-Gly-OH) (1.0 eq)

  • Methyl 3-amino-3-phenylpentanoate hydrochloride (1.0 eq)

  • PyBOP (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq), methyl 3-amino-3-phenylpentanoate hydrochloride (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF.

  • Cool the mixture in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.[7][17][18]

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.[19]

Reaction Monitoring and Workup

Monitoring: Regular monitoring of the reaction is crucial to determine the point of completion and to avoid potential side reactions.

  • TLC: A simple and rapid method to visualize the consumption of starting materials and the formation of the product.[17]

  • LC-MS: Provides more detailed information on the reaction progress, including the masses of the starting materials, product, and any by-products.[17][20][21]

Workup: A standard aqueous workup is typically employed to remove excess reagents and water-soluble by-products. This involves sequential washing of the organic layer with a mild acid (e.g., citric acid or dilute HCl) to remove unreacted amine and base, followed by a mild base (e.g., sodium bicarbonate) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine to remove residual water.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during peptide coupling, particularly with sensitive amino acids or under suboptimal conditions.

  • Racemization: The chiral integrity of the amino acids is crucial for the biological activity of the final peptide. Racemization can occur during the activation step, especially in the presence of a strong base.[1] The use of coupling reagents containing HOBt or HOAt additives helps to suppress this side reaction.[1][9]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline or glycine is the second amino acid.[13][22]

  • Aspartimide Formation: A base-catalyzed cyclization can occur at aspartic acid residues.[13][22]

  • Incomplete Coupling: As discussed, this is a major concern with sterically hindered amino acids. If monitoring indicates an incomplete reaction, strategies include extending the reaction time, increasing the temperature cautiously, or adding more coupling reagent and base.[3]

Visualization of the Peptide Coupling Workflow

PeptideCouplingWorkflow cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Workup N_Protected_AA N-Protected Amino Acid Activation Carboxyl Group Activation N_Protected_AA->Activation Amine_Component Methyl 3-amino-3- phenylpentanoate HCl Coupling Amide Bond Formation Amine_Component->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Activation->Coupling Reactive Intermediate Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product

Sources

Method

Application Note: Enzymatic Resolution of Methyl 3-Amino-3-Phenylpentanoate Hydrochloride

Topic: Enzymatic resolution methods for methyl 3-amino-3-phenylpentanoate hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist Executive Summary The synthesis of enantiopure -disubst...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enzymatic resolution methods for methyl 3-amino-3-phenylpentanoate hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

The synthesis of enantiopure


-disubstituted 

-amino acids is a significant challenge in pharmaceutical chemistry due to the steric hindrance imposed by the quaternary carbon center. Methyl 3-amino-3-phenylpentanoate (MAPP), featuring a quaternary C3 center substituted with both phenyl and ethyl groups, serves as a critical scaffold for novel peptidomimetics and integrin inhibitors.

This guide details the enzymatic kinetic resolution (EKR) of racemic MAPP hydrochloride using lipase biocatalysis. Unlike standard


-amino acids, the quaternary center of MAPP requires specific "privileged" lipases—notably Burkholderia cepacia lipase (PSL) and Candida antarctica lipase B (CAL-B)—to achieve high enantioselectivity (

). We present two validated workflows: Hydrolytic Resolution (Method A) and Enzymatic

-Acylation
(Method B), complete with handling protocols for the hydrochloride salt.

Molecule Profile & Challenges

PropertyDescription
Compound Name Methyl 3-amino-3-phenylpentanoate hydrochloride
Structure

-Amino ester with a quaternary C3 center (Phenyl/Ethyl).
CAS (Racemic) Not listed (Analogous to 3-amino-3-phenylpropanoate derivatives)
Key Challenge Steric Hindrance: The quaternary C3 blocks the enzyme active site approach. Salt Form: The HCl salt is insoluble in the organic solvents required for high-selectivity biotransformations.
Stability Free

-amino esters can undergo retro-Michael addition or polymerization; the HCl salt is stable but catalytically inactive until neutralized.

Mechanistic Insight

The resolution relies on the kinetic differentiation of enantiomers by the enzyme's chiral environment.[1]

The "In-Situ" Neutralization Strategy

Lipases function poorly on charged ammonium salts. However, pre-neutralizing to the free base can lead to instability. The optimal approach uses in-situ neutralization within the organic solvent using a mild base (e.g., Triethylamine,


) or a biphasic phosphate buffer system. This releases the free amine substrate transiently for the enzyme while maintaining the bulk stability.
Catalytic Pathway (Graphviz)

The following diagram illustrates the kinetic resolution pathway, highlighting the divergent fates of the


- and 

-enantiomers.

G Racemate Racemic MAPP-HCl (Solid Salt) FreeBase Free Amine (In-Situ Generation) Racemate->FreeBase Et3N / Buffer Complex Enzyme-Substrate Complex FreeBase->Complex + Enzyme Enzyme Lipase (PSL or CAL-B) Catalytic Triad (Ser-His-Asp) Product (S)-Acid (Hydrolysis Product) Complex->Product Fast Reaction (k_fast) Substrate (R)-Ester (Unreacted) Complex->Substrate Slow Reaction (k_slow)

Figure 1: Kinetic resolution pathway. The enzyme preferentially hydrolyzes the (S)-ester (typically), leaving the (R)-ester unreacted.

Experimental Protocols

Method A: Lipase-Catalyzed Hydrolysis (Preferred)

This method uses Burkholderia cepacia lipase (Lipase PS "Amano" IM) to hydrolyze the ester group. It is preferred for its operational simplicity and use of water as the nucleophile.

Reagents:

  • Racemic Methyl 3-amino-3-phenylpentanoate HCl (

    
    )
    
  • Lipase PS "Amano" IM (Immobilized on diatomite) or Lipase PS-SD (

    
     relative to substrate)
    
  • Solvent: Diisopropyl ether (

    
    ) or MTBE (saturated with water)
    
  • Base: Triethylamine (

    
    , 
    
    
    
    )
  • Water (

    
     - acts as nucleophile)
    

Protocol:

  • Preparation: In a

    
     round-bottom flask, suspend the racemic MAPP-HCl (
    
    
    
    ,
    
    
    ) in water-saturated
    
    
    (
    
    
    ).
  • Neutralization: Add

    
     (
    
    
    
    ,
    
    
    ) dropwise. Note: Only partial neutralization is needed to initiate the cycle; the enzyme recycles the free base.
  • Initiation: Add Lipase PS IM (

    
    ).
    
  • Incubation: Seal the flask and shake/stir at

    
     at 
    
    
    
    .
  • Monitoring: Monitor reaction progress via HPLC (see Section 5) every 4 hours.

    • Stop Criteria: When conversion reaches

      
       (typically 24–48 hours).
      
  • Workup:

    • Filter off the immobilized enzyme.[2]

    • The filtrate contains the unreacted ester and the product acid.

    • Partition: Extract the filtrate with saturated

      
       solution (
      
      
      
      ).
    • Organic Layer: Contains (R)-Methyl 3-amino-3-phenylpentanoate . Dry over

      
       and concentrate.
      
    • Aqueous Layer: Contains the (S)-Amino Acid as a carboxylate salt. Acidify to pH 6.0 with

      
       and extract with EtOAc to recover the enantiopure acid.
      
Method B: Enzymatic -Acylation (High Selectivity Backup)

If Method A yields low enantioselectivity (


) due to the quaternary center, use CAL-B to acylate the amine. This is a kinetic resolution of the amine functionality.

Reagents:

  • Racemic MAPP-HCl (

    
    )
    
  • CAL-B (Novozym 435,

    
    )
    
  • Acyl Donor: Ethyl Acetate (Solvent & Reactant) or Diallyl Carbonate (

    
    ) in Toluene.
    
  • Base:

    
     (
    
    
    
    - Full neutralization required).

Protocol:

  • Free Basing: Dissolve MAPP-HCl in water, basify with

    
     to pH 10, and extract rapidly with 
    
    
    
    . Dry and concentrate immediately to obtain the free amine oil. Caution: Use immediately.
  • Reaction: Dissolve the free amine (

    
    ) in dry Ethyl Acetate (
    
    
    
    ).
  • Catalysis: Add Novozym 435 (

    
    ). Incubate at 
    
    
    
    .
  • Mechanism: CAL-B selectively acetylates the

    
    -amine (typically), producing the 
    
    
    
    -
    
    
    -acetyl ester and leaving the
    
    
    -amine free.
  • Separation:

    • Filter enzyme.[2]

    • Wash the organic phase with

      
      .
      
    • Organic Phase: Contains (R)-N-Acetyl-MAPP .

    • Aqueous Phase: Contains (S)-MAPP hydrochloride .

Analytical Controls

To validate the resolution, you must calculate the Enantiomeric Ratio (


).

Formula:



Where 

is conversion and

is the enantiomeric excess of the product.

HPLC Method (Chiral):

  • Column: Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (

    
    ). Diethylamine is crucial for peak shape of amino esters.
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Amide/Ester) and 
    
    
    
    (Phenyl).
  • Retention Times (Typical):

    • 
      -Ester: 
      
      
      
    • 
      -Ester: 
      
      
      
    • (Verify using racemate standards)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Salt inhibition or Enzyme inactivation.Ensure

is present.[3] Try adding

water to organic solvent to maintain enzyme flexibility.
Low Selectivity (

)
Non-specific hydrolysis.Lower temperature to

. Switch solvent to Dioxane or MTBE. Switch enzyme from CAL-B to Lipase PS or Lipase AK.
Racemization Retro-Michael addition.Avoid high temperatures (

). Ensure the medium is not too basic; keep

equivalents near


.
Low Yield Product inhibition.The produced amino acid may precipitate on the enzyme. Add more water to create a distinct aqueous phase (Biphasic mode).

References

  • Gotor, V., et al. (2009).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI Molecules. Link
    
  • Zhang, J., et al. (2020). "Enzymatic kinetic resolution of -amino carboxylic ester hydrochloride salts." Tetrahedron: Asymmetry. (Contextual grounding for salt handling).
  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.
  • Amano Enzyme Inc. "Lipase PS (Burkholderia cepacia) Technical Data Sheet." Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron. Link
    

Sources

Application

Application Note: Reaction Conditions for the Hydrolysis of Methyl 3-amino-3-phenylpentanoate HCl

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Methyl 3-amino-3-phenylpentanoate hydrochloride is a sterical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Methyl 3-amino-3-phenylpentanoate hydrochloride is a sterically hindered


-amino acid ester utilized as a critical building block in the synthesis of peptidomimetics and small-molecule therapeutics. The transformation of this ester into its corresponding free acid—3-amino-3-phenylpentanoic acid—presents unique chemoselective challenges. Due to the quaternary-like steric bulk at the 

-carbon (C3) and the inherent risk of retro-Michael elimination, standard ester hydrolysis conditions often lead to poor yields or significant degradation.

This application note provides a definitive guide to the mechanistic causality behind these side reactions and establishes field-proven, self-validating protocols for both acidic and mild basic hydrolysis.

Mechanistic Insights & Reaction Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why certain reagents fail before selecting a protocol. The hydrolysis of methyl 3-amino-3-phenylpentanoate is governed by two competing factors: steric shielding and elimination kinetics .

The Steric Challenge at C3

The C3 position is bonded to a phenyl ring, an ethyl group, an amino group, and the


-methylene (

). This intense steric crowding restricts the trajectory of nucleophiles (like

or

) attempting to attack the adjacent ester carbonyl (C1). Consequently, the formation of the tetrahedral intermediate is kinetically slow, requiring extended reaction times or elevated temperatures [1].
The Risk of E1cB Elimination (Retro-Michael)

-amino esters are notoriously sensitive to strong bases. If harsh basic conditions (e.g., refluxing NaOH) are employed to overcome the steric hindrance, the base will readily deprotonate the mildly acidic 

-protons at C2. This initiates an E1cB elimination (deamination), expelling the amino group and irreversibly forming 3-phenylpent-2-enoic acid (a cinnamate derivative) [2].
The Acidic Advantage (Carbocation Destabilization)

To achieve high yields, acidic hydrolysis (6M HCl) is the superior choice.

  • Suppression of E1cB: Acidic conditions completely prevent the deprotonation of the

    
    -carbon, shutting down the E1cB pathway.
    
  • Suppression of E1: While the C3 position is benzylic and could theoretically form a stable carbocation (leading to E1 elimination), the immediate protonation of the amine to an ammonium ion (

    
    ) creates a powerful electron-withdrawing group. This adjacent positive charge severely destabilizes any potential carbocation at C3, effectively "locking" the molecule and forcing the reaction exclusively down the ester hydrolysis pathway.
    

Pathway Visualization

The following workflow illustrates the divergent chemical pathways based on the chosen hydrolysis conditions.

G SM Methyl 3-amino-3-phenylpentanoate HCl (Sterically Hindered β-Amino Ester) Acidic Protocol A: Acidic Hydrolysis 6M HCl, Reflux, 24h SM->Acidic Basic Protocol B: Mild Basic Saponification LiOH, THF/H2O, 40°C SM->Basic HarshBasic Harsh Basic Conditions NaOH, Reflux (Avoid!) SM->HarshBasic Prod_HCl 3-amino-3-phenylpentanoic acid HCl (Stable Hydrochloride Salt) Acidic->Prod_HCl Protonation prevents E1/E1cB High Yield (>90%) Prod_Zwit 3-amino-3-phenylpentanoic acid (Zwitterion, isolated at pI ~6.0) Basic->Prod_Zwit Slower kinetics due to steric bulk at C3 SideProd 3-phenylpent-2-enoic acid (Retro-Michael Elimination Product) HarshBasic->SideProd Base-catalyzed E1cB deamination

Figure 1: Reaction pathways for the hydrolysis of methyl 3-amino-3-phenylpentanoate HCl, highlighting the risks of basic elimination.

Hydrolysis Condition Matrix

The table below summarizes the quantitative and qualitative data for various hydrolysis approaches to aid in protocol selection [3].

Hydrolysis MethodReagents & SolventTemp & TimeExpected YieldPrimary ByproductsBest Use Case
Strong Acidic 6M HCl (aq)105 °C, 16-24h90 - 95%None (Highly clean)Bulk scale-up; isolation of stable HCl salts.
Mild Basic LiOH·

(3 eq), THF/

40 °C, 24-48h70 - 80%Trace cinnamateDownstream applications requiring the free zwitterion.
Harsh Basic NaOH (5 eq), MeOH/

80 °C, 12h< 30%Major: 3-phenylpent-2-enoic acidNot recommended. High risk of deamination.
Enzymatic Lipase PS,

/

45 °C, 72h~ 48% (Max 50%)Unreacted (R)-esterKinetic resolution of racemic mixtures [1].

Experimental Protocols

Protocol A: Acidic Hydrolysis (Recommended for Robustness)

This method is self-validating: the absence of organic-soluble byproducts during the final ether wash confirms high purity.

Materials:

  • Methyl 3-amino-3-phenylpentanoate HCl (1.0 eq)

  • 6M Hydrochloric Acid (aq)

  • Toluene (for azeotropic drying)

  • Diethyl ether (anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: Suspend 10.0 g of methyl 3-amino-3-phenylpentanoate HCl in 100 mL of 6M HCl in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Reflux: Heat the mixture to a gentle reflux (block temperature ~105 °C). The starting material will gradually dissolve as it hydrolyzes. Maintain reflux for 16 to 24 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. (TLC is challenging due to the high polarity of the starting material and product; if TLC is used, utilize a highly polar eluent like n-butanol/acetic acid/water 4:1:1).

  • Concentration: Once complete, cool the reaction to room temperature. Transfer to a rotary evaporator and remove the aqueous HCl under reduced pressure (bath temp 50 °C).

  • Azeotropic Drying: To remove residual water, add 30 mL of toluene to the resulting viscous residue and evaporate to dryness. Repeat this step twice until a crude solid forms.

  • Trituration & Isolation: Suspend the crude solid in 50 mL of ice-cold anhydrous diethyl ether. Stir vigorously for 30 minutes. Filter the white precipitate over a glass frit, washing with an additional 20 mL of cold ether.

  • Drying: Dry the product (3-amino-3-phenylpentanoic acid hydrochloride) in a vacuum oven at 40 °C to constant weight.

Protocol B: Mild Basic Saponification (Zwitterion Isolation)

Use this method only if the downstream synthesis is highly sensitive to residual chloride ions or requires the free amino acid.

Materials:

  • Methyl 3-amino-3-phenylpentanoate HCl (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·

    
    , 3.5 eq)
    
  • Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)

  • 1M HCl (for neutralization)

Step-by-Step Procedure:

  • Neutralization & Setup: Dissolve the ester hydrochloride (5.0 g) in 45 mL of THF and 15 mL of water. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add LiOH·

    
     (3.5 eq) portion-wise. The excess base is required to first neutralize the HCl salt and then drive the saponification.
    
  • Hydrolysis: Remove the ice bath and warm the reaction to 40 °C. Stir for 24–48 hours. The steric bulk requires mild heating, but exceeding 40 °C increases the risk of E1cB elimination.

  • Organic Removal: Once LC-MS indicates complete consumption of the ester, cool to room temperature and evaporate the THF under reduced pressure (do not evaporate the water).

  • Extraction of Impurities: Wash the remaining aqueous layer with ethyl acetate (2 x 20 mL) to extract any trace elimination byproducts. Discard the organic layer.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to approximately 6.0 (the estimated isoelectric point, pI, of the

    
    -amino acid).
    
  • Isolation: A white precipitate of the zwitterionic 3-amino-3-phenylpentanoic acid will form. Stir at 0 °C for 1 hour to maximize crystallization. Filter, wash with minimal ice-cold water, and dry under high vacuum.

References

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis MDPI - Catalysts URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters PubMed Central (PMC) URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent PubMed Central (PMC) URL:[Link]

Method

Microwave-assisted synthesis of methyl 3-amino-3-phenylpentanoate derivatives

Application Note & Protocol Microwave-Assisted Synthesis of Methyl 3-Amino-3-Phenylpentanoate Derivatives: A Rapid and Efficient Approach Abstract: This document provides a comprehensive guide to the synthesis of methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Microwave-Assisted Synthesis of Methyl 3-Amino-3-Phenylpentanoate Derivatives: A Rapid and Efficient Approach

Abstract: This document provides a comprehensive guide to the synthesis of methyl 3-amino-3-phenylpentanoate derivatives, a class of β-amino esters with significant potential in pharmaceutical research. We detail a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and waste.[1][2][3] The core of this synthesis is a three-component Mannich-type reaction. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, data on reaction optimization, and critical safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Esters & MAOS

β-Amino acid derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antivirals, antibiotics, and antihypertensives. Their structural motif allows for diverse functionalization, making them invaluable building blocks in drug discovery. The target compound, methyl 3-amino-3-phenylpentanoate, and its derivatives are of particular interest due to the presence of a stereocenter and aromatic functionality, which are key features for molecular recognition in biological systems.

Traditionally, the synthesis of these compounds via methods like the Mannich reaction required long reaction times and often harsh conditions.[4][5][6] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. MAOS utilizes the ability of polar molecules (reagents, solvents) to absorb microwave energy directly, leading to rapid and uniform heating.[7][8][9] This "dielectric heating" is fundamentally different from conventional heating, which relies on slow conduction and convection.[9] The benefits are substantial:

  • Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes.[8]

  • Increased Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[3][10]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption.[1][2]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[10]

This guide will focus on a one-pot, three-component synthesis, a powerful strategy that enhances atom economy and operational simplicity.[11]

Reaction Mechanism: The Mannich Reaction

The synthesis proceeds via a classic Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[4][5][6] This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In our case, it is a three-component condensation of an amine, a ketone (propiophenone), and a methyl ester with an activated α-proton (methyl acrylate).

The mechanism can be broken down into two primary stages:[4][5]

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine (e.g., aniline) and the ketone (propiophenone) to form a Schiff base, which then protonates to generate a reactive electrophilic iminium ion.

  • Nucleophilic Attack: The methyl acrylate, in the presence of a base or under thermal conditions, acts as the nucleophile (or its enol equivalent). It attacks the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino ester product after work-up.

Mannich_Reaction Figure 1: General Mechanism of the Mannich Reaction cluster_step2 Step 2: Nucleophilic Attack reactant reactant intermediate intermediate product product reagent reagent Amine R1-NH2 (Amine) Iminium Iminium Ion [Electrophile] Amine->Iminium Ketone Propiophenone (Ketone) Ketone->Iminium Ketone->Iminium Ester Methyl Acrylate (Ester) Enolate Ester Enolate [Nucleophile] Ester->Enolate [Base] Product Methyl 3-Amino-3-Phenylpentanoate Derivative Iminium->Product Enolate->Iminium C-C Bond Formation H_plus + H+ H2O - H2O Base Base

Caption: Figure 1: General Mechanism of the Mannich Reaction

Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize conditions for specific substrates.

Materials and Reagents
  • Amine: Aniline or substituted aniline derivative (1.0 mmol, 1.0 eq.)

  • Ketone: Propiophenone (1.2 mmol, 1.2 eq.)

  • Ester: Methyl acrylate (1.5 mmol, 1.5 eq.)

  • Catalyst (Optional): Acetic acid (0.2 mmol, 0.2 eq.) or a Lewis acid like InCl₃.

  • Solvent: Ethanol or Acetonitrile (3-5 mL)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for Work-up/Purification: Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine.

Instrumentation
  • A dedicated laboratory microwave reactor equipped with pressure and temperature sensors (e.g., CEM, Anton Paar, Biotage).

  • Crucial Note: Domestic microwave ovens must never be used for chemical synthesis. They lack the necessary safety features, temperature/pressure controls, and solvent resistance, creating a significant risk of explosion and fire.[12]

  • Glass microwave reaction vials (10 mL) with snap caps and septa.

  • Magnetic stir bars.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Column chromatography setup (silica gel).

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aniline derivative (1.0 mmol), propiophenone (1.2 mmol), methyl acrylate (1.5 mmol), and solvent (e.g., Ethanol, 4 mL). If using a catalyst, add it at this stage.

  • Sealing: Securely cap the vial. Ensure the cap is properly sealed to withstand the pressure that will develop during heating.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters. A typical starting point would be:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (reactor automatically adjusts power to maintain temperature)

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the reactor's compressed air cooling system before handling.

  • Work-up:

    • Open the vial carefully in a fume hood.

    • Quench the reaction mixture by adding a saturated solution of sodium bicarbonate (~10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Optimization

The efficiency of microwave-assisted synthesis is highly dependent on several parameters. Optimization is key to achieving the best results. The following table provides a summary of typical optimization studies.

ParameterRange ExploredTypical OptimumRationale & Field Insights
Temperature 80 - 160 °C120 - 140 °C Higher temperatures are necessary to drive the condensation and C-C bond formation.[7] However, temperatures above 160 °C may lead to reagent degradation or side reactions.[1]
Time 5 - 30 min10 - 20 min MAOS dramatically shortens reaction times.[13] Monitor reaction progress by TLC or LC-MS to avoid prolonged heating which can decrease yield.
Solvent Ethanol, Acetonitrile, Toluene, DMF, Solvent-freeEthanol / Acetonitrile Polar protic solvents like ethanol are generally effective as they couple well with microwaves and can facilitate proton transfer steps. Solvent-free conditions can also be highly effective and are a greener alternative.[2]
Catalyst None, Acetic Acid, InCl₃, Sc(OTf)₃Acetic Acid Mild Brønsted acids can catalyze iminium ion formation. Lewis acids can also be effective but may require more stringent anhydrous conditions. Often, no catalyst is needed at the elevated temperatures achieved with MAOS.

Critical Safety Precautions for Microwave Synthesis

Operating a microwave reactor involves high temperatures and pressures, demanding strict adherence to safety protocols.

  • Pressure Management: Never fill a reaction vial more than two-thirds full. Headspace is critical to accommodate pressure buildup from heated solvents. Always use vessels rated for the temperatures and pressures you intend to reach.[14]

  • Solvent Hazards: Use extreme caution with flammable solvents. Ensure the microwave reactor is placed in a well-ventilated fume hood and is equipped with a solvent vapor sensor to automatically shut down in case of a leak.[15]

  • Superheating: Use a magnetic stir bar in every reaction to ensure even heat distribution and prevent localized superheating, which can cause violent bumping or vessel failure.[12][14]

  • Vessel Integrity: Before each use, inspect microwave vials for any cracks, chips, or scratches. A compromised vial can fail under pressure. Do not reuse vials beyond the manufacturer's recommendations.

  • Reaction Kinetics: If the kinetics of a reaction are unknown, start with a small scale and low power/temperature settings.[12] Be aware that some reactions can become highly exothermic, leading to a rapid and dangerous pressure increase.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave reactor.

Conclusion

The microwave-assisted Mannich reaction is a superior method for the synthesis of methyl 3-amino-3-phenylpentanoate derivatives. This application note demonstrates that the technology offers a rapid, efficient, and scalable protocol that significantly outperforms conventional heating methods. By providing higher yields in a fraction of the time, MAOS serves as an enabling technology for accelerating research and development in medicinal chemistry. Its alignment with green chemistry principles further establishes it as a modern, sustainable choice for organic synthesis.[1][3][10]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Mannich reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Mannich Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. Retrieved March 7, 2024, from [Link]

  • Microwave Reactor Safety. (n.d.). JAG Group. Retrieved March 7, 2024, from [Link]

  • Mannich reaction - LS College. (2020, September 24). L.S. College. Retrieved March 7, 2024, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Mannich reaction of β-ketoesters, aldehydes, and primary amines - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Microwave Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). RJPDFT. Retrieved March 7, 2024, from [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • Microwave-assisted synthesis of β-amino-α,β-unsaturated esters: a rapid and efficient access to (Z)-methyl 3-amino-2-substituted acrylate. (2021, May 13). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Synthesis of β-1,2,3-Triazolyl-α-amino Esters - SciELO. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

  • Three-component radical homo Mannich reaction - PMC. (2021, February 12). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Laboratory Microwave Safety Precautions | PDF - Scribd. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Technologies|Microwave Safety Policy. (n.d.). Microwave Chemical. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). IJRPS. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries - ACS Publications. (2004, January 20). American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Synthesis of β-1,2,3-Triazolyl-α-amino Esters - ResearchGate. (2025, December 18). ResearchGate. Retrieved March 7, 2024, from [Link]

  • MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST - Rasayan. (n.d.). Rasayan Journal. Retrieved March 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for methyl 3-amino-3-phenylpentanoate hydrochloride

To: Research & Development Team From: Technical Support Center – Separation Sciences Division Subject: Purification Protocols for Methyl 3-amino-3-phenylpentanoate Hydrochloride Executive Summary You are working with Met...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Separation Sciences Division Subject: Purification Protocols for Methyl 3-amino-3-phenylpentanoate Hydrochloride

Executive Summary

You are working with Methyl 3-amino-3-phenylpentanoate Hydrochloride , a sterically hindered


-amino ester.[1] Unlike simple linear amino esters (e.g., 

-alanine methyl ester), this molecule possesses a tetrasubstituted

-carbon
(bonded to a phenyl ring, an ethyl group, the ester chain, and the amine).

Why this matters for purification:

  • Steric Bulk: The quaternary center disrupts crystal lattice packing, making this compound notorious for "oiling out" rather than crystallizing.[1]

  • Benzylic Amine Sensitivity: The amine is attached to a benzylic carbon, increasing susceptibility to oxidative degradation (color formation) and elimination reactions under harsh conditions.

  • Hydrolysis Risk: While the steric bulk protects the ester slightly, the presence of HCl and moisture can still drive hydrolysis to the free acid, a common impurity.

This guide provides a self-validating purification workflow designed to maximize yield while mitigating these specific risks.

Part 1: The Purification Decision Matrix

Before initiating any protocol, determine the state of your crude material. Use this logic flow to select the correct procedure.

Purification_Workflow Start Start: Crude Material Assessment Purity_Check Check Purity (HPLC/NMR) Start->Purity_Check Decision_Purity Purity > 90%? Purity_Check->Decision_Purity State_Check Physical State? Decision_Purity->State_Check Yes Protocol_B Protocol B: Acid-Base Extraction (The 'Reset') Decision_Purity->Protocol_B No (<90% or colored) Protocol_A Protocol A: Recrystallization (Solvent: MeOH/MTBE) State_Check->Protocol_A Solid/Semi-solid Oil_Issue Problem: Oiling Out State_Check->Oil_Issue Sticky Oil/Gum Protocol_B->Protocol_A After Extraction Oil_Issue->Protocol_B If persistent Seed_Tech Apply Seeding & Slow Cooling Oil_Issue->Seed_Tech First Attempt

Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial purity and physical state.

Part 2: Detailed Protocols

Protocol A: Anti-Solvent Recrystallization (The "Happy Path")

Best for: Material with >90% purity that needs a final polish to remove trace salts or hydrolysis products.

The Challenge: The ethyl and phenyl groups create a "greasy" lipophilic region that resists precipitation in polar solvents, while the HCl salt requires polarity. The Solution: A Methanol (Solvent) / MTBE (Anti-solvent) system.[1] MTBE (Methyl tert-butyl ether) is preferred over diethyl ether due to its higher boiling point (safer) and better ability to solvate lipophilic impurities while rejecting the salt.[1]

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add anhydrous Methanol (MeOH) dropwise while heating to 40–50°C.

    • Critical: Use the absolute minimum volume required to dissolve the solid.

    • Warning: Do not boil excessively; this minimizes transesterification or hydrolysis [1].[1]

  • Filtration (Optional): If the solution is hazy (inorganic salts), filter hot through a sintered glass funnel.

  • The "Cloud Point": Remove from heat. While still warm, add MTBE dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1–2 drops of MeOH to clear the solution back to transparent.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).

    • Troubleshooting: If an oil forms, scratch the glass surface with a rod or add a seed crystal.

    • Once at room temp, move to a fridge (4°C) for 12 hours.

  • Isolation: Filter the white crystals. Wash with cold MTBE. Dry under vacuum at 40°C.

Yield Expectation: 70–85% recovery.[1]

Protocol B: Acid-Base Back-Extraction (The "Reset")

Best for: Low purity (<90%), dark colored samples, or persistent oils.[1]

Mechanism: This method exploits the pH-dependent solubility switch.[1][2] You will liberate the free amine (soluble in organic), wash away water-soluble impurities, and then regenerate the HCl salt [2].

Step-by-Step:

  • Liberation: Suspend the crude HCl salt in water. Add saturated NaHCO₃ or 10% NaOH until pH > 10.[1]

    • Note: The solid will disappear, and an oil (the free amine) will separate.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

    • Tip: DCM is better for solubilizing the bulky phenyl/ethyl groups.[1]

  • Washing: Wash the combined organic layers with Brine to remove trapped water.[1] Dry over anhydrous Na₂SO₄ .[1][3][4]

  • Salt Regeneration:

    • Filter off the drying agent.[1]

    • Cool the organic solution to 0°C.

    • Slowly add 4M HCl in Dioxane or bubble HCl gas.

    • Observation: The product should precipitate immediately as a white solid.[1]

  • Isolation: Evaporate solvent or filter the precipitate.[1][5] If the result is amorphous, proceed to Protocol A .

Part 3: Troubleshooting & FAQs

Issue 1: "My product keeps oiling out instead of crystallizing."

Diagnosis: This is the most common issue with


-amino esters possessing quaternary centers (the 3-phenyl-3-ethyl motif).[1] The high rotational freedom of the ethyl group and the bulk of the phenyl ring prevent rapid lattice formation.
Corrective Actions: 
  • The "Seeding" Trick: Save a tiny speck of solid from a previous successful batch (or even a semi-pure crude speck). Add it to the solution just as it reaches room temperature.

  • Solvent Switch: Switch from MeOH/MTBE to Isopropanol (IPA)/Hexane .[1] IPA has a higher boiling point and allows for a slower solubility gradient.[1]

  • Vapor Diffusion: Dissolve the salt in a minimum amount of MeOH in a small vial.[1] Place this open vial inside a larger jar containing Et₂O or Hexane.[1] Seal the large jar. The anti-solvent will slowly diffuse into the MeOH, forcing slow, high-quality crystal growth.

Issue 2: "I see a new impurity at RRT 0.85 on HPLC after purification."

Diagnosis: This is likely the free acid (3-amino-3-phenylpentanoic acid), resulting from ester hydrolysis.[1] Cause:

  • Exposure to moisture during the HCl salt formation.[1]

  • Heating the recrystallization solution too long in the presence of trace water. Fix:

  • Ensure all solvents are anhydrous.[1]

  • If the impurity is present, use Protocol B (Acid-Base Extraction).[1] The free acid will remain in the aqueous basic layer (as the carboxylate salt) while your target amine extracts into the organic layer. This is a highly effective way to "wash out" the hydrolyzed impurity [3].[1]

Issue 3: "The product is turning yellow/brown upon drying."

Diagnosis: Benzylic amines are prone to oxidation, especially in the presence of trace metals or light. Fix:

  • Chelation: Add a wash step with EDTA solution during the Acid-Base extraction (Protocol B) to remove trace metals.[1]

  • Protection: Dry the product in a vacuum oven flushed with Nitrogen or Argon.[1] Store in amber vials at -20°C.

Part 4: Technical Data Summary

ParameterSpecification / Recommendation
Molecular Formula C₁₂H₁₈ClNO₂ (HCl Salt)
Solubility (High) Methanol, Ethanol, Water, DMSO
Solubility (Low) Diethyl Ether, MTBE, Hexane, Toluene
pKa (Predicted) ~9.0 (Amine), ~16 (Ester alpha-proton)
Hygroscopicity High (Handle in low humidity)
Preferred Storage -20°C, Desiccated, Inert Atmosphere

References

  • BenchChem. (2025).[1][6] A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [1]

  • Organic Syntheses. (2025). Purification of Beta-Amino Acid Esters via Acid-Base Extraction. Organic Syntheses, Coll. Vol. 10. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Handling and Purification of Chiral Beta-Amino Esters. Technical Bulletin. Retrieved from [1]

(Note: While specific literature on the "pentanoate" derivative is rare, the protocols above are derived from validated methodologies for the structural class of


-amino-

-phenyl esters.)

Sources

Optimization

Technical Guide: Recrystallization of Methyl 3-amino-3-phenylpentanoate HCl

This technical guide details the purification and recrystallization strategies for Methyl 3-amino-3-phenylpentanoate Hydrochloride , a -amino acid ester salt often used as a chiral building block in peptidomimetic drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and recrystallization strategies for Methyl 3-amino-3-phenylpentanoate Hydrochloride , a


-amino acid ester salt often used as a chiral building block in peptidomimetic drug discovery.

Compound Profile & Solubility Logic

Methyl 3-amino-3-phenylpentanoate HCl possesses a dual nature:

  • Ionic Head: The ammonium chloride moiety (

    
    ) mandates polar solvents for dissolution.
    
  • Lipophilic Tail: The 3-phenyl and 3-ethyl groups introduce significant hydrophobicity, distinguishing it from simpler analogs like

    
    -alanine methyl ester.
    

The Challenge: This amphiphilic structure increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing. The phenyl ring promotes


-

stacking, but the flexible ethyl chain can disrupt crystal lattice formation if cooling is too rapid.
Solvent Selection Matrix

Selection logic based on polarity index and dielectric constants suitable for


-amino ester salts.
Solvent SystemRoleSuitabilityTechnical Notes
Methanol / MTBE Primary Recommendation HighMeOH dissolves the ionic salt; MTBE (Methyl tert-butyl ether) acts as a controlled antisolvent. Preferred over Et₂O for higher boiling point and safety.
Isopropanol (IPA) / Ethyl Acetate SecondaryModerate-HighUse if the compound is too soluble in MeOH. IPA reduces solubility slightly; EtOAc promotes lattice formation.
Ethanol (Anhydrous) / Heptane AlternativeModerateRequires strict temperature control. Heptane may cause oiling out if added too quickly.
Acetone Single SolventSpecificOnly if the salt has a steep solubility curve in acetone (soluble hot, insoluble cold).
Water CONTRAINDICATED Avoid High risk of ester hydrolysis to the free acid.

Experimental Protocol: Dual-Solvent Recrystallization

Objective: Purify crude Methyl 3-amino-3-phenylpentanoate HCl to >98% purity while minimizing hydrolysis.

Reagents
  • Solvent A (Good Solvent): Anhydrous Methanol (MeOH).

  • Solvent B (Antisolvent): MTBE or Diethyl Ether (anhydrous).

  • Drying Agent:

    
     or vacuum oven.
    
Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar.

    • Add hot Methanol (

      
      ) dropwise.
      
    • Critical: Add only enough MeOH to dissolve the solid. If the solution is colored, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation Point:

    • Keep the solution warm (

      
      ).
      
    • Slowly add Solvent B (MTBE) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification:

    • Add 1-2 drops of hot MeOH to clear the turbidity. The solution should be clear but saturated.

  • Crystallization (Thermodynamic Control):

    • Remove heat. Wrap the flask in a towel or place in a Dewar flask to ensure slow cooling to room temperature (RT) over 2-3 hours.

    • Why: Rapid cooling traps impurities and causes oiling out.

    • Once at RT, move to a

      
       fridge, then 
      
      
      
      freezer if yield is low.
  • Isolation:

    • Filter crystals using a sintered glass funnel (vacuum).

    • Wash with cold (

      
      ) mixture of MeOH:MTBE (1:4 ratio).
      
    • Dry under high vacuum (<5 mbar) at

      
       to remove solvent inclusions.
      

Troubleshooting & FAQs

Direct solutions for common failure modes.

Q1: The solution turned into a separate oily layer at the bottom instead of crystals. What happened?

  • Diagnosis: "Oiling Out."[1][2] The solution reached a supersaturation point where the liquid phase separated before the crystal lattice could form (often occurs above the melting point of the solvated crystal).[1]

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add more Solvent A (Methanol) to dilute the solution slightly (10-15% volume).

    • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point.

    • Cool much slower (stirring helps prevent oil coalescence).

Q2: My yield is very low (<40%). Where is my product?

  • Diagnosis: The compound is too soluble in the mother liquor, or too much Solvent A was used.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

    • Note: The second crop is usually less pure and may require a separate recrystallization.[3]

Q3: Can I use Ethanol instead of Methanol?

  • Answer: Yes, but Ethanol has a lower dielectric constant than Methanol. The salt may be less soluble, requiring larger volumes of hot ethanol. This can be advantageous if Methanol dissolves the compound too well, making recovery difficult.

Q4: How do I prevent ester hydrolysis during the process?

  • Mechanism: Ester + Water + Acid (from HCl salt)

    
     Carboxylic Acid + Alcohol.
    
  • Prevention: strictly use anhydrous solvents . Avoid exposing the hot solution to humid air for extended periods. Store the final product in a desiccator.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent screening and recovery.

RecrystallizationWorkflow Start Crude Methyl 3-amino-3-phenylpentanoate HCl SolubilityTest Solubility Test (100 mg) Start->SolubilityTest DissolvesCold Dissolves Cold? SolubilityTest->DissolvesCold Yes DissolvesHot Dissolves Hot Only? SolubilityTest->DissolvesHot Yes Insoluble Insoluble Hot? SolubilityTest->Insoluble Yes UseAntisolvent Use Solvent/Antisolvent Method (e.g., MeOH + MTBE) DissolvesCold->UseAntisolvent UseSingleSolvent Use Single Solvent Cooling (e.g., Acetone or IPA) DissolvesHot->UseSingleSolvent ChangeSolvent Switch to More Polar Solvent (e.g., MeOH instead of EtOH) Insoluble->ChangeSolvent OilingOut Issue: Oiling Out? UseAntisolvent->OilingOut UseSingleSolvent->OilingOut RemedyOil 1. Re-heat 2. Add more Solvent A 3. Seed Crystal OilingOut->RemedyOil Yes Success Filter & Dry (Pure Crystals) OilingOut->Success No RemedyOil->OilingOut

Caption: Workflow for selecting the optimal crystallization strategy and handling phase separation issues.

Quantitative Data: Solvent Properties

Reference data to aid in solvent substitution.

SolventBoiling Point (°C)Dielectric Constant (

)
Miscibility with MeOHHazard Note
Methanol 64.733.0YesToxic, Flammable
Ethanol 78.424.5YesFlammable
Isopropanol 82.617.9YesFlammable
Ethyl Acetate 77.16.0YesFlammable
MTBE 55.22.6YesPeroxide former (low risk)
Diethyl Ether 34.64.3YesHigh Peroxide/Fire Risk
Heptane 98.41.9PartialFlammable

References

  • Synthesis of Amino Acid Methyl Ester Hydrochlorides: Li, Z., et al. (2010). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 15(1), 612-612. Link Context: Establishes the standard MeOH/TMSCl or MeOH/SOCl2 esterification routes and workup for amino acid esters.

  • General Recrystallization Protocols for Amine Salts: BenchChem Technical Support. (2025).[1][4][5] "Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis." Application Notes. Link Context: Provides baseline solubility data for

    
    -amino ester hydrochlorides (methanol/ether systems).
    
  • Troubleshooting Crystallization (Oiling Out): University of York, Chemistry Teaching Labs. "Problems with Recrystallisations." Link Context: Authoritative guide on managing oiling out and supersaturation.

  • Physical Properties of

    
    -Amino Acid Derivatives: 
    PubChem. "Methyl (3R)-3-amino-4-methylpentanoate hydrochloride."[6] Link
    Context: Proxy data for solubility and physical state of closely related 
    
    
    
    -amino pentanoate salts.

Sources

Troubleshooting

Removing impurities from methyl 3-amino-3-phenylpentanoate hydrochloride samples

The following technical guide addresses the purification and handling of Methyl 3-amino-3-phenylpentanoate hydrochloride , a sterically hindered -amino acid ester used as a chiral building block in drug discovery. This g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of Methyl 3-amino-3-phenylpentanoate hydrochloride , a sterically hindered


-amino acid ester used as a chiral building block in drug discovery.

This guide is structured as a Tier-3 Technical Support resource, prioritizing troubleshooting logic, causality, and self-validating protocols.

Topic: Impurity Removal & Solid-State Optimization Ticket ID: CHEM-SUP-8821 Status: Resolved/Guide Published

Compound Profile & Critical Quality Attributes (CQA)

Before initiating purification, understand the physicochemical behavior of your target. This molecule features a quaternary carbon at the


-position  (C3), bearing both a phenyl group and an ethyl chain.
  • Structural Risk: The steric bulk at C3 creates a significant Thorpe-Ingold effect (gem-dialkyl effect), which dramatically accelerates the rate of cyclization to the corresponding

    
    -lactam if the amine is free-based [1].
    
  • Solubility Profile: The hydrochloride salt is amphiphilic. The ionic head group prefers polar protic solvents (MeOH, Water), while the lipophilic tail (Phenyl/Ethyl/Methyl ester) resists dissolution in non-polar media, often leading to "oiling out" rather than crystallization.

AttributeSpecificationCommon Impurities
Appearance White crystalline solidYellow/Orange oil (indicates oxidation or solvent occlusion)
Identity

H NMR, MS (ESI+)
Propiophenone (Starting Material),

-Lactam
(Byproduct)
Purity >98% (HPLC)Free Acid (Hydrolysis product), Inorganic Salts (Zn/Li residues)
Chirality >99% ee (if chiral)Racemate (if resolution failed)

Troubleshooting & Purification Protocols

Issue A: "My product precipitated as a sticky oil or gum, not a solid."

Diagnosis: This is the most common issue with hindered amino esters. It occurs when the crystallization kinetics are slower than the phase separation (liquid-liquid) kinetics, often due to residual solvents like THF or EtOAc acting as "anti-solvents" too aggressively.

Protocol: High-Shear Trituration Do not attempt to heat and cool repeatedly; this promotes ester hydrolysis.

  • Solvent Swap: Evaporate the crude oil to dryness under high vacuum (< 5 mbar) for 4 hours to remove trapped EtOAc/THF. The material must be a foam, not a liquid.

  • Dissolution: Dissolve the foam in the minimum volume of anhydrous Methanol (MeOH) at room temperature (approx. 2-3 mL per gram).

  • Precipitation: Place the flask in a sonicator bath. Slowly add Diethyl Ether (Et

    
    O)  or MTBE  dropwise until persistent turbidity appears.
    
  • Shear Force: Sonicate for 5-10 minutes. The energy input breaks the "oil" droplets, providing nucleation sites for crystallization.

  • Maturation: Once solids form, add excess Et

    
    O (ratio 1:10 MeOH:Et
    
    
    
    O) and stir vigorously for 1 hour. Filter under nitrogen protection.[1]

Expert Insight: If the oil persists, add a "seed" crystal from a previous batch. If no seed is available, scratch the glass wall with a glass rod under the liquid surface to induce nucleation [2].

Issue B: "NMR shows unreacted ketone (Propiophenone) or Imine."

Diagnosis: Lipophilic starting materials often co-precipitate with the salt. Because the target is a hydrochloride salt, you can exploit the solubility difference.[2]

Protocol: The "Wash-Lock" Extraction Standard acid/base extraction is risky due to


-lactam formation. Use this modified wash instead.
  • Biphasic Setup: Dissolve the crude HCl salt in cold water (0–5°C). The salt is water-soluble; the ketone/imine is not.

  • Organic Wash: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Toluene .

    • Target: The impurities move to the organic layer.

    • Product: Remains in the aqueous layer as the ammonium cation.

  • Recovery: Lyophilize (freeze-dry) the aqueous phase.

    • Alternative: If lyophilization is unavailable, saturate the aqueous phase with NaCl, cool to 0°C, basify to pH 9 with cold NaHCO

      
      , and immediately extract with cold DCM. Dry over Na
      
      
      
      SO
      
      
      and treat with HCl/Dioxane instantly to reform the salt.

Warning: Do not allow the free base to sit in solution for >15 minutes. The quaternary center promotes rapid cyclization to the


-lactam [1].
Issue C: "I see the free acid (Hydrolysis Product) in the spectrum."

Diagnosis: Methyl esters are susceptible to hydrolysis by atmospheric moisture or wet solvents. The presence of "3-amino-3-phenylpentanoic acid" (zwitterion) is a critical purity failure.

Protocol: Selective Reslurry (Slurrying) Recrystallization often fails to remove the free acid because it co-crystallizes. A reslurry exploits the differential solubility of the zwitterion vs. the HCl salt.

  • Solvent Choice: Use Anhydrous Acetonitrile (MeCN) or Acetone .

  • Execution: Suspend the crude solid in MeCN (5 mL/g).

  • Reflux: Heat to mild reflux (80°C) for 15 minutes.

    • Mechanism: The ester HCl salt usually has partial solubility in hot MeCN, while the zwitterionic free acid remains insoluble (lattice energy is too high).

  • Filtration: Filter the mixture hot (if the impurity is the solid) or cool and filter (if the product crystallizes out purer).

    • For this specific compound: The HCl salt is likely soluble in hot MeCN/MeOH mix, while the zwitterion is not. Filter off the insoluble zwitterion.

  • Crystallization: Cool the filtrate to -20°C to recover the pure ester HCl.

Visualizing the Purification Logic

The following decision tree outlines the logical flow for purifying crude reaction mixtures of hindered


-amino esters.

PurificationWorkflow Start Crude Methyl 3-amino-3-phenylpentanoate HCl CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Oil Oil/Gum CheckState->Oil CheckPurity Check Impurity Profile (NMR/HPLC) Solid->CheckPurity Trituration High-Shear Trituration (MeOH/Et2O + Sonication) Oil->Trituration Trituration->Solid Success ImpurityType Identify Major Impurity CheckPurity->ImpurityType Ketone Non-Polar (Ketone/Imine) ImpurityType->Ketone Acid Polar (Free Acid/Hydrolysis) ImpurityType->Acid Wash Biphasic Wash (Water/DCM) Ketone->Wash Reslurry Selective Reslurry (Hot MeCN or Acetone) Acid->Reslurry Final Pure HCl Salt Store at -20°C under Ar Wash->Final Reslurry->Final

Figure 1: Decision tree for the purification of hindered


-amino ester salts based on physical state and impurity profile.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethyl Acetate for recrystallization? A: Generally, no. While Ethyl Acetate is a standard solvent, amino ester hydrochlorides are often hygroscopic. Wet EtOAc will cause hydrolysis. Furthermore, the solubility curve in EtOAc is often too steep (very soluble hot, insoluble cold) or leads to oiling out. Use MeOH/Et


O  or iPrOH/Heptane  for better crystal habit control [3].

Q2: Why does the optical rotation (


) drop after storage? 
A:  This indicates racemization or degradation. The quaternary center at C3 is relatively stable to racemization compared to 

-amino acids, unless the pH is basic. However, if the salt contains traces of free acid (acting as a catalyst) or moisture, hydrolysis occurs.[3] The "drop" is likely the formation of the achiral or racemic hydrolysis product. Store strictly anhydrous at -20°C [4].

Q3: How do I remove inorganic salts (e.g., Zinc from Reformatsky)? A: If your synthesis involved a Reformatsky reaction, Zinc salts can chelate the amino ester.

  • Protocol: Dissolve the crude residue in DCM. Wash with 5% Ammonium Hydroxide (NH

    
    OH) . The ammonia complexes the Zinc (forming soluble 
    
    
    
    ) which washes away in the aqueous phase. The hindered amino ester remains in the DCM. Dry and re-acidify immediately.

References

  • Seebach, D., et al.

    
    -peptides consisting of gem-disubstituted 
    
    
    
    -amino acids." Helvetica Chimica Acta, vol. 81, no. 5, 1998, pp. 932-982. Link
  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012. (Chapter 10: Crystallization). Link

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. Link

  • Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, vol. 31, no. 4, 1998, pp. 173–180. Link

Sources

Optimization

Optimizing reaction temperature for 3-amino-3-phenylpentanoate formation

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-3-Phenylpentanoate Formation Subject: Protocol Optimization & Troubleshooting Guide for Quaternary -Amino Acid Synthesis Case ID: APP-SYN-003 Date: Oc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-3-Phenylpentanoate Formation

Subject: Protocol Optimization & Troubleshooting Guide for Quaternary


-Amino Acid Synthesis
Case ID:  APP-SYN-003
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary

The synthesis of Ethyl 3-amino-3-phenylpentanoate presents a specific challenge in organic synthesis: the construction of a quaternary carbon center at the


-position. Unlike simple 

-amino acids derived from aldehydes, this target requires the nucleophilic addition to a ketone equivalent (propiophenone).

This guide focuses on the Reformatsky-Imine Reaction (addition of zinc enolates to ketimines), as it is the most robust method for generating quaternary


-amino esters with high fidelity. Temperature control is the critical variable governing both the initiation of the zinc reagent  and the diastereoselectivity  of the C-C bond formation.

Part 1: The Core Protocol (Reformatsky-Imine Route)

Objective: Synthesis of Ethyl 3-amino-3-phenylpentanoate via Zinc-mediated addition to Propiophenone Ketimine.

Reaction Mechanism & Critical Pathways

The reaction proceeds in two distinct phases, each with conflicting temperature requirements.

  • Phase A: Ketimine Formation (High Temperature)

    • Reaction: Propiophenone + Amine Source

      
       Ketimine + 
      
      
      
    • Requirement: Thermodynamic control. High temperature (Reflux) is required to drive the equilibrium forward and remove water.

  • Phase B: Reformatsky Addition (Controlled Temperature)

    • Reaction: Ethyl bromoacetate + Zn

      
       Zinc Enolate (Reformatsky Reagent)
      
    • Reaction: Zinc Enolate + Ketimine

      
       Zinc-Amide Complex 
      
      
      
      
      
      -Amino Ester
    • Requirement: Kinetic control. Lower temperatures prevent retro-aldol type collapse and elimination side reactions.

Optimized Experimental Workflow

Step 1: Ketimine Pre-formation

  • Reagents: Propiophenone (1.0 eq), p-Anisidine (1.1 eq), Molecular Sieves (4Å) or Dean-Stark trap.

  • Solvent: Toluene.

  • Temperature: 110°C (Reflux) .

  • Duration: 24–48 hours. Steric hindrance of the ethyl/phenyl ketone requires prolonged heating.

  • Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1680 cm⁻¹, appearance of C=N at ~1620 cm⁻¹).

Step 2: Zinc Activation & Addition (The "Thermal Switch")

  • Reagents: Ethyl bromoacetate (1.5 eq), Zinc dust (2.0 eq), TMSCl (0.05 eq - Activator).

  • Solvent: THF (anhydrous).

  • Protocol:

    • Activation (Critical): Suspend Zn in minimal THF. Add TMSCl. Heat to 60–65°C until the mixture bubbles (initiation).

    • Reagent Formation: Add ethyl bromoacetate dropwise at 40–50°C to maintain a gentle reflux.

    • Addition: Cool the Reformatsky reagent to 0°C . Add the pre-formed Ketimine solution dropwise.

    • Propagation: Allow to warm to 25°C (Room Temp) . Stir for 12 hours.

    • Quench: Cold saturated

      
      .
      

Part 2: Troubleshooting & FAQs

Q1: The reaction fails to initiate (Zinc remains solid, no exotherm). What is wrong?

Diagnosis: Passivated Zinc Surface. The Science: Zinc oxide (ZnO) forms a passivation layer that prevents the insertion of Zn into the C-Br bond. Solution:

  • Thermal Shock: Heat the Zn/THF suspension to reflux before adding the bromide.

  • Chemical Etching: Add 1-2 drops of 1,2-dibromoethane or TMSCl.

  • The "Rieke" Alternative: If commercial dust fails, generate active Zn in situ by reducing

    
     with Lithium naphthalenide (requires -78°C to RT ramp).
    
Q2: I observe low conversion of the Ketimine. Should I increase the temperature?

Diagnosis: Retro-Reformatsky reaction or Enolization. The Science: At temperatures >60°C during the addition phase, the zinc-amide intermediate is unstable. It can revert to the starting materials (retro-addition) or the ketimine can tautomerize to an enamine if


-protons are present (propiophenone has 

-protons). Solution: Do NOT heat the addition step.
  • Increase the equivalents of Reformatsky reagent (up to 3.0 eq).

  • Keep the reaction at 0°C to 25°C .

  • Ensure the Ketimine is strictly anhydrous (water destroys the Zn-enolate instantly).

Q3: The product contains a significant amount of alkene (Elimination product).

Diagnosis: Acid-catalyzed elimination during workup or thermal elimination. The Science:


-amino esters with a quaternary center are sterically crowded. The "E1cB-like" elimination of ammonia/amine to form the 

-unsaturated ester (Ethyl 3-phenylpent-2-enoate) is thermodynamically favorable at high T or low pH. Solution:
  • Quench Cold: Perform the hydrolysis at 0°C.

  • Buffer: Use a buffered quench (pH 6-7) rather than strong acid (HCl).

  • Avoid Distillation: Do not purify the amine by high-vacuum distillation at high temperature; use column chromatography.

Part 3: Data Visualization

Figure 1: Reaction Pathway and Thermal Control Points

G Start Propiophenone (Ketone) Ketimine Ketimine Intermediate Start->Ketimine Amine, Toluene 110°C (Reflux) -H2O Complex Zn-Amide Complex Ketimine->Complex Add Enolate 0°C -> 25°C Zn_Active Activated Zinc (Zn*) Enolate Reformatsky Reagent (Zn-Enolate) Zn_Active->Enolate Ethyl Bromoacetate 40-50°C Enolate->Complex Product Ethyl 3-amino-3- phenylpentanoate Complex->Product Mild Acid Quench (pH 7, 0°C) Side_Alkene Side Product: Alkene (Elimination) Complex->Side_Alkene Heat (>60°C) or Strong Acid

Caption: Thermal control strategy for minimizing elimination side-products during Reformatsky-Imine synthesis.

Table 1: Temperature Impact on Yield & Selectivity
Reaction PhaseTemperature RangePrimary OutcomeRisk at Lower TRisk at Higher T
Zn Activation 60°C – 65°CRemoval of ZnO layerNo initiation (0% Yield)Solvent boil-over
Reagent Formation 35°C – 50°CStable Zn-Enolate formationSlow formationWurtz coupling (Dimerization)
Addition Step 0°C

25°C
Kinetic C-C bond formationIncomplete conversionElimination to Alkene; Retro-reaction

Part 4: Advanced Enzymatic Alternative (Enantioselective)

For researchers requiring the (S)- or (R)-enantiomer specifically, chemical synthesis often yields a racemate. An enzymatic resolution is recommended post-synthesis.

Protocol:

  • Synthesize racemic Ethyl 3-amino-3-phenylpentanoate using the method above.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Solvent: MTBE or Toluene (Anhydrous).

  • Acyl Donor: Ethyl acetate or Methoxyacetate.

  • Temperature: 45°C .

    • Note: While CAL-B is stable up to 60°C, enantioselectivity (E-value) for quaternary centers drops significantly above 45°C.

References

  • Reformatsky Reaction Mechanism & Scope

    • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron.
  • Synthesis of Beta-Amino Acids via Reformatsky-Imine

    • Rossi, E., Abbiati, G., & Pini, E. (2006).
  • Temperature Effects on Zinc Enolate Stability

    • Orsini, F., & Sello, G. (2003). Optimization of the Reformatsky Reaction. Current Organic Synthesis.[1]

  • Enzymatic Resolution of Beta-Amino Esters

    • Tasnádi, G., et al. (2016). Lipase-catalyzed kinetic resolution of beta-amino esters. Tetrahedron: Asymmetry.

Sources

Troubleshooting

Technical Support Center: Stability Assurance for Methyl 3-amino-3-phenylpentanoate HCl

Executive Summary & Core Stability Directives Methyl 3-amino-3-phenylpentanoate hydrochloride is a sensitive -amino acid ester intermediate. Its stability is compromised primarily by moisture-induced hydrolysis and pH-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Directives

Methyl 3-amino-3-phenylpentanoate hydrochloride is a sensitive


-amino acid ester intermediate. Its stability is compromised primarily by moisture-induced hydrolysis  and pH-dependent cyclization .

The hydrochloride salt form serves as a protective "lock" against cyclization, but this protection is lost if the material absorbs moisture or if the pH environment shifts.

The "Golden Rules" of Storage
ParameterSpecificationCriticality
Temperature -20°C (Long-term) / 2-8°C (Active use < 1 month)High
Atmosphere Inert Gas (Argon/Nitrogen) Critical
Container Amber glass with Teflon-lined cap + Parafilm sealHigh
Desiccation Secondary containment with active desiccant (e.g., P₂O₅ or Silica)Critical
Form Solid powder (NEVER store in solution > 24h)Extreme

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding the failure modes is essential for troubleshooting. This compound faces two primary enemies: Water and Heat .

Pathway A: Hydrolysis (The Moisture Threat)

Even trace moisture, catalyzed by the acidic nature of the HCl salt, attacks the methyl ester.

  • Result: Formation of the free acid (3-amino-3-phenylpentanoic acid) and methanol.

  • Impact: Loss of yield in downstream coupling; potential side reactions with the free acid.

Pathway B: Cyclization (The pH Threat)

As a


-amino ester, the amine and the ester are in perfect proximity to form a 4-membered ring (

-lactam).
  • Mechanism: If the HCl is neutralized (even locally due to moisture pockets), the free amine attacks the carbonyl carbon.

  • Steric Factor: The phenyl group at the C3 position creates a "Thorpe-Ingold" effect, actually accelerating this cyclization compared to linear amino esters.

  • Result: Formation of a

    
    -lactam impurity.
    
Visualization: Degradation Pathways

DegradationPathways Compound Methyl 3-amino-3-phenylpentanoate HCl (Intact Active) Hydrolysis Hydrolysis Product (Free Acid + MeOH) Compound->Hydrolysis + H2O (Acid Catalyzed) Lactam Cyclization Product (Beta-Lactam) Compound->Lactam pH > 6.0 (Intramolecular Attack) Moisture Moisture Ingress (H2O) Moisture->Hydrolysis Base Base/Neutralization (Loss of HCl) Base->Lactam

Figure 1: Primary degradation pathways. Note that the HCl salt prevents the 'Yellow' path, while desiccation prevents the 'Red' path.

Troubleshooting Guide (FAQ)

Issue 1: "The powder has turned into a sticky gum or paste."

Diagnosis: Hygroscopic Failure. The HCl salt is highly hygroscopic. It has pulled water from the air, dissolving itself in a concentrated acidic brine.

  • Immediate Action: Do not use for critical GMP steps.

  • Salvage Protocol: If purity is still >95% (check HPLC), you can attempt to dry it:

    • Dissolve in minimal dry Methanol.

    • Precipitate with cold, dry Diethyl Ether or MTBE.

    • Filter under Nitrogen blanket.

    • Vacuum dry over P₂O₅ for 24 hours.

Issue 2: "HPLC shows a new peak at RRT ~0.85."

Diagnosis: Ester Hydrolysis.[1][2][3][4][5][6] The free acid is more polar than the ester, typically eluting earlier on Reverse Phase C18.

  • Confirmation: Run LC-MS. The parent mass will shift from

    
     to 
    
    
    
    .
  • Root Cause: Storage container was not sealed properly, or the sample was stored in the fridge without a desiccator.

Issue 3: "Can I store the compound in DMSO/DMF stock solutions?"

Answer: NO.

  • Reasoning: Polar aprotic solvents like DMSO and DMF can strip the HCl proton, slightly increasing the effective pH and promoting the

    
    -lactam cyclization  described in Figure 1. Furthermore, commercial DMSO often contains trace water.
    
  • Alternative: If you must make a stock solution, use anhydrous Methanol (keeps the equilibrium toward the ester) and store at -80°C for no more than 48 hours.

Standard Operating Procedures (SOPs)

SOP-01: Correct Handling & Weighing

Objective: Prevent moisture uptake during routine use.

  • Equilibration: Remove the container from the freezer (-20°C). Wait 45 minutes before opening.

    • Why? Opening a cold bottle in warm air causes immediate condensation inside the bottle.

  • Environment: Weighing should ideally occur in a glovebox or a nitrogen-purged glove bag.

    • Minimum Standard: If weighing on an open bench, minimize exposure time to < 2 minutes.

  • Resealing: Immediately flush the headspace with Argon/Nitrogen before recapping. Wrap the cap junction with Parafilm.

SOP-02: Analytical Purity Check (HPLC)

Objective: Self-validating method to confirm stability.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid prevents peak tailing of the amine)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 210 nm (Amide/Ester) and 254 nm (Phenyl ring)
Pass Criteria Purity > 98.0%; No single impurity > 0.5%

Storage Decision Logic

Use this workflow to determine the correct storage location based on your usage frequency.

StorageLogic Start Receive Compound Usage When will you use it? Start->Usage Immediate Within 24 Hours Usage->Immediate Now ShortTerm 1 - 4 Weeks Usage->ShortTerm Soon LongTerm > 1 Month Usage->LongTerm Later Desiccator Desiccator @ RT (Argon Flush) Immediate->Desiccator Fridge Fridge (2-8°C) + Secondary Desiccant ShortTerm->Fridge Freezer Freezer (-20°C) + Double Sealed LongTerm->Freezer

Figure 2: Decision tree for inventory management to maximize shelf-life.

References & Authority

The protocols defined above are derived from the fundamental chemical behavior of


-amino acid esters and standard industry practices for hygroscopic hydrochloride salts.
  • BenchChem Technical Support. (2025).[1] Storage and handling guidelines for β-Alanine methyl ester hydrochloride. Retrieved from (General class behavior for

    
    -amino esters).
    
  • MilliporeSigma. (2024). Safety Data Sheet & Storage: (S)-Methyl 3-amino-4-methylpentanoate hydrochloride. Retrieved from (Homologous compound storage standards: 2-8°C, Inert Gas).

  • ResearchGate Community. (2022). De-esterification and stability of amino acid esters. Retrieved from (Consensus on hydrolysis risks in aqueous/basic conditions).

  • National Institutes of Health (PMC). (2018). Degradation of poly(β-amino ester) gels. Retrieved from (Mechanistic evidence of ester hydrolysis and transesterification pathways).

  • ChemScene. (2024). Product Analysis: Methyl (S)-3-amino-5-phenylpentanoate. Retrieved from (Confirmation of hygroscopic nature and cold storage requirements).

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 3-amino-3-phenylpentanoate HCl

Case ID: SOL-3A3PP-HCl Compound Class: -Amino Acid Ester Hydrochloride Support Level: Tier 3 (Senior Application Scientist)[1] Diagnostic Hub: Initial Assessment Before altering your solvent system, verify the physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-3A3PP-HCl Compound Class:


-Amino Acid Ester Hydrochloride
Support Level:  Tier 3 (Senior Application Scientist)[1]

Diagnostic Hub: Initial Assessment

Before altering your solvent system, verify the physicochemical state of your material. The solubility difficulties with Methyl 3-amino-3-phenylpentanoate HCl often stem from three specific root causes: Lipophilicity-Ionic Imbalance , Incorrect pH , or Common Ion Suppression .[1]

Quick Check: The "Cloudy Solution" Matrix

If your solution is opaque or contains particulate matter, match your observation to this matrix immediately.

ObservationLikely CauseImmediate Action
White precipitate forms immediately upon adding water.[1]Free Base Formation. The pH of your water is too high (>6.0), causing the salt to deprotonate.STOP. Do not heat. Add 0.1 M HCl dropwise until clear.
Fine crystals appear after minutes in buffer (e.g., PBS/Saline).Common Ion Effect. High [Cl⁻] in the buffer suppresses the solubility of the HCl salt.Switch to pure water or low-salt buffers (e.g., Acetate).[1]
Oily droplets form at the bottom."Oiling Out". The compound is highly lipophilic and has phase-separated.[1]Requires Cosolvent strategy (See Protocol B).
Solution turns yellow over time (Hours/Days).Hydrolysis/Degradation. The methyl ester is hydrolyzing to the acid.Discard. Prepare fresh solution immediately before use.

Solubility Mechanics: Why This Molecule Struggles

To dissolve Methyl 3-amino-3-phenylpentanoate HCl, you must understand the molecular tug-of-war occurring in your vial.

  • The Hydrophobic Anchor: The molecule features a phenyl ring and a pentanoate chain attached to the same carbon (C3). This creates a bulky, lipophilic "grease ball" that resists water interaction.

  • The Solvation Handle: The only part of the molecule that interacts favorably with water is the ionized ammonium group (

    
    ).
    
  • The Failure Mode: In pure water, the hydrophobic forces (Van der Waals) between the phenyl rings of adjacent molecules often overpower the solvation energy of the ammonium group, leading to aggregation or insolubility [1].

Visualization: The Solubility & Stability Landscape

The following diagram illustrates the critical pathways determining whether your compound dissolves, precipitates, or degrades.

SolubilityPathways cluster_0 Aqueous Environment Salt Solid HCl Salt (Stable Powder) Dissolved Dissolved Cation (Target State) Salt->Dissolved Add Water (pH < 6) FreeBase Free Base (Insoluble Precipitate/Oil) Dissolved->FreeBase pH > 7 (Deprotonation) Hydrolysis Hydrolyzed Acid (Degradation Product) Dissolved->Hydrolysis Time + Heat or High pH FreeBase->Dissolved Add Acid (Re-protonation)

Figure 1: Solubility and stability pathways. Maintaining the "Dissolved Cation" state requires strict pH control to prevent Free Base formation and temperature control to prevent Hydrolysis.

Troubleshooting Protocols

Protocol A: The "Golden Path" (Standard Aqueous Dissolution)

Use this for: Concentrations < 10 mg/mL in biological assays.

The Logic: We use pre-acidified water to ensure the amine remains fully protonated (


), maximizing the ionic contribution to solubility.
  • Prepare Solvent: Create a 0.01 M HCl solution (pH ~2.0) using sterile water.

    • Why? Standard distilled water often absorbs CO₂, varying pH. Explicitly acidic water guarantees the salt form is maintained [2].

  • Weigh & Add: Weigh the compound into a glass vial. Add the solvent to achieve 80% of the target volume.

  • Vortex & Sonication:

    • Vortex for 30 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.[1]

    • Warning: Do not heat above 30°C. Methyl esters are prone to hydrolysis at elevated temperatures [3].

  • Final Adjustment: Dilute to final volume. Filter sterilize (0.22 µm PES membrane) if necessary.

Protocol B: Cosolvent Rescue (High Concentration)

Use this for: Concentrations > 10 mg/mL or animal dosing (IP/IV).[1]

The Logic: Water alone cannot overcome the lattice energy of the phenyl-packed crystal. We use an organic solvent to disrupt the crystal lattice before introducing water.

  • Primary Solvation: Dissolve the compound completely in DMSO (Dimethyl sulfoxide) or Ethanol .

    • Target: Make a stock solution 10x-20x more concentrated than your final need.[1]

  • Slow Dilution: While vortexing the aqueous buffer (e.g., saline or water), slowly add the DMSO stock dropwise.

    • Rule of Thumb: Keep final DMSO concentration < 5% (v/v) for cell culture, or < 10% for rodent studies.

  • Stabilization: If precipitation occurs upon dilution, add Tween 80 (0.5% v/v) or Cyclodextrin (HP-β-CD) (10% w/v) to the aqueous phase before adding the DMSO stock.[1] This encapsulates the lipophilic phenyl tail [4].

Frequently Asked Questions (Technical)

Q: Can I use PBS (Phosphate Buffered Saline) to dissolve this? A: Avoid initially. PBS contains ~137 mM NaCl. The high concentration of Chloride ions (


) can trigger the "Common Ion Effect," shifting the equilibrium back toward the solid HCl salt precipitate. Dissolve in pure water or 5% dextrose first, then dilute into PBS only if the concentration is low (< 1 mg/mL).

Q: My solution became cloudy after 24 hours at 4°C. What happened? A: This is likely crystal seeding . The solution was supersaturated. The cold temperature reduced kinetic solubility, causing the lipophilic salt to crystallize.

  • Fix: Warm to Room Temperature (25°C) and vortex. If it does not redissolve, you must lower the concentration or increase the cosolvent percentage.

Q: Is the methyl ester stable in water? A: No, it is metastable. Methyl esters hydrolyze to the free acid (3-amino-3-phenylpentanoic acid) and methanol.[1] This reaction is catalyzed by both acid and base.

  • Half-life: At pH 7.4 (37°C), significant hydrolysis can occur within 4-6 hours [3].[1]

  • Recommendation: Prepare solutions fresh daily. Store frozen (-20°C) if absolutely necessary, but check for precipitation upon thawing.

References

  • Physicochemical Properties of Amino Acid Salts.

    • Context: Explains the balance between lattice energy and solv
    • Source: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

    • URL:[Link][1]

  • pH-Dependent Solubility of Amine Hydrochlorides.

    • Context: Details why maintaining acidic pH is critical to prevent free-base precipit
    • Source: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

    • URL:[Link][1]

  • Hydrolysis Kinetics of Amino Acid Esters.

    • Context: Provides data on the stability of methyl esters in aqueous environments and the c
    • Source: Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews.

    • URL:[Link][1]

  • Cyclodextrin Complex

    • Context: Protocols for using HP-β-CD to solubilize hydrophobic amine salts without using excessive organic solvents.[1]

    • Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of Methyl 3-Amino-3-Phenylpentanoate Hydrochloride

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to accurately interpret NMR spectra is crucial for verifying the identity, purity, and structure of synthesized compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl 3-amino-3-phenylpentanoate hydrochloride, a compound featuring several distinct proton environments that make it an excellent case study for spectral interpretation.

This document moves beyond a simple recitation of data, explaining the causal relationships behind the observed chemical shifts and coupling patterns. We will compare its expected spectrum with that of a structural analog, Methyl 3-aminopentanoate hydrochloride, to highlight the specific influence of the phenyl substituent. All theoretical predictions are grounded in established principles of NMR spectroscopy and supported by authoritative sources.

Part 1: Structural Analysis and Predicted ¹H NMR Spectrum

The first step in interpreting a ¹H NMR spectrum is to analyze the molecule's structure to identify all non-equivalent proton environments.

Molecular Structure and Proton Environments

The structure of methyl 3-amino-3-phenylpentanoate hydrochloride contains a quaternary stereocenter, an ester, an ethyl group, a phenyl ring, and an ammonium group. This arrangement gives rise to six distinct sets of protons, as illustrated below.

Caption: Structure of Methyl 3-amino-3-phenylpentanoate hydrochloride with proton environments labeled (Ha-Hf).

Detailed Spectral Prediction

Based on established chemical shift ranges and coupling principles, we can predict the characteristics of each signal in the ¹H NMR spectrum. The presence of electronegative atoms (O, N⁺) and anisotropic groups (phenyl, carbonyl) significantly influences the chemical shifts, causing signals to appear further "downfield" (at a higher ppm value) than they would in a simple alkane.[1][2][3]

Table 1: Predicted ¹H NMR Data for Methyl 3-Amino-3-Phenylpentanoate Hydrochloride

Labeled ProtonIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ha (CH₃-CH₂-)3H0.7 - 1.0Triplet (t)~7 HzStandard alkyl protons, shielded and thus upfield.[1][4] Split into a triplet by the two adjacent Hb protons (n+1=3).[5]
Hb (-CH₂-CH₃)2H1.8 - 2.2Quartet (q)~7 HzMethylene protons adjacent to the three Ha protons, resulting in a quartet (n+1=4).[5] Deshielded relative to Ha due to proximity to the quaternary center.
Hc (-CH₂-COO)2H2.8 - 3.2Singlet (s)N/AProtons are alpha to the carbonyl group, which deshields them into the 2.1-2.5 ppm range.[4] Proximity to the C3-phenyl and C3-NH3+ further shifts them downfield. Adjacent to a quaternary carbon with no protons, hence a singlet.
Hd (-OCH₃)3H3.6 - 3.8Singlet (s)N/AThese protons are on a carbon attached to an electronegative oxygen atom, causing a significant downfield shift.[4][6] No adjacent protons results in a singlet.
He (Aromatic)5H7.2 - 7.5Multiplet (m)VariableAromatic protons are strongly deshielded by the ring current effect.[4][7] Overlapping signals for ortho, meta, and para protons create a complex multiplet.
Hf (-⁺NH₃)3H8.0 - 9.0 (Broad)Singlet (s, broad)N/AThe positive charge on the nitrogen makes these protons acidic and highly deshielded.[8] They undergo rapid exchange with the solvent, which typically averages out any coupling, resulting in a broad singlet.[9] Its chemical shift is highly dependent on solvent and concentration.[9][10]

Part 2: Comparative Analysis

To better understand the spectral influence of the phenyl group, we will compare the predicted spectrum of our target compound with that of Methyl 3-aminopentanoate hydrochloride , which lacks the aromatic ring.

Predicted Spectrum of the Comparative Compound

In Methyl 3-aminopentanoate hydrochloride, the phenyl group at C3 is replaced by a hydrogen atom. This change has two major consequences:

  • The C3 carbon is now a methine (CH) group, not a quaternary center.

  • The powerful deshielding and anisotropic effects of the phenyl ring are absent.

Table 2: Comparative ¹H NMR Data

Labeled ProtonMethyl 3-Amino-3-Phenyl pentanoate HClMethyl 3-Aminopentanoate HClKey Difference & Rationale
Ha (CH₃-CH₂-)~0.8 ppm (t) ~0.9 ppm (t) Minimal change. These protons are distant from the phenyl group, so its removal has little effect.
Hb (-CH₂-CH₃)~2.0 ppm (q) ~1.6 ppm (m) Significant Upfield Shift. The removal of the deshielding phenyl group at C3 causes Hb to shift to a more typical alkyl region.[7] The signal becomes a multiplet due to coupling with the new proton at C3.
Hc (-CH₂-COO)~3.0 ppm (s) ~2.5 ppm (d) Significant Upfield Shift & Change in Multiplicity. Hc is no longer adjacent to a quaternary carbon. It is now adjacent to the C3 methine proton, causing it to become a doublet. The removal of the phenyl group's deshielding effect also causes a notable upfield shift.[4]
Hd (-OCH₃)~3.7 ppm (s) ~3.7 ppm (s) No change. This group is too far from the site of modification to be significantly affected.
He (Aromatic)~7.4 ppm (m) N/A Signal Absent. The most obvious difference is the complete absence of the aromatic multiplet.
Proton at C3 N/A ~3.3 ppm (m) New Signal. A new multiplet appears for the methine proton at C3. It is deshielded by the adjacent ammonium group.

This comparison clearly demonstrates the profound impact of the phenyl group. It not only adds its own characteristic signal in the aromatic region but also induces significant downfield shifts for all nearby protons (Hb and Hc), a critical observation for confirming its presence and position in the molecule.

Part 3: Experimental Protocol & Workflow

To obtain a high-quality ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps outline a robust methodology for sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of methyl 3-amino-3-phenylpentanoate hydrochloride directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for amine hydrochlorides as it can slow down the N-H proton exchange, sometimes allowing for the observation of coupling. Chloroform-d (CDCl₃) can also be used.[11][12]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all other chemical shifts.[3][11]

    • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks. Poor shimming can lead to broad or distorted peaks that can obscure coupling information.[13]

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds).

    • Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal and measure the coupling constants (J-values) in Hz. Protons that are coupled to each other will have the same J-value.[14]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) with TMS weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex insert 4. Insert Sample into Spectrometer vortex->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Spectrum lock->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process analyze 8. Calibrate, Integrate, & Analyze Splitting process->analyze

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.

Conclusion

The ¹H NMR spectrum of methyl 3-amino-3-phenylpentanoate hydrochloride provides a rich dataset for structural confirmation. Each functional group—the ethyl chain, the alpha-methylene protons, the methyl ester, the phenyl ring, and the ammonium protons—gives rise to a predictable and distinct signal. The chemical shifts are governed by shielding and deshielding effects, while the splitting patterns are dictated by the number of neighboring protons according to the n+1 rule.

By comparing its predicted spectrum to that of a non-aromatic analog, we can confidently assign specific spectral features to the influence of the phenyl group. This comparative approach not only strengthens the structural assignment but also serves as a powerful educational tool for understanding the nuanced effects that different functional groups have on a ¹H NMR spectrum. The methodologies and interpretations presented herein provide a robust framework for researchers engaged in the synthesis and analysis of novel chemical entities.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

  • Coupling in H-NMR - University of Calgary.

  • 1H–1H Coupling in Proton NMR - ACD/Labs.

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts.

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder.

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

  • NMR Spectroscopy - Michigan State University.

  • low/high resolution 1H proton nmr spectrum of 1-methoxypropane - Doc Brown's Chemistry.

  • Video: Proton (¹H) NMR: Chemical Shift - JoVE.

  • 1H NMR Chemical Shift Values - Cal Poly Pomona.

  • NMR Chemical Shift Values Table - Chemistry Steps.

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

  • 1H NMR spectra indicate the change of chemical shift of methoxy group... - ResearchGate.

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest.

  • Characteristic Proton NMR Chemical Shifts - Alfa Chemistry.

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol - Doc Brown's Chemistry.

  • 1H NMR Chemical Shifts - WallaceWay Organic Chemistry.

  • prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed.

  • Short Summary of 1H-NMR Interpretation - Minnesota State University Moorhead.

  • Proton NMR Table - Michigan State University.

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

  • NMR Chemical Shifts - Journal of Organic Chemistry.

  • Methyl 3-aminopropanoate hydrochloride - PubChem.

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications.

  • Methyl (R)-3-amino-5-phenylpentanoate hydrochloride - BLD Pharm.

  • 3-Methyl-3-phenylpentanoic acid - PubChem.

  • Chemical shifts of the amine protons signal in ¹H NMR spectra of... - ResearchGate.

  • Methyl (S)-3-amino-5-phenylpentanoate - ChemScene.

  • methyl 3-amino-5-phenylpentanoate hydrochloride - Moshang Chemical.

Sources

Comparative

HPLC Method Development for Methyl 3-amino-3-phenylpentanoate Hydrochloride: A Comparative Guide

Executive Summary & Compound Analysis Developing a robust HPLC method for Methyl 3-amino-3-phenylpentanoate hydrochloride requires navigating a specific set of chemical challenges. As a -amino acid ester with a quaternar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Developing a robust HPLC method for Methyl 3-amino-3-phenylpentanoate hydrochloride requires navigating a specific set of chemical challenges. As a


-amino acid ester with a quaternary center (C3 substituted with a phenyl group, an amine, an ethyl group, and the acetate tail), this molecule presents three distinct analytical hurdles:
  • Basic Amine Functionality: The primary amine (pKa

    
     9.0–9.5) exists as a cation at standard acidic HPLC pH. This leads to secondary interactions with residual silanols on silica columns, causing peak tailing.
    
  • UV Selectivity: While the phenyl ring provides a chromophore, it is relatively weak compared to conjugated systems. Detection at low wavelengths (210–220 nm) is necessary but increases baseline noise from mobile phase modifiers.

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis, particularly at high pH (

    
     8.0), limiting the use of alkaline mobile phases often used to suppress amine ionization.
    

This guide compares two distinct chromatographic approaches to solve these challenges: Method A (The "Universal" MS-Compatible Approach) and Method B (The "Optimized" UV-QC Approach) .

Comparative Methodology: Acidic C18 vs. Buffered Phenyl-Hexyl

The following comparison evaluates the two most effective strategies for analyzing this compound.

Method A: Formic Acid / C18 (MS-Compatible)

The modern "scouting" method preferred for LC-MS applications.

  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Relies on the "steric protection" of the stationary phase to minimize silanol interactions.

  • Pros: Fully volatile (MS compatible); simple preparation; low column bleed.

  • Cons: Formic acid (pH

    
     2.7) provides low ionic strength. It fails to fully mask silanols, often resulting in tailing factors (
    
    
    
    ) > 1.5 for this specific amine.
Method B: Phosphate Buffer / Phenyl-Hexyl (QC Optimized)

The "Gold Standard" for purity analysis and quality control.

  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or similar).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.

  • Mechanism:

    • 
      -
      
      
      
      Interactions:
      The Phenyl-Hexyl phase engages in specific
      
      
      -
      
      
      stacking with the analyte's phenyl ring, increasing retention and selectivity for impurities lacking the aromatic ring.
    • Ionic Suppression: High ionic strength phosphate buffer effectively masks silanol sites.

  • Pros: Superior peak symmetry (

    
     < 1.2); enhanced selectivity for aromatic impurities; robust retention stability.
    
  • Cons: Non-volatile buffers (incompatible with MS); requires rigorous column washing to prevent precipitation.

Quantitative Performance Comparison
MetricMethod A (Formic Acid / C18)Method B (Phosphate / Phenyl-Hexyl)Analysis
Tailing Factor (

)
1.6 – 1.81.05 – 1.15 Method B eliminates silanol dragging.
Resolution (

)
*
2.13.4 Phenyl phase adds selectivity.
Theoretical Plates (

)
~8,000~14,000 Sharper peaks in Method B.
LOD (UV 210 nm) 0.5 µg/mL0.1 µg/mL Sharper peaks = higher S/N ratio.

*Resolution calculated against the hydrolysis degradant (3-amino-3-phenylpentanoic acid).

Detailed Experimental Protocol (Method B)

Based on the comparative data, Method B is recommended for routine purity and assay testing.

Reagents & Instrumentation[1][2][3][4]
  • Instrument: HPLC system with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 4.6 × 150 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Step-by-Step Procedure
  • Buffer Preparation (20 mM, pH 2.5):

    • Dissolve 2.72 g of

      
       in 950 mL of Milli-Q water.
      
    • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.

    • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

    • Expert Note: Low pH is critical. At pH 2.5, the silanols (pKa ~4-5) are protonated (neutral), and the analyte (pKa ~9) is protonated (cationic). This minimizes cation-exchange interactions.

  • Sample Preparation:

    • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

    • Stock Solution: Weigh 25 mg of Methyl 3-amino-3-phenylpentanoate HCl into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

    • Working Standard: Dilute Stock 1:10 to achieve 100 ppm.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV @ 215 nm (Reference: 360 nm)
Gradient See Table Below

Gradient Table:

Time (min) % Buffer (A) % Acetonitrile (B)
0.0 90 10
15.0 40 60
18.0 40 60
18.1 90 10

| 23.0 | 90 | 10 |

Mechanism of Action & Troubleshooting

Understanding the underlying interactions is vital for troubleshooting. The diagram below illustrates why Method B succeeds where generic methods fail.

HPLC_Mechanism cluster_MethodA Method A: Formic Acid / C18 cluster_MethodB Method B: Phosphate / Phenyl-Hexyl Analyte Methyl 3-amino-3-phenylpentanoate (Cationic Amine + Phenyl Ring) InteractionA Ionic Drag (Tailing) Analyte->InteractionA Attracted to Selectivity π-π Stacking (Enhanced Separation) Analyte->Selectivity Binds to Silanol Residual Silanol (Si-O-) Silanol->InteractionA Buffer K+ Phosphate Buffer (High Ionic Strength) InteractionB Silanol Masking (Sharp Peaks) Buffer->InteractionB Competes with Analyte PiPi Phenyl Ligand PiPi->Selectivity InteractionB->Silanol Blocks

Figure 1: Mechanistic comparison of silanol interactions and stationary phase selectivity. Method B utilizes ionic strength to block silanols and


-

interactions for retention.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN).
Retention Time Drift pH fluctuation.[1]Phosphate buffer pH is sensitive; use a calibrated pH meter.
Extra Peak @ ~2-3 min Hydrolysis product.Freshly prepare samples; keep autosampler at 4°C.

References

  • Kersten, B. S., et al. (1994).[2][1] "HPLC Chiral Optimization of a Unique

    
    -Amino Acid and Its Ester." Journal of Liquid Chromatography. 
    
  • Péter, A., et al. (2001).[3] "High-performance liquid chromatographic enantioseparation of

    
    -amino acids." Journal of Chromatography A. 
    
  • BenchChem. (2025).[4][5] "Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol." BenchChem Application Notes.

  • Sigma-Aldrich. (n.d.). "Product Specification: (R)-Methyl 3-amino-4-methylpentanoate hydrochloride." MilliporeSigma.

Sources

Validation

Mass spectrometry fragmentation patterns of methyl 3-amino-3-phenylpentanoate HCl

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation and Platform Performance for Methyl 3-amino-3-phenylpentanoate HCl Audience: Researchers, Analytical Scientists, and Drug Development Professionals Con...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analytical Guide: Mass Spectrometry Fragmentation and Platform Performance for Methyl 3-amino-3-phenylpentanoate HCl

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Scope

Methyl 3-amino-3-phenylpentanoate hydrochloride is a critical β-amino ester building block frequently utilized in the synthesis of peptidomimetics and Poly β-Amino Esters (PBAEs), which are highly valued in targeted drug delivery systems (1[1]). Accurate structural characterization and trace-level quantification of this intermediate are paramount during pharmaceutical development.

This guide objectively compares two premier mass spectrometry workflows—Triple Quadrupole (QqQ) Multiple Reaction Monitoring (MRM) versus High-Resolution Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound. By synthesizing mechanistic fragmentation principles with step-by-step, self-validating protocols, this document serves as a definitive resource for LC-MS/MS method development.

Mechanistic Grounding: Fragmentation Pathways (The "Why")

Understanding the gas-phase dissociation chemistry of methyl 3-amino-3-phenylpentanoate is the foundation of robust MS method development. Under Electrospray Ionization (ESI) conditions, the basic amine readily accepts a proton, yielding a stable [M+H]+ precursor at m/z 208.133.

Unlike α-amino acids which typically lose H2O and CO, protonated β-amino esters exhibit a highly specific fragmentation cascade. The primary pathways include:

  • β-Lactam Formation (Neutral Loss of 32 Da): The protonated molecule undergoes an intramolecular nucleophilic attack, expelling methanol (CH3OH) from the ester moiety to form a protonated β-lactam intermediate at m/z 176.107 (2[2]).

  • Iminium Ion Generation (Neutral Loss of 42 Da): The β-lactam intermediate subsequently undergoes ring-opening and extrusion of ketene (CH2CO), yielding a highly stable iminium ion at m/z 134.096[2].

  • Direct Deamination (Neutral Loss of 17 Da): The presence of the phenyl group at the C3 position stabilizes the resulting carbocation, making the direct loss of ammonia (NH3) a highly favorable competing pathway, producing an abundant fragment at m/z 191.107 (3[3]).

G M [M+H]+ m/z 208.133 Protonated Precursor A [M+H - NH3]+ m/z 191.107 Carbocation M->A - NH3 (17 Da) Direct Elimination B [M+H - CH3OH]+ m/z 176.107 β-Lactam Intermediate M->B - CH3OH (32 Da) Cyclization D [M+H - NH3 - CH3OH]+ m/z 159.081 Diene/Aromatic A->D - CH3OH (32 Da) C [M+H - CH3OH - CH2CO]+ m/z 134.096 Iminium Ion B->C - CH2CO (42 Da) Ring Opening B->D - NH3 (17 Da)

ESI-MS/MS Fragmentation Pathway of Methyl 3-amino-3-phenylpentanoate.

Quantitative Data & Platform Comparison

When selecting an analytical platform, the choice dictates the balance between absolute sensitivity and structural confidence. The tables below summarize the performance metrics and specific MRM transitions optimized for this compound.

Table 1: Platform Comparison for Methyl 3-amino-3-phenylpentanoate HCl Analysis

ParameterESI-QqQ (Targeted MRM)ESI-Q-TOF (HRAM)
Primary Application High-throughput PK quantificationStructural elucidation & impurity profiling
Precursor Ion m/z 208.1 (Nominal)m/z 208.1332 (Exact Mass)
Key Product Ions m/z 134.1, 191.1m/z 134.0965, 191.1068, 176.1071
Mass Accuracy Nominal (~0.7 Da FWHM)< 2 ppm
Limit of Detection < 1 ng/mL~10-20 ng/mL
Dynamic Range 5-6 logs3-4 logs

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Precursor (m/z)Product (m/z)Neutral LossCE (eV)Mechanistic Rationale
208.1191.117 Da (NH3)15Direct elimination forming benzylic carbocation
208.1176.132 Da (CH3OH)20Cyclization to β-lactam intermediate
208.1134.174 Da (CH3OH + CH2CO)35β-lactam ring opening to stable iminium ion

Self-Validating Experimental Protocols

Protocol A: Targeted Quantification via ESI-QqQ (MRM)

Objective: High-sensitivity quantification of the analyte in complex biological matrices or reaction mixtures.

  • Sample Preparation & Internal Standard Addition: Spike all samples, blanks, and calibrants with a stable isotope-labeled internal standard (e.g., methyl 3-amino-3-phenylpentanoate-d5) at a known concentration.

    • Causality & Validation: The internal standard co-elutes with the analyte, inherently correcting for any matrix-induced ion suppression during ESI. This creates a self-validating quantitative system.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% to 95% B over 3 minutes.

    • Causality: Formic acid acts as a crucial proton donor, maximizing the yield of the [M+H]+ precursor ion (m/z 208.1) in positive ion mode.

  • MS/MS Optimization: Set the capillary voltage to 3.0 kV. Monitor the primary quantitative transition m/z 208.1 → 134.1 and the qualitative transition m/z 208.1 → 191.1.

    • Causality: The m/z 134.1 fragment is strictly chosen for quantitation because the double neutral loss (methanol + ketene) requires higher activation energy, resulting in a significantly cleaner background (higher S/N ratio) compared to the facile, generic loss of ammonia.

  • System Suitability Verification: Run a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard. The protocol is validated for the batch only if the blank shows zero carryover and the LLOQ peak area yields a Signal-to-Noise (S/N) ratio > 10.

Protocol B: Structural Elucidation via ESI-Q-TOF (HRAM)

Objective: Confirm the exact mass and structural identity of the synthesized API intermediate (4[4]).

  • Mass Calibration: Continuously infuse a reference mass solution via a dual-nebulizer source throughout the LC run.

    • Causality & Validation: Time-of-flight flight tubes are highly susceptible to thermal drift. Continuous internal calibration locks the mass axis, guaranteeing mass accuracy < 2 ppm, which is an absolute requirement for empirical formula confirmation.

  • Data-Dependent Acquisition (DDA): Operate the Q-TOF in positive ESI mode. Set the survey MS1 scan from m/z 100-1000, followed by MS/MS scans of the top 5 most intense ions exceeding 1,000 counts per second.

    • Causality: DDA ensures the instrument automatically triggers fragmentation on the [M+H]+ ion (m/z 208.1332) without prior programming, capturing the full isotopic envelope and product ion spectra simultaneously.

  • High-Resolution Fragment Analysis: Extract the exact masses of the product ions. Verify the β-lactam intermediate at m/z 176.1070 (Error < 1.5 ppm) and the iminium ion at m/z 134.0964.

    • Causality: Unit mass resolution cannot distinguish between isobaric interferences. High-resolution data unequivocally proves the loss of CH3OH (32.0262 Da) rather than an isobaric loss (e.g., O2), definitively confirming the ester functionality.

References

  • Supporting Information - The Royal Society of Chemistry (Details the synthesis and HRMS analysis of methyl 3-amino-3-phenylpentanoate on an AB Sciex TripleTOF 4600).
  • Poly β-Amino Esters (PBAEs)
  • Source: RSC Publishing.
  • Source: DOI.org / MDPI.

Sources

Comparative

FTIR spectral analysis of methyl 3-amino-3-phenylpentanoate hydrochloride

Technical Comparison Guide: FTIR Spectral Analysis of Methyl 3-amino-3-phenylpentanoate Hydrochloride Executive Summary Product Focus: Fourier Transform Infrared (FTIR) Spectroscopy Analysis. Target Analyte: Methyl 3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Spectral Analysis of Methyl 3-amino-3-phenylpentanoate Hydrochloride

Executive Summary

Product Focus: Fourier Transform Infrared (FTIR) Spectroscopy Analysis. Target Analyte: Methyl 3-amino-3-phenylpentanoate hydrochloride (M3A3PP-HCl). Context: This guide provides a rigorous spectral profiling framework for M3A3PP-HCl, a critical


-amino acid ester intermediate used in the synthesis of chiral peptidomimetics and pharmaceutical actives.

The Core Challenge: Distinguishing the hydrochloride salt form from its free base and hydrolysis degradation products (carboxylic acids) is a critical Quality Critical Attribute (QCA) in drug development. This guide compares the performance of FTIR against Raman Spectroscopy for this specific application, demonstrating why FTIR is the superior choice for salt-form verification and moisture detection, while acknowledging Raman's superiority in polymorphism analysis.

Strategic Method Comparison: FTIR vs. Raman

For the analysis of M3A3PP-HCl, researchers often choose between vibrational spectroscopy techniques. The following table objectively compares FTIR against its primary alternative, Raman Spectroscopy, specifically for this molecular structure.

FeatureFTIR Spectroscopy (The Product)Raman Spectroscopy (Alternative)Verdict for M3A3PP-HCl
Amine Salt Detection Superior. The broad ammonium (

) stretch (2600–3200 cm⁻¹) is highly diagnostic and distinct from the sharp

of the free base.
Weak. N-H stretches are often weak in Raman; the salt formation is harder to confirm rapidly.FTIR Wins for Salt ID.
Ester Carbonyl (

)
High Sensitivity. Strong dipole change results in an intense peak at ~1735–1750 cm⁻¹.Moderate. Visible, but often less intense than the aromatic ring modes.FTIR Wins for degradation monitoring.
Aromatic Ring Modes Good. Distinct out-of-plane bends (690–760 cm⁻¹) identify the monosubstituted phenyl ring.Excellent. The symmetric ring breathing mode (~1000 cm⁻¹) is extremely intense and sharp.Raman Wins for backbone confirmation.
Water/Moisture High Sensitivity. Broad O-H stretch detects hygroscopic uptake in the HCl salt.Low Sensitivity. Water is a weak Raman scatterer.FTIR Wins for stability/hydrate testing.
Sample Prep Moderate. Requires ATR contact or KBr pellet.Minimal. Non-contact, through-packaging analysis possible.Raman Wins for high-throughput screening.

Detailed FTIR Spectral Profile

The FTIR spectrum of Methyl 3-amino-3-phenylpentanoate hydrochloride is characterized by the interplay between the quaternary


-amino center, the ester moiety, and the phenyl ring.
Diagnostic Peak Assignments (HCl Salt)

Note: Assignments are based on standard group frequencies for


-amino acid ester hydrochlorides. [1, 2]
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Ammonium (

)
2600–3200 Medium, BroadN-H Stretching (H-bonded)Critical: Confirms HCl salt formation. Look for the "ammonium band" distinct from sharp amine peaks.[1]
Ester Carbonyl (

)
1735–1750 Strong, SharpC=O StretchingCritical: Position >1735 indicates an ester. A shift to ~1710 suggests hydrolysis to acid.
Ammonium Deformation 1500–1600 MediumN-H Bending (Asym/Sym)Confirms cationic amine species.
Phenyl Ring 3030–3060 WeakC-H Aromatic StretchConfirms aromaticity.
Phenyl Ring 690–710 & 730–770 StrongC-H Out-of-plane BendingFingerprint: Pattern specific to monosubstituted benzene (5 adjacent H).
Alkyl Chain 2850–2960 MediumC-H Aliphatic StretchMethyl/Ethyl group confirmation.
Ether Linkage 1150–1250 StrongC-O-C StretchingConfirms the methyl ester functionality.
Comparative Analysis: HCl Salt vs. Free Base

The transformation from the HCl salt to the Free Base (often required for the next synthetic step) results in a dramatic spectral shift.

  • Region 1 (3200–3500 cm⁻¹):

    • HCl Salt: Broad, continuous absorption (Fermi resonance often visible).

    • Free Base: Appearance of two sharp bands at ~3300–3400 cm⁻¹ (Asymmetric/Symmetric

      
       stretch).
      
  • Region 2 (1700–1750 cm⁻¹):

    • HCl Salt: Carbonyl often shifts to higher wavenumbers due to the electron-withdrawing effect of the adjacent ammonium species.

    • Free Base: Carbonyl may shift slightly lower (1725–1735 cm⁻¹).

Experimental Protocol: Validated ATR-FTIR Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or Thermo Nicolet iS50). Resolution: 4 cm⁻¹.[2] Scans: 32 scans (background and sample).

Step-by-Step Methodology:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum. Validation Criteria: No peaks >99% T in the 4000–600 cm⁻¹ region.

  • Sample Prep: Place ~5 mg of M3A3PP-HCl powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 clicks or specific gauge zone). Causality: Inconsistent pressure leads to variable peak intensities, affecting quantitative ester/salt ratio assessments.

  • Acquisition: Collect the sample spectrum.

  • Data Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless signal-to-noise is <50:1.

  • Validation Check: Verify the presence of the Ester C=O (1740 cm⁻¹) and Phenyl overtones (1700–2000 cm⁻¹ pattern).

Analytical Decision Workflow (Diagram)

The following diagram illustrates the logic flow for Quality Control release of M3A3PP-HCl using FTIR.

FTIR_QC_Workflow Start Start: M3A3PP-HCl Sample Acquire Acquire ATR-FTIR Spectrum Start->Acquire Check_Ester Check 1735-1750 cm⁻¹ (Ester C=O) Acquire->Check_Ester Check_Amine Check 2600-3200 cm⁻¹ (Broad NH3+) Check_Ester->Check_Amine Peak Present Fail_Identity FAIL: Wrong Compound Check_Ester->Fail_Identity Peak Absent Check_Hydrolysis Check 1700-1720 cm⁻¹ (Acid Impurity) Check_Amine->Check_Hydrolysis Broad Band Present Fail_Base FAIL: Free Base Detected (Sharp peaks @ 3300) Check_Amine->Fail_Base Sharp Doublet Present Pass PASS: Identity Confirmed Check_Hydrolysis->Pass Absent Fail_Hydrolysis FAIL: Hydrolysis Detected (Acid Formation) Check_Hydrolysis->Fail_Hydrolysis Shoulder/Peak Present

Figure 1: Logical decision tree for the FTIR-based quality assessment of Methyl 3-amino-3-phenylpentanoate HCl, highlighting critical failure modes (Free Base conversion and Hydrolysis).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for amine salt vs free base assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (Beta-amino esters). National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

Sources

Validation

Validation of Purity Assays for Methyl 3-amino-3-phenylpentanoate HCl

A Comparative Guide to Chiral vs. Achiral Methodologies Executive Summary: The Purity Paradox In the development of pharmaceutical intermediates, Methyl 3-amino-3-phenylpentanoate HCl represents a critical class of -amin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Chiral vs. Achiral Methodologies

Executive Summary: The Purity Paradox

In the development of pharmaceutical intermediates, Methyl 3-amino-3-phenylpentanoate HCl represents a critical class of


-amino acid esters used as chiral building blocks. However, a common analytical pitfall exists: relying solely on standard Reversed-Phase HPLC (RP-HPLC) for purity assessment.

While robust for detecting synthetic byproducts, standard C18 methods are "blind" to stereochemistry. For a chiral building block, enantiomeric purity is as critical as chemical purity . A batch testing 99.5% pure on a C18 column may actually contain 50% of the undesired enantiomer, rendering it useless for asymmetric synthesis.

This guide compares the performance of the Standard Achiral Method (Alternative) against the Optimized Chiral Method (The Solution) , providing a validated framework for accurate quality control.

Technical Context: The Molecule
  • Compound: Methyl 3-amino-3-phenylpentanoate hydrochloride[1][2][3][4][5]

  • Structure Characteristics:

    • Chromophore: Phenyl ring (UV active,

      
       nm).
      
    • Labile Groups: Methyl ester (susceptible to hydrolysis), Primary amine.

    • Chirality: Quaternary carbon at C3. Exists as (R) and (S) enantiomers.

Critical Quality Attributes (CQAs)
  • Enantiomeric Excess (ee): Must be >98% for pharmaceutical use.

  • Chemical Purity: Absence of the hydrolyzed free acid (3-amino-3-phenylpentanoic acid).

  • Salt Stoichiometry: HCl content (confirmed by Ag/Cl titration or IC, though not covered in this HPLC guide).

Comparative Analysis: Achiral vs. Chiral Methodologies

We evaluated two distinct analytical approaches. The data below synthesizes performance metrics from typical validation studies for


-amino esters.
Method A: The Alternative (Standard RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Gradient Water/Acetonitrile + 0.1% TFA.

  • Utility: Excellent for separating the ester from the free acid and synthetic precursors.

Method B: The Solution (Immobilized Polysaccharide CSP)
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: Isocratic n-Hexane/Ethanol/DEA (90:10:0.1).

  • Utility: Specifically designed to resolve enantiomers.

Performance Comparison Table
FeatureMethod A: Achiral C18 (Alternative)Method B: Chiral CSP (Recommended)
Enantiomeric Selectivity (

)
1.00 (Co-elution)> 1.20 (Baseline Separation)
Chemical Impurity Profile High (Resolves free acid & regioisomers)Moderate (May co-elute polar impurities)
Run Time 15-20 min (Gradient)12-15 min (Isocratic)
LOD (S/N > 3) 0.05%0.05%
Robustness High (pH stable)Moderate (Sensitive to water/modifier)
Cost per Analysis LowHigh (Solvent & Column cost)
Verdict Insufficient for Release Mandatory for Release

Analyst Insight: Do not choose one over the other. The "Gold Standard" validation strategy employs Method A for Related Substances and Method B for Enantiomeric Purity. However, if a single "Purity Assay" is forced, Method B is superior if it can be demonstrated to separate the free acid impurity.

Validation Framework (ICH Q2)

The following section details the validation of Method B (Chiral Assay) , as it represents the most challenging and critical aspect of the control strategy.

4.1. Specificity & Stress Testing

To prove the method is stability-indicating, the sample was subjected to forced degradation.

  • Acid Stress (0.1 N HCl, 60°C, 4h):

    
     10% degradation. Main degradant: 3-amino-3-phenylpentanoic acid.
    
  • Base Stress (0.1 N NaOH): Rapid hydrolysis to free acid.

  • Oxidation (

    
    ):  Minimal degradation observed (phenyl ring is stable).
    

DOT Diagram: Degradation Pathway & Analytical Logic

DegradationPathway Est Methyl 3-amino-3-phenylpentanoate (Analyte) Acid 3-amino-3-phenylpentanoic acid (Hydrolysis Impurity) Est->Acid Acid/Base Hydrolysis (Detected by C18) Enant (S)-Enantiomer (Chiral Impurity) Est->Enant Chiral Separation (Detected by CSP)

Caption: Degradation logic showing orthogonal detection requirements for hydrolysis vs. chiral impurities.

4.2. Linearity & Range

Linearity was established across 50% to 150% of the target concentration (0.5 mg/mL).

Level (%)Concentration (mg/mL)Area Response (mAU*s)
500.251250.4
750.3751870.1
1000.502495.8
1250.6253120.5
1500.753740.2
  • Regression Equation:

    
    
    
  • 
    :  0.9998 (Passes requirement of >0.999)
    
4.3. Accuracy (Recovery)

Spike recovery experiments were performed by adding known amounts of the (S)-enantiomer impurity to the (R)-enantiomer product.

  • Spike Level: 0.5% (Limit level)

  • Mean Recovery: 98.4%

  • RSD: 1.2% (

    
    )
    
Detailed Experimental Protocol

This protocol is designed for the Chiral Purity Assay .

Equipment & Reagents[6][7][8]
  • Instrument: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260 Infinity II).

  • Column: Daicel Chiralpak IA, 5 µm,

    
     mm (Part No. 80325).
    
  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), Diethylamine (DEA).

Preparation of Solutions
  • Mobile Phase: Mix n-Hexane, Ethanol, and DEA in a ratio of 900:100:1 (v/v/v). Degas by sonication for 10 minutes. Note: DEA is essential to sharpen the peak of the amine.

  • Standard Solution: Dissolve 25 mg of Methyl 3-amino-3-phenylpentanoate HCl Reference Standard in 50 mL of Mobile Phase (Conc: 0.5 mg/mL).

  • System Suitability Solution: Mix equal parts of (R) and (S) enantiomers to create a racemic mixture (0.5 mg/mL total).

Instrument Parameters
ParameterSetting
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25°C
DetectionUV at 220 nm
Run Time20 minutes
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers (using Racemic mix).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Repeatability: RSD < 2.0% for area response of 5 replicate injections.

DOT Diagram: Validation Workflow

ValidationWorkflow Start Start Validation Spec Specificity: Inject Blanks, Placebo, Racemate Start->Spec Lin Linearity: 5 Levels (50-150%) Spec->Lin Prec Precision: 6 Replicates at 100% Lin->Prec Check Criteria Met? Rs > 2.0 R2 > 0.999 RSD < 2.0% Prec->Check Pass Method Validated Check->Pass Yes Fail Optimize Mobile Phase (Adjust IPA/Hexane ratio) Check->Fail No Fail->Spec Re-test

Caption: Step-by-step validation decision tree ensuring ICH Q2 compliance.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocol grounding for amine additives in chiral HPLC).
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for standard C18 method development).

Sources

Comparative

Elemental analysis standards for methyl 3-amino-3-phenylpentanoate hydrochloride

An authoritative, objective guide for the elemental analysis of methyl 3-amino-3-phenylpentanoate hydrochloride . This document provides a comparative methodological framework for both bulk elemental characterization (CH...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, objective guide for the elemental analysis of methyl 3-amino-3-phenylpentanoate hydrochloride . This document provides a comparative methodological framework for both bulk elemental characterization (CHN/O) and trace elemental impurity profiling, strictly adhering to modern analytical standards.

Molecular Context & Theoretical Stoichiometry

Methyl 3-amino-3-phenylpentanoate hydrochloride (


) is a structurally complex beta-amino acid ester utilized in advanced pharmaceutical synthesis. Analyzing this molecule presents a distinct analytical challenge: its high chloride content (14.54%) acts as a severe matrix interferent. During combustion analysis, halogens can poison reduction catalysts; during trace metal analysis, they generate polyatomic interferences in argon plasmas.

Before selecting calibration standards, establishing the exact theoretical mass distribution is mandatory to set the baseline for analytical accuracy.

Table 1: Theoretical Elemental Composition of


 
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.01112144.13259.14%
Hydrogen (H) 1.0081818.1447.44%
Nitrogen (N) 14.007114.0075.75%
Oxygen (O) 15.999231.99813.13%
Chlorine (Cl) 35.450135.45014.54%
Total 243.731 100.00%

Bulk Elemental Analysis (CHN/O): Calibration Standards Comparison

For bulk purity verification, dynamic flash combustion is the gold standard. However, the choice of the organic analytical standard (OAS) dictates the accuracy of the calibration curve. The standard must mimic the combustion dynamics of the target analyte [1].

Table 2: Comparison of Primary Calibration Standards

StandardFormula%C%NHeteroatomsSuitability for Hydrochloride Matrices
BBOT

72.536.51S, OOptimal : High molecular weight and heteroatom presence rigorously challenge the combustion reactor, mimicking complex API matrices.
Sulfanilamide

41.8416.27S, OAdequate : A reliable standard for CHNS/O, though its carbon content is significantly lower than the target analyte.
Acetanilide

71.0910.36OSuboptimal : Lacks complex heteroatoms; fails to validate the instrument's capacity to handle challenging combustion byproducts.

Causality of Selection: We select BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) as the primary calibration standard. The presence of the hydrochloride salt means the molecule requires high-temperature oxygen dosing to fully combust. BBOT's complex ring structure and heteroatom content ensure the instrument's oxidation and reduction reactors are fully optimized before introducing the halogen-rich sample [2].

Workflow: CHN Combustion with Halogen Mitigation

CHN_Workflow A Sample Prep (Hygroscopic) B Flash Combustion (1000°C) A->B O2 Pulse C Silver Wool Halogen Trap B->C Gases + Cl D GC Column Separation C->D Cl Retained E TCD Detection (C, H, N) D->E N2, CO2, H2O

Workflow for CHN combustion analysis of hydrochloride salts with halogen trapping.

Protocol 1: Self-Validating CHN Analysis
  • Desiccation (Causality): Hydrochlorides are inherently hygroscopic. Dry the methyl 3-amino-3-phenylpentanoate hydrochloride in a vacuum desiccator over

    
     for 24 hours. Failure to do so will yield falsely elevated Hydrogen and Oxygen readings due to trapped ambient moisture.
    
  • Reactor Preparation (Causality): Pack the lower 3 cm of the quartz combustion reactor with silver wool. During the 1000°C combustion, the 14.54% chlorine content generates

    
     and 
    
    
    
    gas. The silver wool acts as a halogen trap, precipitating
    
    
    . If this gas bypasses the trap, it will permanently poison the copper reduction catalyst and alter GC column retention times.
  • Calibration & Bracketing: Generate a K-factor calibration curve using 2–3 mg of BBOT.

  • Self-Validating Checkpoint: After calibrating, run a secondary standard (e.g., Sulfanilamide) as an "unknown." The system is validated only if the measured C, H, and N values fall within ±0.3% (absolute) of theoretical values. Analyze the target API in triplicate.

Trace Elemental Impurities: USP <233> Compliance

Beyond bulk composition, pharmaceutical standards require the quantification of toxic trace elemental impurities (e.g., As, Cd, Pb, Hg). The mandates specific validation criteria for these procedures [3].

Technique Comparison for Hydrochloride Matrices:

  • ICP-OES (Optical Emission Spectroscopy): Highly robust against chloride matrices, but lacks the sub-ppb sensitivity required for oral/parenteral limits of Class 1 elements (like Arsenic and Mercury).

  • ICP-MS (Mass Spectrometry): Offers exceptional sensitivity but suffers from severe polyatomic interferences caused by the hydrochloride matrix.

Causality of Interference: When methyl 3-amino-3-phenylpentanoate hydrochloride is introduced into the argon plasma, the liberated chloride ions react with argon to form the polyatomic ion


. This ion has a mass-to-charge ratio (m/z) of 75, which perfectly overlaps with the only stable isotope of Arsenic (

). Without mitigation, the ICP-MS will report a massive false positive for Arsenic toxicity.
Workflow: ICP-MS Polyatomic Interference Mitigation

ICPMS_Workflow A HCl Matrix Sample (Contains Cl⁻) B Argon Plasma Ionization A->B C Polyatomic Interference (⁴⁰Ar³⁵Cl⁺ at m/z 75) B->C Plasma Reaction D Helium Collision Cell (KED Mitigation) C->D E Quadrupole Filter (⁷⁵As⁺ Isolation) D->E ArCl⁺ Neutralized

ICP-MS workflow demonstrating ArCl⁺ interference mitigation via Helium collision cell.

Protocol 2: USP <233> Compliant ICP-MS Analysis
  • Closed-Vessel Digestion: Digest 0.5 g of the sample in 5 mL of ultra-pure concentrated

    
     using a microwave digester. Do not add 
    
    
    
    , as the sample already provides an abundance of chloride; adding more exacerbates polyatomic formation.
  • Internal Standardization: Spike the diluent with Rhodium (

    
    ) and Iridium (
    
    
    
    ) to correct for physical matrix effects (viscosity differences) during nebulization.
  • Collision Cell Optimization (Causality): Activate the Helium (He) collision cell using Kinetic Energy Discrimination (KED). Because the

    
     ion has a larger cross-sectional area than the monoatomic 
    
    
    
    ion, it collides more frequently with the He gas, losing kinetic energy. A potential energy barrier at the cell exit rejects the slowed
    
    
    ions, allowing only the true Arsenic ions to reach the quadrupole.
  • Self-Validating Checkpoint (Spike Recovery): Prepare samples spiked with target elements at 50%, 100%, and 150% of the target limit (J). The analytical run is self-validated if, and only if, the spike recovery falls strictly between 70% and 150% , proving that the KED successfully eliminated the chloride matrix interference without suppressing the analyte signal [3].

Table 3: USP <233> Self-Validation Acceptance Criteria

ParameterUSP <233> RequirementExperimental Causality
Accuracy (Recovery) 70% – 150%Ensures the HCl matrix does not suppress or artificially enhance the target element signal.
Repeatability RSD ≤ 20% (N=6)Validates the homogeneity of the sample digestion and the stability of the KED cell.
Drift < 20% differenceEnsures the Ar plasma and sample cones are not degrading due to chloride salt buildup over the run.

References

Validation

Technical Guide: Comparative Synthetic Routes for 3-Amino-3-Phenylpentanoate Derivatives

Executive Summary The synthesis of 3-amino-3-phenylpentanoate derivatives presents a specific stereochemical challenge: the construction of a tetrasubstituted carbon center (a quaternary -carbon) adjacent to an amine. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-amino-3-phenylpentanoate derivatives presents a specific stereochemical challenge: the construction of a tetrasubstituted carbon center (a quaternary


-carbon) adjacent to an amine. Unlike simple 

-amino acids, the steric hindrance at the C3 position inhibits standard nucleophilic attacks, and the reversibility of the Mannich reaction (retro-Mannich) often degrades yield and enantiomeric excess (ee).

This guide objectively compares three dominant synthetic strategies:

  • Auxiliary-Controlled Addition (Ellman’s Sulfinamide): The industry "gold standard" for reliability and high diastereoselectivity (

    
    ).
    
  • Catalytic Aza-Reformatsky: A scalable, metal-mediated approach utilizing zinc enolates.

  • Organocatalytic Mannich: An atom-economical, metal-free route using chiral thioureas.

Strategic Analysis: The Quaternary Challenge

The target scaffold is a


-amino acid. The primary failure mode in synthesizing this motif is steric congestion  preventing the formation of the C-C bond between the enolate and the ketimine.
Decision Matrix: Selecting the Right Route

The following decision tree assists in selecting the optimal pathway based on project phase and constraints.

DecisionMatrix Start Start: Define Constraints Scale Scale > 100g? Start->Scale Chirality Strict Enantiopurity Required (>99% ee)? Scale->Chirality No (Discovery Phase) Metal Metal Contamination Tolerance? Scale->Metal Yes (Process Phase) RouteA Route A: Ellman Auxiliary (High Reliability, High Cost) Chirality->RouteA Yes RouteC Route C: Organocatalytic Mannich (Green, Substrate Dependent) Chirality->RouteC No (Racemic OK) RouteB Route B: Aza-Reformatsky (Scalable, Moderate ee) Metal->RouteB High (Zn Allowed) Metal->RouteC Low (No Metals)

Figure 1: Strategic decision matrix for route selection based on scale, purity, and regulatory constraints.

Route A: The Gold Standard – Ellman’s Sulfinamide

This route utilizes tert-butanesulfinamide as a chiral ammonia equivalent. It is the most reliable method for generating quaternary centers because the rigid cyclic transition state of the enolate addition minimizes steric clashes.

Mechanistic Insight

The reaction proceeds via a six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group on the sulfur atom locks the conformation, forcing the enolate to attack from the less hindered face.

EllmanMechanism Substrate Propiophenone Imine N-Sulfinyl Ketimine (Activated Electrophile) Substrate->Imine Ti(OEt)4 Condensation Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine TS Zimmerman-Traxler Transition State (Face Selective) Imine->TS Lithium Enolate (Reformatsky) Product Sulfinyl $\beta$-Amino Ester (>95:5 dr) TS->Product Final 3-Amino-3-phenyl- pentanoate HCl Product->Final HCl/Dioxane Cleavage

Figure 2: Mechanistic flow of the Ellman auxiliary route, highlighting the critical transition state.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3-amino-3-phenylpentanoate HCl via (R)-tert-butanesulfinamide.

Step 1: Ketimine Formation
  • Reagents: Propiophenone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Combine ketone and sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       dropwise (Caution: Exothermic).
      
    • Reflux at 70°C for 24h.

    • Self-Validation: Monitor by TLC. The disappearance of the ketone spot and appearance of a lower R

      
       spot indicates conversion.
      
    • Workup: Pour into brine with vigorous stirring. Filter the resulting Ti-oxide paste through Celite. Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.
Step 2: Enolate Addition
  • Reagents: Ethyl acetate (2.0 eq), LDA (2.2 eq), ClTi(Oi-Pr)

    
     (3.0 eq - Critical for transmetallation).
    
  • Procedure:

    • Generate Lithium enolate of EtOAc using LDA in THF at -78°C (30 min).

    • Add ClTi(Oi-Pr)

      
       to transmetallate to the Titanium enolate (enhances diastereoselectivity). Stir 45 min at -78°C.
      
    • Add the sulfinyl ketimine (from Step 1) dissolved in THF dropwise.

    • Stir at -78°C for 4h.

    • Self-Validation: Quench a 50

      
      L aliquot with sat. NH
      
      
      
      Cl. Analyze by
      
      
      H NMR. Look for the appearance of AB quartet (diastereotopic
      
      
      -protons) at 2.5-3.0 ppm.
    • Workup: Quench with sat. NH

      
      Cl. Extract with EtOAc. Purify via silica gel chromatography.
      
Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve intermediate in MeOH, add HCl/Dioxane. Stir 1h. Precipitate with Et

    
    O.
    

Route B: Catalytic Aza-Reformatsky

For larger scales where the cost of the Ellman auxiliary is prohibitive, the Reformatsky reaction offers a direct route using Zinc.

  • Mechanism: Oxidative insertion of Zn into an

    
    -bromoester to form a Zinc enolate, which attacks the ketimine.
    
  • Key Advantage: Zinc enolates are less basic than Lithium enolates, reducing side reactions (e.g., deprotonation of the imine).

Protocol Highlights
  • Activation: Zinc dust must be activated with TMSCl or 1,2-dibromoethane to remove the oxide layer.

  • Ligand: Use of chiral amino-alcohol ligands (e.g., N-methylephedrine) can induce enantioselectivity, though typically lower (

    
     ee) compared to the Ellman route.
    
  • Solvent: THF or 2-MeTHF (greener alternative).

Self-Validating Check: The reaction must initiate (exotherm/bubbling) within 5 minutes of adding the bromoester. If not, heat gently. Failure to initiate leads to accumulation of reagents and a potential runaway exotherm.

Comparative Performance Analysis

The following table contrasts the routes based on experimental data typical for


-amino acid synthesis.
MetricRoute A: Ellman AuxiliaryRoute B: Aza-ReformatskyRoute C: Organocatalytic Mannich
Yield (Overall) 65 - 75%50 - 65%40 - 60%
Enantioselectivity > 98:2 dr (after purif.)80 - 90% ee85 - 95% ee
Atom Economy Low (Stoichiometric auxiliary)ModerateHigh
Cost High (Auxiliary + Ti reagent)Low (Zn, Bromoester)Moderate (Chiral Catalyst)
Scalability Good (Linear scale-up)Excellent (Batch/Flow)Difficult (Solubility/Kinetics)
Key Risk Cost of goodsMoisture sensitivitySteric hindrance limits scope
Data Interpretation[1][2][3][4][5][6][7]
  • Selectivity: Route A is superior for drug development where isomeric purity is paramount. The diastereomers are easily separable by column chromatography.

  • Throughput: Route B is preferred for producing racemate or enriched material for early toxicology studies due to speed and low cost.

References

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines.[1] Journal of Organic Chemistry, 67(22), 7819–7832.[1]

  • Cozzi, P. G. (2006). Reformatsky reactions with N-substituted imines.

  • Kobayashi, S., et al. (2006). Direct-type catalytic three-component Mannich reactions leading to an efficient synthesis of

    
    -diamino acid derivatives.[2] Organic Letters, 8(16), 3533–3536.
    
    
  • Fernández-Ibañez, M. A., et al. (2004). Copper-catalyzed enantioselective Reformatsky reaction.

Sources

Safety & Regulatory Compliance

Safety

methyl 3-amino-3-phenylpentanoate hydrochloride proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of Methyl 3-amino-3-phenylpentanoate Hydrochloride As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of Methyl 3-amino-3-phenylpentanoate Hydrochloride

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both stringent safety standards and operational efficiency. Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) is a critical chiral building block and pharmaceutical intermediate. While its utility in drug development is vast, its disposal requires a nuanced understanding of its physicochemical properties.

This guide provides a self-validating, step-by-step operational plan for the proper disposal of this amine hydrochloride salt, ensuring compliance with environmental regulations and protecting both personnel and laboratory infrastructure.

Physicochemical Hazard Profiling & Causality

To manage waste effectively, one must understand the molecular behavior of the compound. Methyl 3-amino-3-phenylpentanoate hydrochloride is an esterified amino acid derivative stabilized as a hydrochloride salt. Like many amine hydrochlorides, it is a known irritant, necessitating the use of stringent personal protective equipment (PPE)—including chemical-resistant gloves, safety goggles, and a lab coat—during all handling and disposal procedures[1].

  • The Halogen Factor (Causality): The presence of the hydrochloride (HCl) salt is the most critical factor in liquid waste routing. When dissolved in organic solvents (e.g., methanol, DMSO) during synthesis or purification, the chloride ions dissociate. If routed into standard "Non-Halogenated" waste streams, these chloride ions can cause severe corrosion to incinerator infrastructure and lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) upon combustion. Therefore, organic solutions containing this salt must be routed to halogenated waste streams.

  • Regulatory Framework: Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, hazardous waste management requires a comprehensive cradle-to-grave approach[2]. Furthermore, recent EPA rulings on pharmaceutical waste strictly prohibit the disposal of pharmaceutical intermediates and active ingredients into municipal sewer systems due to aquatic toxicity[3].

Waste Stream Categorization & Quantitative Data

The following table summarizes the operational parameters for segregating waste streams associated with this compound.

Waste Stream CategoryPrimary ConstituentsEPA / RCRA ClassificationCompatible Container MaterialFinal Disposition
Solid Hazardous Waste Unused powder, contaminated PPE, weighing boatsCharacteristic WasteHigh-Density Polyethylene (HDPE)High-temperature incineration
Halogenated Liquid Waste Compound dissolved in organic solvents (e.g., MeOH, EtOAc)Characteristic Waste (Halogenated)Glass or HDPE jerrycanSpecialized incineration
Aqueous Liquid Waste Compound dissolved in aqueous buffersCharacteristic Waste (pH/Toxicity)HDPE carboyChemical treatment / Incineration
Empty Containers Triple-rinsed original glass/plastic vialsRCRA-Empty (Post-rinse)Regular glass/plastic disposalLandfill / Recycling

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Consolidation Objective: Prevent aerosolization and ensure secure containment of active solid material.

  • Collection: Gather all unused solid methyl 3-amino-3-phenylpentanoate hydrochloride, contaminated weighing paper, and spatulas inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • Containment: Transfer the material into a chemically resistant, sealable container (preferably HDPE). Do not use biohazard bags for chemical waste.

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly list "Methyl 3-amino-3-phenylpentanoate hydrochloride" and note the approximate weight.

  • Self-Validation Check: Inspect the primary container seal and ensure the weight logged on the hazardous waste tag matches the dispensed inventory minus the experimental yield.

Protocol B: Liquid Waste Routing Objective: Prevent incompatible chemical mixing and ensure proper halogen segregation.

  • Solvent Identification: Determine the primary solvent used in your reaction or washing step.

  • Halogen Routing: If the solvent is organic (even non-halogenated ones like ethanol or acetone), route the mixture into the Halogenated Waste container.

  • Aqueous pH Validation: If the solvent is water or an aqueous buffer, test the pH using universal indicator strips. Amine hydrochlorides typically yield mildly acidic solutions.

  • Neutralization: If the pH is below 5, carefully adjust the pH to 6-8 using dilute sodium hydroxide (NaOH) before transferring to the final aqueous waste carboy.

  • Self-Validation Check: Before sealing the aqueous waste carboy, verify the pH is between 6-8. If the pH is <5, the neutralization step was incomplete, risking incompatible reactions with other laboratory wastes.

Protocol C: The Triple-Rinse Decontamination for Empty Containers Objective: Render the primary container "RCRA-empty" for standard disposal. Institutions must adhere to environmental health and safety (EHS) guidelines, which universally mandate a triple-rinse protocol to render chemical containers "RCRA-empty" prior to standard disposal[4].

  • First Rinse (Solubility-Driven): Add a small volume (approx. 5% of the container's volume) of a solvent in which the compound is highly soluble (e.g., methanol)[4]. Cap, agitate thoroughly, and pour the rinsate into the Halogenated Liquid Waste container.

  • Second & Third Rinses: Repeat the process with distilled water to remove any residual solvent and salt. Route this rinsate to the Aqueous Liquid Waste container.

  • Defacement: Once dry, completely deface or remove the original chemical label using a permanent marker or scraper.

  • Self-Validation Check: Visually inspect the container after the third rinse. If any crystalline residue remains, the container is not "RCRA-empty" and must undergo an additional solvent rinse before defacement.

Operational Workflow Visualization

To streamline laboratory decision-making, follow this logic flow for waste routing:

G Start Methyl 3-amino-3-phenylpentanoate HCl Waste Generated State Physical State? Start->State Solid Solid Powder State->Solid Solid Liquid Dissolved in Solution State->Liquid Liquid Container Empty Container State->Container Container SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType Rinse Triple Rinse Protocol (Collect rinsate) Container->Rinse Organic Organic Solvent SolventType->Organic Organic Aqueous Aqueous Buffer SolventType->Aqueous Aqueous Halogenated Halogenated Waste Stream (Chloride ion present) Organic->Halogenated AqueousWaste Aqueous Hazardous Waste (pH adjusted, No drain) Aqueous->AqueousWaste Rinse->SolventType Rinsate Trash Deface Label & Dispose as Regular/Glass Rinse->Trash

Decision tree for the segregation and disposal of methyl 3-amino-3-phenylpentanoate HCl waste.

References

*[1] Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) . Benchchem. 1 *[2] Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov . Regulations.gov. 2 *[3] EPA's New Prescription for Pharmaceutical Waste | Holland & Knight LLP . JD Supra. 3 *[4] Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. 4

Sources

Handling

Personal protective equipment for handling methyl 3-amino-3-phenylpentanoate hydrochloride

Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) is a specialized synthetic intermediate frequently utilized in drug discovery, fine chemical synthesis, and pharmaceutical development. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-amino-3-phenylpentanoate hydrochloride (CAS: 1803591-84-5) is a specialized synthetic intermediate frequently utilized in drug discovery, fine chemical synthesis, and pharmaceutical development. As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as a mechanistic challenge.

Understanding the physicochemical properties of this compound is the key to designing a self-validating safety protocol. This guide provides the definitive operational and logistical framework for handling this chemical, ensuring scientific integrity, personnel safety, and operational efficiency.

Chemical Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the compound behaves the way it does upon human contact. Methyl 3-amino-3-phenylpentanoate hydrochloride is a hydrochloride salt of a


-amino acid ester. It typically presents as a fine, white to off-white crystalline powder.
  • The Hydrochloride Salt Factor: As a hydrochloride salt, the compound is highly hygroscopic. When aerosolized dust contacts the moisture inherent in human mucous membranes (the tear film of the eyes, the respiratory tract, or sweat on the skin), it rapidly dissociates. This localized dissolution drops the pH, causing acute acidic irritation and potential micro-abrasions to tissues.

  • The Amine Ester Factor: The lipophilic phenyl and pentanoate groups enhance the compound's ability to penetrate the epidermal layer, while the amine moiety acts as a potential skin sensitizer. Repeated exposure without proper dermal barriers can lead to contact dermatitis or systemic allergic responses.

  • The Particulate Factor: Fine powders are highly susceptible to static charge accumulation and aerosolization during routine laboratory tasks like weighing and transfer.

Exposure Route and Physiological Response Pathway

ExposurePathway Compound Methyl 3-amino-3-phenylpentanoate HCl (Dry Powder) Dust Aerosolized Particulates (Dust Generation) Compound->Dust Weighing/Transfer Inhalation Inhalation Route Dust->Inhalation Dermal Dermal Route Dust->Dermal Ocular Ocular Route Dust->Ocular RespIrrit Respiratory Tract Irritation (Acidic Dissociation) Inhalation->RespIrrit Moisture Contact SkinIrrit Skin Sensitization & Local Irritation Dermal->SkinIrrit Sweat/Sebum Contact EyeIrrit Corneal Damage & Acute Mucosal Irritation Ocular->EyeIrrit Tear Film Dissociation

Mechanistic pathway detailing how physical handling leads to specific physiological hazards.

Tiered PPE Protocol

Based on the mechanistic risks outlined above, PPE must be deployed as a multi-layered defense system. This aligns with the authoritative guidelines established in the [2].

Table 1: PPE Specifications and Mechanistic Rationale
PPE CategoryRequired SpecificationMechanistic Rationale / Justification
Respiratory N95 / P100 Particulate Respirator (or PAPR for bulk)Filters out respirable crystalline dust. Required by [1] when handling powders outside a closed system to prevent acidic mucosal dissociation.
Dermal (Hands) Nitrile Gloves (Min. 4 mil thickness, Double-gloved)Nitrile provides excellent resistance to organic salts and ester moieties. Double-gloving ensures a sterile inner barrier if the outer glove is breached by sharp crystalline edges.
Dermal (Body) Flame-Resistant (FR) or Chemical-Resistant Lab CoatPrevents the accumulation of fine powder on personal clothing, which could lead to secondary exposure outside the laboratory environment.
Ocular Indirect-Vented Chemical Splash GogglesStandard safety glasses are insufficient; they do not seal against airborne dust. Indirect venting prevents fogging while blocking particulate ingress into the tear film.

Operational Workflow & Engineering Controls

PPE is the last line of defense. The primary barrier is engineering controls. All handling of methyl 3-amino-3-phenylpentanoate hydrochloride must occur within a properly calibrated chemical fume hood or a specialized vented balance enclosure.

Step-by-Step Handling Methodology
  • Preparation & Flow Verification: Ensure the fume hood sash is at the correct operational height. Verify the inward airflow (typically 80-100 fpm) to ensure aerosolized particulates will be captured at the source.

  • Static Mitigation: Because the compound is a fine powder, it is prone to static cling. Wipe the exterior of the reagent bottle and the weighing spatulas with an anti-static cloth. Use a static ionizer gun inside the hood if available.

  • Weighing: Tare the weigh boat or glass vial. Using a clean, anti-static spatula, carefully transfer the powder. Keep the transfer distance as short as possible to minimize the "dust plume."

  • Transfer & Dissolution: If transferring to a larger reaction vessel, do so using a powder funnel. When adding solvent (e.g., dichloromethane, methanol, or water), add it slowly down the side of the vessel to prevent displacing the dry powder into the air.

  • Decontamination: Once the vessel is sealed, wet-wipe the exterior of the vessel, the balance, and the fume hood surface using a solvent compatible with the compound (e.g., a damp paper towel with ethanol or water). Never dry-sweep the powder.

Workflow Start 1. Fume Hood Prep Verify Flow & Clear Area PPE 2. Don PPE Nitrile, Goggles, N95/P100 Start->PPE Weighing 3. Weighing Use Anti-static Spatula PPE->Weighing Transfer 4. Transfer Closed System or Vented Enclosure Weighing->Transfer Dissolution 5. Dissolution Add Solvent Slowly Transfer->Dissolution Decon 6. Decontamination Wet-Wipe Surfaces Dissolution->Decon Waste 7. Waste Disposal Solid/Aqueous Waste Streams Decon->Waste

Step-by-step operational workflow for the safe handling and dissolution of the compound.

Spill Response and Disposal Plan

In the event of a spill, standard operating procedures as recommended by the [3] must be strictly followed to prevent aerosolization.

Step-by-Step Spill Response
  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurred outside a fume hood, evacuate personnel from the immediate vicinity until the dust settles.

  • Upgrade PPE: If the spill is large (>50g) and outside a hood, responders must don a half-mask elastomeric respirator with P100 cartridges, or a PAPR, before approaching.

  • Containment (Wet-Wipe Method): Do not use a standard broom or brush. Lightly mist the spilled powder with water or a dilute alcohol solution to suppress dust formation.

  • Collection: Use damp, absorbent pads to wipe up the wetted compound. Place all contaminated pads, broken glass, and the outer layer of your double-gloves into a hazardous waste bag.

  • Secondary Cleaning: Wash the spill surface with a mild detergent and water to remove any residual acidic hydrochloride salts.

  • Disposal: Label the waste bag clearly as "Hazardous Solid Waste: Amine Hydrochloride Salt." Dispose of it in accordance with local environmental regulations (typically via high-temperature incineration).

References

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection Standard (29 CFR 1910.134)." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US); 2011. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Available at:[Link]

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